molecular formula C32H43ClN2O9 B10799105 Ansamitocin P-3

Ansamitocin P-3

货号: B10799105
分子量: 635.1 g/mol
InChI 键: OPQNCARIZFLNLF-DQJFBWACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ansamitocin P-3 is a useful research compound. Its molecular formula is C32H43ClN2O9 and its molecular weight is 635.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C32H43ClN2O9

分子量

635.1 g/mol

IUPAC 名称

[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10-/t19-,23+,24-,25+,28+,31+,32+/m1/s1

InChI 键

OPQNCARIZFLNLF-DQJFBWACSA-N

手性 SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(\CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)/C)OC)(NC(=O)O2)O

规范 SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

产品来源

United States

Foundational & Exploratory

Ansamitocin P-3: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid antitumor agent, has garnered significant attention in the field of oncology, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound. It details the producing microorganism, delves into the intricacies of its biosynthetic pathway, and outlines its mechanism of action as a powerful microtubule inhibitor. This document consolidates quantitative data on its production and biological efficacy, presents detailed experimental protocols for its fermentation, purification, and bioactivity assessment, and includes visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound belongs to the ansamycin family of antibiotics, characterized by a unique ansa-aromatic chromophore. It was first isolated from the fermentation broth of an actinomycete, Nocardia sp. C-15003, which was later reclassified as Actinosynnema pretiosum.[1] This microorganism remains the primary source for the production of this compound and its analogues.[1][2] These maytansinoids are structurally similar to maytansine, a compound originally isolated from plants, and exhibit potent antitumor properties.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a polyketide synthase (PKS) and a series of post-PKS modification enzymes. The biosynthetic gene cluster, designated as asm, is dispersed in two separate regions of the Actinosynnema pretiosum genome.[3]

The pathway commences with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[1][4] This is followed by a series of condensation reactions catalyzed by the PKS, incorporating extender units of acetate, propionate, and a unique "glycolate" unit to assemble the 19-membered macrocyclic lactam core, known as proansamitocin.[3]

Subsequent post-PKS modifications are crucial for the potent biological activity of the final molecule. These modifications include chlorination, N-methylation, carbamoylation, epoxidation, and the addition of an ester side chain at the C-3 position.[3] The ester side chain of this compound is an isobutyryl group.[4]

Biosynthetic Pathway of this compound

Ansamitocin_P3_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly cluster_Post_PKS Post-PKS Modifications AHBA 3-Amino-5-hydroxybenzoic acid (Starter Unit) PKS_complex asm PKS (asmA-D) AHBA->PKS_complex Extender_Units Acetate & Propionate Extender Units Extender_Units->PKS_complex Proansamitocin Proansamitocin PKS_complex->Proansamitocin Post_PKS_Enzymes Post-PKS Modification Enzymes (e.g., asm12 - halogenase) Proansamitocin->Post_PKS_Enzymes Ansamitocin_P3 This compound Post_PKS_Enzymes->Ansamitocin_P3 Chlorination, N-methylation, Carbamoylation, Epoxidation, Esterification Ansamitocin_Workflow Inoculation Inoculation of Actinosynnema pretiosum Seed_Culture Seed Culture (48h, 28°C, 220 rpm) Inoculation->Seed_Culture Fermentation Fermentation (144h, 28°C, 220 rpm) Seed_Culture->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Chromatography Column Chromatography (Silica/Alumina) Concentration->Chromatography HPLC_Analysis HPLC Analysis and Fraction Pooling Chromatography->HPLC_Analysis Final_Product Pure this compound HPLC_Analysis->Final_Product Ansamitocin_Apoptosis_Pathway Ansamitocin_P3 This compound Tubulin Tubulin Binding Ansamitocin_P3->Tubulin Microtubule_Disruption Microtubule Depolymerization Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

References

An In-depth Technical Guide to the Ansamitocin P-3 Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ansamitocin P-3 (AP-3), a potent antitumor agent, belongs to the maytansinoid family of natural products. Its complex structure, featuring a 19-membered macrocyclic lactam ring, has made it a valuable payload for antibody-drug conjugates (ADCs). Understanding the intricate biosynthetic pathway of AP-3 in its producing organism, the actinomycete Actinosynnema pretiosum, is crucial for optimizing its production and for generating novel, structurally diverse analogs through metabolic engineering. This guide provides a comprehensive overview of the AP-3 biosynthetic pathway, including the genetic and enzymatic machinery, quantitative production data, and detailed experimental protocols.

The this compound Biosynthetic Pathway: A Multi-step Process

The biosynthesis of this compound is a complex process orchestrated by a large set of genes organized in a cluster, referred to as the 'asm' gene cluster. The pathway can be broadly divided into three main stages:

  • Formation of the Starter Unit: The biosynthesis is initiated with the formation of the starter molecule, 3-amino-5-hydroxybenzoic acid (AHBA).

  • Polyketide Chain Assembly: A type I polyketide synthase (PKS) complex iteratively adds extender units to the AHBA starter, creating the polyketide backbone.

  • Post-PKS Modifications: A series of tailoring enzymes modify the polyketide intermediate to yield the final this compound product.

Biosynthesis of the 3-Amino-5-hydroxybenzoic Acid (AHBA) Starter Unit

The pathway to AHBA begins with precursors from primary metabolism, namely phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P)[1]. This pathway is a variation of the shikimate pathway and involves a series of enzymatic reactions to produce the unique starter unit required for ansamitocin synthesis. The key intermediates and enzymes are detailed below.

IntermediateEnzyme(s)Gene(s)
AminoDAHPAminoDAHP synthaseasm47 (homolog of rifH)
AminoDHQAminoDHQ synthaseasm23 (homolog of rifG)
AminoDHSAminoDHS dehydratase(homolog of rifJ)
AHBAAHBA synthaseasm24, asm43 (homologs of rifK)

The formation of AHBA is a critical control point in the overall biosynthetic pathway.

Polyketide Backbone Assembly by the Ansamitocin PKS

The core of the ansamitocin molecule is assembled by a modular type I polyketide synthase (PKS) encoded by the genes asmA, asmB, asmC, and asmD[2][3]. This enzymatic assembly line consists of multiple modules, each responsible for the incorporation and modification of a specific extender unit. The extender units for ansamitocin biosynthesis are derived from malonyl-CoA, methylmalonyl-CoA, and a rare methoxymalonyl-ACP[4]. The PKS machinery catalyzes a series of condensation, reduction, and dehydration reactions to build the linear polyketide chain attached to an acyl carrier protein (ACP). The process is terminated by the release and cyclization of the polyketide chain, forming the proansamitocin macrocycle, a reaction catalyzed by an amide synthase encoded by asm9[5].

Post-PKS Tailoring Modifications

Following the formation of the proansamitocin intermediate, a series of enzymatic modifications are required to produce the final, biologically active this compound. These tailoring reactions are catalyzed by a set of dedicated enzymes encoded within the asm gene cluster and occur in a preferred, though somewhat flexible, sequence[6].

ModificationEnzymeGene
ChlorinationHalogenaseasm12
CarbamoylationCarbamoyltransferaseasm21
O-methylationO-methyltransferaseasm7
EpoxidationEpoxidaseasm11
N-methylationN-methyltransferaseasm10
3-O-acylation3-O-acyltransferaseasm19

The final acylation step, catalyzed by Asm19, attaches the isobutyryl side chain to the C-3 hydroxyl group, yielding this compound.

Quantitative Data on this compound Production

Efforts to improve the production of this compound have involved various strategies, including genetic engineering and fermentation process optimization. The following tables summarize some of the reported quantitative data on AP-3 production.

Table 1: Enhancement of this compound Production through Genetic Engineering

Genetic ModificationStrainAP-3 Titer (mg/L)Fold IncreaseReference
Overexpression of asm10 in NXJ-22A. pretiosum-1.93[7]
Inactivation of ansa30A. pretiosum NXJ-22-1.66[7]
Combined asm10 overexpression and supplementationA. pretiosum246 ± 65[7]
Overexpression of asmUdpg and asm13-17 in mutant MA. pretiosum582.7-[8]
Overexpression of asm13-17 and asmUdpg with fed-batchA. pretiosum757.7-[9]
Overexpression of ALDH, FDTS, and dTGDA. pretiosum HQG-7, HQG-13, HQG-1750.33 ± 5.46, 71.95 ± 6.95, 83.47 ± 4.831.12, 1.60, 1.85[1]

Table 2: Effect of Culture Conditions on this compound Production

ConditionStrainAP-3 Titer (mg/L)Fold IncreaseReference
Addition of 0.52% soybean oilA. pretiosum B24-13106.041.49[10]
Fructose as sole carbon sourceA. mirum-4[11]

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of the this compound biosynthetic pathway.

Cultivation of Actinosynnema pretiosum for this compound Production

Actinosynnema pretiosum can be cultivated in several media to support growth and production of ansamitocins. A typical multi-stage fermentation process is often employed.

Seed Culture:

  • Inoculate a YMG agar plate (0.4% yeast extract, 1% malt extract, 0.4% glucose, 1.5% agar) with A. pretiosum and incubate at 30°C for 48 hours[7].

  • Transfer the mycelia into S1 medium (0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose) and grow at 30°C with shaking at 220 rpm for 24 hours[7].

  • Transfer the S1 culture (3.3% v/v) into S2 medium (0.8% yeast extract, 3% tryptone soya broth, 10.3% sucrose, and other supplements) and cultivate for another 24 hours[7].

Production Culture:

  • Inoculate the production medium (e.g., YMS medium: 1.6% yeast extract, 1% malt extract, 10.3% sucrose, and other supplements) with the S2 seed culture (10% v/v)[1].

  • Incubate at 25°C with shaking at 220 rpm for 7-10 days[1][7].

Extraction and Purification of this compound

A multi-step process is required to isolate and purify this compound from the fermentation broth.

  • Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate[12].

  • Chromatography: The crude extract is then subjected to one or more chromatographic steps. This can include column chromatography on silica gel or alumina, and high-performance counter-current chromatography (HPCCC)[6][13]. A two-phase solvent system of hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v) has been successfully used for HPCCC purification[6].

  • Crystallization: The final purification step often involves crystallization to obtain high-purity this compound.

Quantification of this compound

Accurate quantification of this compound is essential for production monitoring and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are the most common methods.

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 70% methanol in water or an acetonitrile-water gradient[2][14].

  • Detection: UV detection at 252 nm or 254 nm[14][15].

LC/MS/MS Method:

  • Column: C8 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 70% acetonitrile/0.9% formic acid.

  • Detection: Multiple-reaction-monitoring (MRM) mode with a precursor/product ion pair of m/z 635.2/547.2 for AP-3[12].

Genetic Manipulation of Actinosynnema pretiosum

Genetic manipulation is a powerful tool for studying gene function and for strain improvement. Gene knockout is a common technique used to elucidate the role of specific genes in the ansamitocin biosynthetic pathway.

CRISPR-Cas9 Mediated Gene Knockout (General Workflow):

  • Design of sgRNAs: Design single guide RNAs (sgRNAs) targeting the gene of interest.

  • Construction of the CRISPR-Cas9 Plasmid: Clone the sgRNA expression cassette and the Cas9 nuclease gene into a suitable vector for expression in Actinosynnema.

  • Transformation: Introduce the CRISPR-Cas9 plasmid into A. pretiosum protoplasts via polyethylene glycol-mediated transformation[16].

  • Selection and Screening: Select for transformants and screen for the desired gene knockout mutants, often by PCR and sequencing.

Visualizing the this compound Biosynthetic Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the this compound biosynthetic pathway.

AHBA_Biosynthesis PEP_E4P PEP + E4P AminoDAHP AminoDAHP PEP_E4P->AminoDAHP asm47 AminoDHQ AminoDHQ AminoDAHP->AminoDHQ asm23 AminoDHS AminoDHS AminoDHQ->AminoDHS rifJ homolog AHBA AHBA AminoDHS->AHBA asm24, asm43

Biosynthesis of the AHBA starter unit.

Ansamitocin_PKS cluster_extender Extender Units AHBA AHBA PKS_Modules AsmA AsmB AsmC AsmD AHBA->PKS_Modules:f0 Proansamitocin Proansamitocin PKS_Modules->Proansamitocin asm9 (Cyclization) Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Methoxymalonyl_ACP Methoxymalonyl-ACP Methoxymalonyl_ACP->PKS_Modules

Polyketide backbone assembly by the ansamitocin PKS.

Post_PKS_Modifications Proansamitocin Proansamitocin Chlorinated_intermediate Chlorinated intermediate Proansamitocin->Chlorinated_intermediate asm12 (Chlorination) Carbamoylated_intermediate Carbamoylated intermediate Chlorinated_intermediate->Carbamoylated_intermediate asm21 (Carbamoylation) OMethylated_intermediate O-methylated intermediate Carbamoylated_intermediate->OMethylated_intermediate asm7 (O-methylation) Epoxidized_intermediate Epoxidized intermediate OMethylated_intermediate->Epoxidized_intermediate asm11 (Epoxidation) NMethylated_intermediate N-methylated intermediate Epoxidized_intermediate->NMethylated_intermediate asm10 (N-methylation) Ansamitocin_P3 This compound NMethylated_intermediate->Ansamitocin_P3 asm19 (Acylation)

References

Ansamitocin P-3: A Technical Guide to its Microtubule Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a maytansinoid derivative, is a potent microtubule-targeting agent with significant antineoplastic properties. This document provides a comprehensive technical overview of its activity as a microtubule inhibitor. It details the compound's mechanism of action, summarizes its cytotoxic and antimitotic efficacy through quantitative data, and provides detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its cellular and molecular interactions.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. The core of its mechanism lies in its direct interaction with tubulin, the protein subunit of microtubules.

This compound binds to tubulin, reportedly at or near the vinblastine-binding site, which leads to the inhibition of microtubule polymerization and the active depolymerization of existing microtubules.[1][2][3] This disruption of microtubule dynamics has profound consequences for cellular processes, most notably mitosis.

The interference with the formation and function of the mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism.[1][2] This activation, mediated by proteins such as Mad2 and BubR1, leads to a prolonged arrest of the cell cycle in the G2/M phase.[1][2][4] Unable to resolve this mitotic block, the cell ultimately undergoes programmed cell death, or apoptosis.[1][2][3] The apoptotic cascade initiated by this compound has been shown to be mediated through the p53 signaling pathway, involving the accumulation of p53 and its downstream effector, p21.[1][3]

Quantitative Data Summary

The potent activity of this compound has been quantified across various cancer cell lines and in biochemical assays. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[1][2]
HeLaCervical Carcinoma50 ± 0.5[1][2]
EMT-6/AR1Mouse Mammary Tumor140 ± 17[1][2]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[1][2]
A549Non-Small Cell Lung CarcinomaNot explicitly stated, but effective at nM concentrations[5][6]
NCI-H69Small Cell Lung CarcinomaNot explicitly stated, but effective at nM concentrations[5][6]
U937Histiocytic Lymphoma180 (0.18 nM)[7]
Table 2: Biochemical and Cellular Effects of this compound
ParameterSystemValueReference
Tubulin Binding Dissociation Constant (Kd) Purified tubulin1.3 ± 0.7 µM[1][2][3]
Mitotic Index (MCF-7 cells) Control3 ± 0.5%[1]
20 pM this compound23 ± 3%[1]
50 pM this compound33 ± 0.8%[1]
100 pM this compound44 ± 4%[1]
G2/M Phase Arrest (MCF-7 cells) Control~26%[7]
50 pM this compound~50%[7]
100 pM this compound~70%[7]
G2/M Phase Arrest (A549 cells) Control16.18 ± 1.03%[5][6]
0.4 nM this compound53.34 ± 8.06%[5][6]
1.6 nM this compound62.40 ± 4.97%[5][6]
G2/M Phase Arrest (NCI-H69 cells) Control32.97 ± 1.05%[5][6]
0.25 nM this compound58.48 ± 8.37%[5][6]
0.5 nM this compound77.34 ± 3.19%[5][6]
1.0 nM this compound73.86 ± 5.52%[5][6]

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay quantifies cell density based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Tris base solution (10 mM, pH 10.5)

  • Acetic acid (1% v/v)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and culture for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 48 hours).[1]

  • Terminate the experiment by gently adding cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.[8]

  • Wash the plates four to five times with slow-running tap water to remove TCA and excess medium.[8][9]

  • Allow the plates to air dry completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Wash the plates four times with 1% acetic acid to remove unbound dye.[9]

  • Allow the plates to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510-540 nm using a microplate reader.[1][10]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • Ethanol, cold (70%)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound for the desired time.

  • Harvest cells by trypsinization and collect them by centrifugation at approximately 1200 rpm for 5 minutes.[3]

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate at 4°C for at least 30 minutes (can be stored for weeks).[3][11]

  • Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm) for 5 minutes and wash the pellet with PBS.[3]

  • Resuspend the cell pellet in a solution containing RNase A and incubate at room temperature for 5-30 minutes to degrade RNA.[3][5]

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[5][11]

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[11]

  • The DNA content is analyzed using appropriate software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[3]

Immunofluorescence Microscopy for Microtubule Integrity

This technique allows for the direct visualization of the microtubule network within cells.

Materials:

  • Cells cultured on coverslips

  • PBS

  • Fixative (e.g., 4% paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound.

  • Wash the cells briefly with PBS.

  • Fix the cells with the chosen fixative (e.g., 10 minutes at room temperature with 10% formalin).

  • Wash the cells with PBS.

  • Permeabilize the cell membranes with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating in blocking buffer for 1 hour.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI if desired.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

In Vitro Tubulin Binding Assay

This assay determines the binding affinity (dissociation constant, Kd) of this compound to purified tubulin. A common method involves a microtubule co-sedimentation assay.

Materials:

  • Purified tubulin

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Taxol solution (2 mM)

  • Cushion buffer (e.g., General Tubulin Buffer with 60% glycerol)

  • Ultracentrifuge with a suitable rotor

  • SDS-PAGE equipment and reagents

Procedure:

  • Polymerize purified tubulin into microtubules by incubation with GTP at 37°C.[12]

  • Stabilize the microtubules with Taxol.[12]

  • Incubate the stabilized microtubules with varying concentrations of this compound at room temperature.

  • Layer the reaction mixtures onto a cushion buffer in ultracentrifuge tubes.

  • Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound protein.[4]

  • Carefully separate the supernatant and the pellet.

  • Analyze the amount of tubulin and bound this compound (if a labeled version is used) or the effect on microtubule-associated proteins in both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.

  • Quantify the protein bands to determine the fraction of bound ligand at each concentration and calculate the dissociation constant (Kd).

Microtubule Polymerization Assay (Turbidity Assay)

This assay monitors the effect of this compound on the rate and extent of tubulin polymerization by measuring the increase in light scattering as microtubules form.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP solution (1 mM final concentration)

  • Temperature-controlled spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

  • Add this compound at various concentrations or a vehicle control.

  • Initiate polymerization by adding GTP and transferring the reaction mixture to a pre-warmed (37°C) cuvette in the spectrophotometer.[13]

  • Monitor the change in absorbance at 340 nm over time in kinetic mode.[13]

  • The rate and extent of polymerization are determined from the resulting absorbance curves. A decrease in the rate and final absorbance indicates inhibition of polymerization.

Visualizations

Signaling Pathway of this compound Action

Ansamitocin_P3_Signaling AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Depolymerization Microtubule Depolymerization AP3->Depolymerization Induces Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Disruption Depolymerization->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC Mad2 Mad2 SAC->Mad2 BubR1 BubR1 SAC->BubR1 MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest p53 p53 Activation MitoticArrest->p53 p21 p21 Accumulation p53->p21 Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Cell Culture & Treatment with this compound Harvest Harvest Cells (Trypsinization) Start->Harvest Wash1 Wash with PBS Harvest->Wash1 Fix Fixation (Cold 70% Ethanol) Wash1->Fix Wash2 Wash with PBS Fix->Wash2 RNase RNase A Treatment Wash2->RNase Stain Propidium Iodide Staining RNase->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantification of Cell Cycle Phases Analyze->Result

Caption: Workflow for analyzing cell cycle distribution.

Logical Relationship in Microtubule Polymerization Assay

Polymerization_Assay_Logic cluster_reaction Reaction Components Tubulin Purified Tubulin Polymerization Polymerization (37°C) Tubulin->Polymerization GTP GTP GTP->Polymerization Microtubules Microtubules Polymerization->Microtubules Turbidity Increased Turbidity (Light Scattering) Microtubules->Turbidity AP3 This compound Inhibition Inhibition AP3->Inhibition Inhibition->Polymerization Measurement Spectrophotometry (340 nm) Turbidity->Measurement

Caption: Logical flow of the in vitro microtubule polymerization assay.

References

Ansamitocin P-3 Cytotoxicity in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a maytansinoid derivative, is a potent microtubule-targeting agent that has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] Its efficacy stems from its ability to disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent programmed cell death.[4][5] This technical guide provides an in-depth overview of the cytotoxicity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the key cellular pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by interfering with microtubule assembly.[4][6] It binds to tubulin, the fundamental protein component of microtubules, at a site that partially overlaps with the vinblastine binding site.[1][7] This binding inhibits the polymerization of tubulin into microtubules and can also lead to the depolymerization of existing microtubules.[2][6]

The disruption of microtubule dynamics has profound consequences for cellular processes, most notably mitosis. Microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By destabilizing these structures, this compound prevents the proper alignment and separation of chromosomes.[1][2][3]

This interference activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The activation of SAC proteins, such as Mad2 and BubR1, halts the cell cycle at the G2/M phase, preventing the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle.[1][8] Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. This process is often mediated by the tumor suppressor protein p53 and its downstream effector p21, leading to programmed cell death.[1][7]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below. The data consistently demonstrate that this compound is effective at picomolar to nanomolar concentrations.

Cell LineCancer TypeIC50/ED50 ValueUnitsReference
MCF-7Breast Adenocarcinoma20 ± 3pM[1]
HeLaCervical Carcinoma50 ± 0.5pM[1]
EMT-6/AR1Mouse Mammary Tumor140 ± 17pM[1]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1pM[1]
A-549Lung Carcinoma4 x 10⁻⁷µg/mL[6][9]
HT-29Colon Adenocarcinoma4 x 10⁻⁷µg/mL[6][9]
MCF-7Breast Adenocarcinoma2 x 10⁻⁶µg/mL[6][9]
HCT-116Colon Carcinoma0.081nM[6]
U937Histiocytic Lymphoma0.18nM[10]
A549Non-Small Cell Lung Cancer0.33 ± 0.13nM[11]
NCI-H69Small Cell Lung Cancer0.69 ± 0.04nM[11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of this compound.

Cell Proliferation and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 pM to 1000 pM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 to 48 hours).[1][12]

  • Cell Fixation: Gently aspirate the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[14]

  • Compound Treatment: Add various concentrations of this compound to the wells and incubate for the desired period (e.g., 72 hours).[14]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength between 540 and 590 nm. Cell viability is expressed as a percentage of the untreated control.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Culture cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.[15]

Apoptosis Assay

Apoptosis, or programmed cell death, can be detected using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its cytotoxic evaluation.

Ansamitocin_Mechanism cluster_drug This compound cluster_cell Cancer Cell AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubule Microtubule Depolymerization AP3->Microtubule Inhibits polymerization & Promotes depolymerization Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle SAC Spindle Assembly Checkpoint (Mad2, BubR1) MitoticSpindle->SAC Activates G2M G2/M Phase Arrest SAC->G2M Induces p53 p53 Activation G2M->p53 Prolonged arrest leads to p21 p21 Accumulation p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces p21->Apoptosis Promotes

Caption: Mechanism of this compound induced cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_flow Flow Cytometry Analysis CellCulture Cancer Cell Culture CellSeeding Cell Seeding (96-well plates) CellCulture->CellSeeding DrugPrep This compound Stock Solution & Dilutions Treatment Drug Treatment (Varying Concentrations) DrugPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation CytotoxicityAssay Cytotoxicity Assay (SRB or MTT) Incubation->CytotoxicityAssay FlowCytometry Flow Cytometry Incubation->FlowCytometry DataAnalysis Data Analysis (IC50 Calculation) CytotoxicityAssay->DataAnalysis CellCycle Cell Cycle Analysis (PI Staining) FlowCytometry->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) FlowCytometry->ApoptosisAssay CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule function. Its ability to induce mitotic arrest and apoptosis in cancer cells at very low concentrations makes it a compound of significant interest for cancer therapy, particularly as a payload for antibody-drug conjugates.[4] The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of this compound as a promising anticancer therapeutic.

References

Ansamitocin P-3: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics.[1] Originally isolated from Actinosynnema pretiosum, it has garnered significant interest in the field of oncology due to its cytotoxic activity.[1] This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a 19-membered macrocyclic lactam with a complex stereochemical arrangement. Its structure is characterized by a chlorinated benzene ring and an ester side chain at the C-3 position, which is an isobutyrate group.[2]

Structure:

  • IUPAC Name: [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

A summary of the key chemical and physical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound
PropertyValue
Molecular Formula C₃₂H₄₃ClN₂O₉
Molecular Weight 635.14 g/mol
CAS Number 66584-72-3
Appearance White to off-white crystalline solid
Table 2: Physicochemical Properties of this compound
PropertyValue
Melting Point 188-190 °C
Solubility Soluble in DMSO, ethanol, methanol, and other organic solvents. Insoluble in water.
Storage Conditions Store at -20°C for long-term stability.

Mechanism of Action: Microtubule Inhibition and Apoptosis

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[3] It binds to tubulin, the protein subunit of microtubules, at the maytansine-binding site.[3] This interaction inhibits microtubule assembly and promotes their disassembly, leading to mitotic arrest and ultimately, programmed cell death (apoptosis).[3][4]

The signaling pathway initiated by this compound's interaction with tubulin involves the activation of spindle checkpoint proteins, such as Mad2 and BubR1.[4][5] This activation prevents the cell from progressing through mitosis, leading to an accumulation of cells in the G2/M phase.[6] Subsequently, the p53 tumor suppressor protein is activated, initiating the apoptotic cascade.[4][5][7]

Ansamitocin_P3_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits polymerization & promotes depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Depolymerization->Mitotic_Arrest Spindle_Checkpoint Activation of Spindle Checkpoint (Mad2, BubR1) Mitotic_Arrest->Spindle_Checkpoint p53_Activation p53 Activation Spindle_Checkpoint->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Isolation_Workflow Start Fermentation Broth of Actinosynnema pretiosum Extraction Crude Extraction (e.g., Ethyl Acetate) Start->Extraction HPCCC High-Performance Counter-Current Chromatography (HPCCC) Extraction->HPCCC Fraction_Collection Fraction Collection (UV Detection) HPCCC->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis End Purified this compound Purity_Analysis->End

References

An In-depth Technical Guide to Ansamitocin P-3 Production in Actinosynnema pretiosum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent antitumor agent, is a secondary metabolite produced by the actinomycete Actinosynnema pretiosum. Its significant therapeutic potential, particularly as a cytotoxic component in antibody-drug conjugates (ADCs), has driven extensive research into optimizing its production. This technical guide provides a comprehensive overview of the core aspects of this compound production, including the producing organism's biology, biosynthetic pathways, fermentation technology, and downstream processing. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this field.

Introduction to Actinosynnema pretiosum

Actinosynnema pretiosum is a Gram-positive, filamentous bacterium known for its ability to synthesize a variety of bioactive secondary metabolites.[1] First isolated from sedge blades, this nocardioform actinomycete has become a cornerstone in the production of maytansinoids, particularly this compound.[1] The organism exhibits complex morphological differentiation, which has been shown to be linked to its secondary metabolite production.[2][3] Strains such as A. pretiosum ATCC 31280 and ATCC 31565 are commonly used for this compound production.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, along with a series of post-PKS modifications.[6][7] The biosynthetic pathway is governed by a set of genes organized in clusters.[6][7]

The pathway initiates with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[6][8] This is followed by a series of condensation reactions catalyzed by the PKS modules, incorporating extender units such as acetate and propionate to assemble the polyketide backbone.[6] Subsequent post-PKS modifications include methylations, epoxidation, chlorination, and the addition of an ester side chain, ultimately leading to the formation of this compound.[6][7]

This compound Biosynthetic Pathway

Ansamitocin_P3_Biosynthesis cluster_precursor Precursor Synthesis cluster_pks Polyketide Chain Assembly cluster_post_pks Post-PKS Modifications UDP-glucose UDP-glucose AHBA 3-amino-5-hydroxybenzoic acid (AHBA) UDP-glucose->AHBA aminoshikimate pathway PKS_Modules Type I PKS Modules (asmA-D) AHBA->PKS_Modules Starter unit Proansamitocin Proansamitocin PKS_Modules->Proansamitocin Propionate_Acetate Propionate & Acetate units Propionate_Acetate->PKS_Modules Modifications Methylation Epoxidation Chlorination Carbamoylation Esterification Proansamitocin->Modifications Ansamitocin_P3 This compound Modifications->Ansamitocin_P3

Biosynthetic pathway of this compound.

Regulatory Networks

The production of this compound is tightly regulated by a complex network of genes and signaling pathways. Two-component systems (TCSs) and global regulators play a crucial role in modulating the expression of the biosynthetic gene cluster.[9]

A notable TCS, CrsRK, has been identified where the response regulator CrsR positively regulates this compound biosynthesis by directly and indirectly controlling the transcription of the biosynthetic genes.[9][10] Deletion of the crsR gene leads to a significant decrease in this compound production.[9][10] Furthermore, global regulators like AdpA_1075 have been shown to pleiotropically link morphological differentiation with ansamitocin biosynthesis.[2]

Regulatory Cascade of this compound Production

Ansamitocin_Regulation CrsK Sensor Kinase (CrsK) CrsR Response Regulator (CrsR) CrsK->CrsR Phosphorylation asm_genes Ansamitocin Biosynthetic Genes (asm cluster) CrsR->asm_genes Direct & Indirect Upregulation AdpA_1075 Global Regulator (AdpA_1075) AdpA_1075->asm_genes Positive Regulation Morphology Morphological Differentiation AdpA_1075->Morphology Controls AP3_Production This compound Production asm_genes->AP3_Production Morphology->AP3_Production Influences

Key regulators of this compound biosynthesis.

Fermentation and Production Optimization

The yield of this compound from A. pretiosum fermentation is often low, necessitating optimization of culture conditions and metabolic engineering strategies to enhance production.

Quantitative Data on this compound Production
StrainConditionTiter (mg/L)Fold IncreaseReference
A. pretiosum Wild TypeStandard Medium~42-[11]
A. pretiosum L-40 (mutant)Standard Medium242.9~5.8[12]
A. pretiosum L-40Optimized Seed Medium307.8~7.3[12]
A. pretiosum G3-96 (genome shuffled)Shake Flask410.1~9.8[12]
A. pretiosum M-asmUdpg:asm13-17Shake Flask582.7~13.9[13]
A. pretiosumMg2+ addition853.0[14]
A. pretiosumLow Organic NitrogenSignificantly Increased-[11][15]
A. pretiosum WXR-30 (FtsZ overexpression)Standard Medium327.37~7.8[16]
A. pretiosum WXR-30Yeast Extract Supplementation371.16~8.8[16]
A. pretiosumOverexpression of efflux pumps302.4 - 330.6~1.1-1.25[17]
Experimental Protocols
  • Strain Maintenance: Actinosynnema pretiosum strains can be maintained on YMG agar plates (0.4% yeast extract, 1% malt extract, 0.4% glucose, 1.5% agar) and incubated at 26-30°C for 7-14 days.[16]

  • Seed Culture: Inoculate a loopful of spores or mycelia into a seed medium (e.g., 0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose) and incubate at 30°C with shaking at 220 rpm for 24 hours.[16]

  • Fermentation: Transfer the seed culture (e.g., 3.3% v/v) into the production medium.[16] A variety of production media have been developed, often containing sources of carbon (e.g., glucose, glycerol, cane molasses), nitrogen (e.g., yeast extract, tryptone soya broth, soybean powder), and trace elements.[16][18] Fermentation is typically carried out at 28-30°C for 48 hours or longer.[9][16] The pH of the medium is generally maintained around 7.5.[16]

  • Supplements: The addition of precursors, such as isobutanol and isopropanol, or metal ions like Mg2+, can enhance production.[14][16]

The recovery of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.[19][20]

  • Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate or toluene.[21][22] The organic phase, containing the ansamitocins, is then separated from the aqueous phase and the mycelial mass.

  • Chromatography: The crude extract is subjected to chromatographic purification.[19][22]

    • Column Chromatography: Silica gel or neutral alumina are commonly used as the stationary phase.[19][22]

    • High-Performance Counter-Current Chromatography (HPCCC): A two-phase solvent system, such as hexane-ethyl acetate-methanol-water, can be used for efficient separation.[20]

  • Crystallization: The purified this compound can be further concentrated and crystallized to achieve high purity.[19]

Experimental Workflow for this compound Production and Analysis

AP3_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analysis Strain A. pretiosum Strain (e.g., ATCC 31280) Seed Seed Culture (YMG Broth) Strain->Seed Fermentation Production Fermentation (Optimized Medium) Seed->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Purification Chromatographic Purification (e.g., Silica Gel, HPCCC) Extraction->Purification Crystallization Crystallization Purification->Crystallization HPLC HPLC Analysis Purification->HPLC LCMS LC-MS/MS Quantification Crystallization->LCMS NMR Structural Elucidation (NMR) Crystallization->NMR

Workflow for this compound production.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for process monitoring and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of this compound. A C8 or C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid.[21] Detection is commonly performed using a UV detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, LC-MS/MS is the preferred method.[21] This technique allows for the detection of this compound at low concentrations in complex matrices like plasma.[21] The analysis is typically performed in multiple-reaction-monitoring (MRM) mode, tracking specific precursor-to-product ion transitions.[21] For this compound, the precursor/product ion pair is often m/z 635.2/547.2.[21]

Conclusion

The production of this compound from Actinosynnema pretiosum is a multifaceted process that has been significantly advanced through decades of research. A deep understanding of the organism's genetics, metabolism, and the intricate regulatory networks governing ansamitocin biosynthesis is paramount for further improvements. This guide has provided a consolidated resource of technical information, including quantitative data and detailed protocols, to aid researchers and industry professionals in the continued development and optimization of this compound production for its critical role in cancer therapy.

References

Ansamitocin P-3: A Technical Guide to its Mode of Action on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolide antibiotics.[1] Originally isolated from actinomycetes, it has demonstrated significant antitumor activity, leading to its use as a cytotoxic payload in antibody-drug conjugates (ADCs).[2] This technical guide provides an in-depth overview of the molecular mechanism by which this compound exerts its effects on tubulin polymerization, a critical process for cell division. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and exploit the therapeutic potential of this compound.

Core Mechanism of Action

This compound's primary mode of action is the disruption of microtubule dynamics through direct interaction with tubulin, the fundamental protein subunit of microtubules. This interaction leads to the inhibition of tubulin polymerization, resulting in the depolymerization of existing microtubules.[3][4] The consequences of this disruption are profound, leading to mitotic arrest and ultimately, apoptotic cell death in rapidly dividing cancer cells.[5][6]

This compound binds to β-tubulin at or near the vinblastine binding site.[2][3] This binding is competitive with vinblastine, suggesting an overlapping binding pocket.[7] The binding of this compound to tubulin induces a conformational change in the tubulin dimer, rendering it incompetent for assembly into microtubules.[3][5]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[3][5]
HeLaCervical Adenocarcinoma50 ± 0.5[3][5]
EMT-6/AR1Murine Mammary Tumor140 ± 17[3][5]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[3][5]

Table 2: Tubulin Binding and Polymerization Inhibition by this compound

ParameterValueReference
Dissociation Constant (Kd) for Tubulin Binding1.3 ± 0.7 µM[2][3][5]
IC50 for Tubulin Polymerization Inhibition~3.4 µM

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mode of action of this compound are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity of the solution.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • 96-well microplate, clear bottom

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP. Keep on ice.

  • Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance values against time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization (the steepest slope of the curve) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of this compound on cultured cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 510 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for the desired time period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value using a dose-response curve.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cells grown on glass coverslips

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the desired concentration of this compound for an appropriate time.

  • Wash the cells with PBS.

  • Fix the cells with either ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cell suspension

  • This compound stock solution (in DMSO)

  • PBS

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.

Ansamitocin_Action_Pathway Ansamitocin This compound Tubulin β-Tubulin (Vinblastine Site) Ansamitocin->Tubulin Binds to Depolymerization Microtubule Depolymerization Ansamitocin->Depolymerization Induces Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Depolymerization->MitoticArrest Leads to p53 p53 Activation MitoticArrest->p53 Triggers Apoptosis Apoptosis p53->Apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow Start Start: Hypothesis InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased TubulinPolymerization Tubulin Polymerization Assay InVitro->TubulinPolymerization BindingAssay Tubulin Binding Assay (Kd) InVitro->BindingAssay Cytotoxicity Cytotoxicity Assay (IC50) CellBased->Cytotoxicity Microscopy Immunofluorescence Microscopy CellBased->Microscopy CellCycle Cell Cycle Analysis CellBased->CellCycle ApoptosisAssay Apoptosis Assay CellBased->ApoptosisAssay DataAnalysis Data Analysis & Interpretation TubulinPolymerization->DataAnalysis BindingAssay->DataAnalysis Cytotoxicity->DataAnalysis Microscopy->DataAnalysis CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis Conclusion Conclusion: Mechanism Elucidation DataAnalysis->Conclusion

Caption: A typical experimental workflow to study this compound.

Conclusion

This compound is a highly potent inhibitor of tubulin polymerization with significant potential as an anticancer agent, particularly as a payload for ADCs. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a solid foundation for further drug development and optimization. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate ongoing research and development efforts in this promising area of cancer therapy.

References

Ansamitocin P-3: A Technical Guide to its Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a maytansinoid analogue, is a potent antitumor agent that has garnered significant interest in cancer research and drug development, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy is primarily attributed to its profound impact on the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, detailing its mechanism of action, quantitative effects on cell cycle distribution, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest

This compound exerts its potent antimitotic activity by targeting tubulin, the fundamental protein component of microtubules.[1][2] Microtubules are dynamic cytoskeletal structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[1]

The mechanism unfolds as follows:

  • Binding to Tubulin: this compound binds to β-tubulin at or near the vinblastine binding site.[3][4] This interaction has a high affinity, with a dissociation constant (Kd) of approximately 1.3 ± 0.7 µM.[3][5]

  • Microtubule Depolymerization: The binding of this compound to tubulin inhibits microtubule assembly and induces their depolymerization.[3][5][6] This disruption affects both interphase and mitotic microtubules.[3][7]

  • Spindle Assembly Checkpoint Activation: The severe disruption of microtubule dynamics and the failure of chromosomes to properly attach to the mitotic spindle activate the spindle assembly checkpoint (SAC), also known as the mitotic checkpoint.[8][9] This crucial cellular surveillance mechanism prevents the cell from entering anaphase until all chromosomes are correctly bioriented on the spindle.[9]

  • Mitotic Arrest: Key proteins of the SAC, such as Mad2 and BubR1, are activated.[3][6][10] This activation leads to a block in the cell cycle at the G2/M phase, specifically in mitosis.[3][7][11]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[9] In the case of this compound, this has been shown to be mediated by the p53 pathway, leading to the accumulation of p53 and its downstream target p21, ultimately resulting in programmed cell death.[3][6][7]

Quantitative Effects on Cell Proliferation and Cell Cycle

This compound is a highly potent inhibitor of cancer cell proliferation, with activity observed at picomolar concentrations. Its effect on the cell cycle is characterized by a significant accumulation of cells in the G2/M phase.

Table 1: IC50 Values for Proliferation Inhibition by this compound
Cell LineCancer TypeIC50 (pM)
MCF-7Breast Cancer20 ± 3
HeLaCervical Cancer50 ± 0.5
EMT-6/AR1Murine Mammary Carcinoma140 ± 17
MDA-MB-231Breast Cancer150 ± 1.1

Data sourced from Venghateri et al., 2013.[3][7]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
Treatment (24h)% of Cells in G2/M Phase
Vehicle (Control)~26%
50 pM this compound50%
100 pM this compound70%

Data represents an approximate distribution as described in the source material.[3]

Table 3: Induction of Mitotic Arrest in MCF-7 Cells by this compound
Treatment (24h)Mitotic Index (%)Phospho-Histone H3 (Ser10) Positive Cells (%)
Vehicle (Control)3 ± 0.53 ± 0.5
20 pM this compound23 ± 314 ± 1.2
50 pM this compound33 ± 0.821 ± 0.5
100 pM this compound44 ± 429 ± 0.6

Data sourced from Venghateri et al., 2013.[3][7]

Table 4: G2/M Phase Arrest in Lung Cancer Cells by this compound
Cell LineTreatment (Concentration)% of Cells in G2/M Phase
A549 (Non-SCLC)Control16.18 ± 1.03
0.4 nM53.34 ± 8.06
1.6 nM62.40 ± 4.97
NCI-H69 (SCLC)Control32.97 ± 1.05
0.25 nM58.48 ± 8.37
0.5 nM77.34 ± 3.19
1.0 nMNot specified

Data sourced from a study on lung carcinoma.[11][12]

Experimental Protocols

Cell Culture and Drug Treatment

MCF-7 human breast adenocarcinoma cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture vessels and allowed to attach overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired final concentrations. A vehicle control (DMSO) is run in parallel.

Cell Proliferation Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Seed cells in 6-well plates and treat with this compound for 24 hours.[3]

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[3]

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (8 µg/mL).[3]

  • Incubate the cells in the dark at 4°C for 2 hours.[3]

  • Analyze the DNA content of the cells using a flow cytometer.

  • The data is then analyzed using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3]

Visualizations

Signaling Pathway of this compound Induced Mitotic Arrest

Ansamitocin_P3_Pathway cluster_cell Cancer Cell AP3 This compound Tubulin β-Tubulin AP3->Tubulin Microtubules Microtubule Polymerization AP3->Microtubules Depolymerization Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint (Mad2, BubR1) Spindle->SAC Activation G2M G2/M Arrest SAC->G2M Apoptosis p53-mediated Apoptosis G2M->Apoptosis Prolonged Arrest

Caption: this compound signaling pathway leading to mitotic arrest and apoptosis.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_workflow Experimental Workflow Start Seed Cancer Cells Treat Treat with this compound (and Vehicle Control) Start->Treat Incubate Incubate for 24 hours Treat->Incubate Harvest Harvest and Fix Cells (70% Ethanol) Incubate->Harvest Stain Stain with Propidium Iodide and RNase A Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Quantify Cell Cycle Phases (G1, S, G2/M) Analyze->Data

Caption: Workflow for analyzing the effects of this compound on the cell cycle.

References

Ansamitocin P-3 Apoptosis Induction Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid and microtubule-targeting agent, exhibits significant anti-tumor activity by inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the molecular pathways governing this compound-induced apoptosis, intended for researchers, scientists, and professionals in drug development. The primary mechanism of action involves binding to tubulin, leading to microtubule depolymerization and cell cycle arrest at the G2/M phase. This mitotic catastrophe subsequently triggers a cascade of signaling events, culminating in programmed cell death primarily through the p53-mediated intrinsic apoptotic pathway. This guide details the key molecular players, presents quantitative data in structured tables, outlines experimental methodologies for studying this pathway, and provides visual diagrams of the signaling cascades and experimental workflows.

Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest

This compound exerts its cytotoxic effects by directly interacting with the tubulin-microtubule system. It binds to tubulin at a site that partially overlaps with the vinblastine binding site, leading to the depolymerization of both interphase and mitotic microtubules.[1][2] This disruption of microtubule dynamics has profound consequences for cellular processes, most notably cell division.

The interference with the formation and function of the mitotic spindle apparatus leads to a halt in the cell cycle at the G2/M phase.[1][3][4] This mitotic arrest is a critical initiating event for the subsequent induction of apoptosis. The cell's surveillance machinery, known as the spindle assembly checkpoint (SAC), detects the improper attachment of microtubules to kinetochores. This activates key checkpoint proteins, Mad2 and BubR1, which prevent the cell from proceeding into anaphase, effectively trapping it in mitosis.[1][2]

Signaling Pathways of Apoptosis Induction

Prolonged mitotic arrest induced by this compound triggers a multi-faceted apoptotic response, primarily engaging the p53-mediated intrinsic pathway. Evidence for the involvement of the mitochondrial pathway and caspase activation is strongly supported by studies on the broader class of maytansinoids.[1]

p53-Mediated Apoptotic Pathway

The sustained mitotic arrest leads to the activation and accumulation of the tumor suppressor protein p53.[1][2] Activated p53 translocates to the nucleus and transcriptionally upregulates its downstream target, the cyclin-dependent kinase inhibitor p21.[1][5] The accumulation of p21 contributes to the maintenance of cell cycle arrest and promotes apoptosis. A key indicator of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), has been observed following this compound treatment, signifying the execution phase of apoptosis.[1][2]

Intrinsic (Mitochondrial) Apoptotic Pathway

While direct studies on this compound's effect on the Bcl-2 family are limited, research on maytansinoids indicates the involvement of the mitochondrial pathway.[1] This pathway is regulated by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. It is hypothesized that the p53 activation upregulates pro-apoptotic members like Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm.

Caspase Activation Cascade

The release of cytochrome c into the cytosol is a critical step in the activation of the caspase cascade. Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3. Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including PARP, leading to the characteristic biochemical and morphological hallmarks of apoptosis.

Quantitative Data

The following tables summarize the quantitative data associated with the bioactivity of this compound.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[1][2]
HeLaCervical Carcinoma50 ± 0.5[1][2]
EMT-6/AR1Mouse Mammary Tumor140 ± 17[1][2]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[1][2]
A549Non-Small Cell Lung Cancer0.4 nM (400 pM)[3]
NCI-H69Small Cell Lung Cancer0.25 - 1.0 nM (250 - 1000 pM)[3]
U937Histiocytic Lymphoma0.18 nM (180 pM)[6]

Table 2: Binding Affinity and Cell Cycle Arrest Data for this compound

ParameterValueCell Line/SystemReference
Dissociation Constant (Kd) for Tubulin Binding1.3 ± 0.7 µMPurified tubulin[1][2]
G2/M Phase Arrest (Control)26%MCF-7[4]
G2/M Phase Arrest (50 pM this compound)50%MCF-7[4]
G2/M Phase Arrest (100 pM this compound)70%MCF-7[4]
G2/M Phase Arrest (0.4 nM this compound)53.34 ± 8.06%A549[3]
G2/M Phase Arrest (1.6 nM this compound)62.40 ± 4.97%A549[3]
G2/M Phase Arrest (0.25 nM this compound)58.48 ± 8.37%NCI-H69[3]
G2/M Phase Arrest (0.5 nM this compound)77.34 ± 3.19%NCI-H69[3]
G2/M Phase Arrest (1.0 nM this compound)73.86 ± 5.52%NCI-H69[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound-induced apoptosis pathway.

Cell Proliferation Assay (Sulforhodamine B Assay)
  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24-48 hours).

  • Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and solubilize the bound SRB with 10 mM Tris base (pH 10.5).

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, PARP, cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Microscopy
  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with this compound for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

  • Primary Antibody Incubation: Incubate with primary antibodies against target proteins (e.g., α-tubulin, p53, cytochrome c) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI or Hoechst stain.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

The following diagrams illustrate the signaling pathways and a general experimental workflow for studying this compound-induced apoptosis.

Ansamitocin_P3_Apoptosis_Pathway cluster_0 Cellular Effects cluster_1 p53-Mediated Pathway cluster_2 Mitochondrial Pathway (Intrinsic) cluster_3 Caspase Cascade This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Depolymerization Microtubule Depolymerization Tubulin->Microtubule Depolymerization G2/M Phase Arrest G2/M Phase Arrest Microtubule Depolymerization->G2/M Phase Arrest Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation G2/M Phase Arrest->Spindle Assembly Checkpoint Activation Mad2/BubR1 Activation Mad2/BubR1 Activation Spindle Assembly Checkpoint Activation->Mad2/BubR1 Activation p53 Activation p53 Activation Mad2/BubR1 Activation->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c) Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome c Release->Apoptosome Formation (Apaf-1, Cytochrome c) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, Cytochrome c)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: this compound apoptosis induction pathway.

Experimental_Workflow cluster_0 Initial Screening & Cytotoxicity cluster_1 Mechanism of Action Analysis cluster_2 Apoptosis Confirmation Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cell Proliferation Assay (SRB) Cell Proliferation Assay (SRB) This compound Treatment->Cell Proliferation Assay (SRB) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) This compound Treatment->Cell Cycle Analysis (Flow Cytometry) Immunofluorescence (Tubulin, p53) Immunofluorescence (Tubulin, p53) This compound Treatment->Immunofluorescence (Tubulin, p53) Western Blot (p53, p21, PARP) Western Blot (p53, p21, PARP) This compound Treatment->Western Blot (p53, p21, PARP) Annexin V/PI Staining (Flow Cytometry) Annexin V/PI Staining (Flow Cytometry) This compound Treatment->Annexin V/PI Staining (Flow Cytometry) Determine IC50 Determine IC50 Cell Proliferation Assay (SRB)->Determine IC50 Caspase Activity Assays Caspase Activity Assays Annexin V/PI Staining (Flow Cytometry)->Caspase Activity Assays Cytochrome c Release Assay Cytochrome c Release Assay Caspase Activity Assays->Cytochrome c Release Assay

Caption: Experimental workflow for studying this compound's effects.

References

Ansamitocin P-3 and its Interaction with Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a maytansinoid derivative, is a potent microtubule-targeting agent that has garnered significant interest in the field of oncology. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the binding of this compound to its molecular target, tubulin, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action.

Quantitative Data Summary

The interaction of this compound with tubulin and its resulting cellular effects have been quantified in several studies. The following tables summarize the key binding affinity and cytotoxic parameters.

Table 1: this compound and Tubulin Binding Affinity

ParameterValueMethodReference
Dissociation Constant (Kd)1.3 ± 0.7 µMFluorescence Spectroscopy

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineIC50 (pM)Reference
MCF-7 (Breast Cancer)20 ± 3
HeLa (Cervical Cancer)50 ± 0.5
EMT-6/AR1 (Murine Mammary Carcinoma)140 ± 17
MDA-MB-231 (Breast Cancer)150 ± 1.1

Mechanism of Action: The Vinblastine Binding Site

This compound exerts its potent antimitotic activity by binding to β-tubulin, a subunit of the microtubule polymer. Docking analyses and competitive binding assays have revealed that this compound binds at the vinblastine binding site on tubulin. This binding event interferes with microtubule polymerization, leading to the depolymerization of both interphase and mitotic microtubules. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, mediated by p53.

This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Vinblastine Site Microtubule Depolymerization Microtubule Depolymerization Tubulin->Microtubule Depolymerization Inhibits Polymerization Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Microtubule Depolymerization->Spindle Assembly Checkpoint Activation Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Spindle Assembly Checkpoint Activation->Mitotic Arrest (G2/M)

This compound signaling pathway leading to apoptosis.

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction of this compound with tubulin.

Fluorescence Spectroscopy for Determining Binding Affinity

This protocol is based on the intrinsic tryptophan fluorescence quenching of tubulin upon ligand binding.

Materials:

  • Purified tubulin

  • This compound

  • PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Fluorometer

Procedure:

  • Prepare a stock solution of tubulin in PEM buffer.

  • Prepare a series of dilutions of this compound in PEM buffer.

  • In a quartz cuvette, add a known concentration of tubulin (e.g., 2 µM).

  • Excite the tubulin solution at 295 nm and record the emission spectrum from 310 to 400 nm.

  • Titrate the tubulin solution with increasing concentrations of this compound, allowing the mixture to equilibrate for a set time (e.g., 5 minutes) at a constant temperature (e.g., 25°C) after each addition.

  • Record the fluorescence emission spectrum after each titration.

  • The decrease in fluorescence intensity at the emission maximum (around 335 nm) is plotted against the this compound concentration.

  • The dissociation constant (Kd) is calculated by fitting the data to a binding isotherm equation.

cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prepare Tubulin Solution Prepare Tubulin Solution Measure Initial Tubulin Fluorescence Measure Initial Tubulin Fluorescence Prepare Tubulin Solution->Measure Initial Tubulin Fluorescence Prepare this compound Dilutions Prepare this compound Dilutions Titrate with this compound Titrate with this compound Prepare this compound Dilutions->Titrate with this compound Measure Initial Tubulin Fluorescence->Titrate with this compound Record Fluorescence Spectra Record Fluorescence Spectra Titrate with this compound->Record Fluorescence Spectra Repeat for each concentration Record Fluorescence Spectra->Titrate with this compound Repeat for each concentration Plot Fluorescence Quenching vs. [this compound] Plot Fluorescence Quenching vs. [this compound] Record Fluorescence Spectra->Plot Fluorescence Quenching vs. [this compound] Calculate Kd Calculate Kd Plot Fluorescence Quenching vs. [this compound]->Calculate Kd Input Structures Input Structures Protein Preparation Protein Preparation Input Structures->Protein Preparation Tubulin PDB Ligand Preparation Ligand Preparation Input Structures->Ligand Preparation This compound Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Definition->Docking Simulation Analysis of Results Analysis of Results Docking Simulation->Analysis of Results

Ansamitocin P-3 Analogues: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a potent maytansinoid, has garnered significant attention in the field of oncology due to its profound cytotoxic effects. As a powerful microtubule-targeting agent, it disrupts cell division, leading to mitotic arrest and subsequent apoptosis. This has made it a crucial component in the development of antibody-drug conjugates (ADCs), offering a targeted approach to cancer therapy. This technical guide provides an in-depth overview of this compound analogues, their biological activities, and the experimental protocols used for their evaluation.

Mechanism of Action

This compound and its analogues exert their cytotoxic effects primarily by interfering with microtubule dynamics. They bind to tubulin, the fundamental protein subunit of microtubules, at a site that overlaps with the vinblastine binding site.[1][2] This binding inhibits tubulin polymerization, leading to the depolymerization of microtubules.[1][3] The disruption of the microtubule network has catastrophic consequences for the cell, particularly during mitosis. The mitotic spindle, which is composed of microtubules, is unable to form correctly, leading to an arrest of the cell cycle in the G2/M phase.[4][5] This mitotic arrest activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, involving proteins such as Mad2 and BubR1.[1][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often in a p53-dependent manner, leading to programmed cell death.[1][3][6]

Biological Activity of this compound and its Analogues

The biological activity of this compound and its analogues is typically evaluated through cytotoxicity assays against various cancer cell lines and tubulin polymerization inhibition assays. The data presented below summarizes the key quantitative findings from various studies.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundCell LineIC50 / ED50Citation
This compoundMCF-7 (Breast Adenocarcinoma)20 ± 3 pM[1]
This compoundHeLa (Cervical Carcinoma)50 ± 0.5 pM[1]
This compoundEMT-6/AR1 (Mouse Mammary Tumor)140 ± 17 pM[1]
This compoundMDA-MB-231 (Breast Adenocarcinoma)150 ± 1.1 pM[1]
This compoundA-549 (Lung Carcinoma)4 x 10⁻⁷ µg/mL[7]
This compoundHT-29 (Colon Adenocarcinoma)4 x 10⁻⁷ µg/mL[7]
This compoundHCT-116 (Colorectal Carcinoma)0.081 nM[7]
This compoundU937 (Histiocytic Lymphoma)0.18 nM[8]
9-thiothis compound (AP3SH)25 Tumor Cell LinesHigh Antiproliferative Activity[4]
C17- and C21-fluoro and bromo ansamitocinsVarious Cell LinesSimilar to this compound[9]
Tubulin Polymerization Inhibition
CompoundParameterValueCitation
This compoundIC50 (Tubulin Polymerization)3.4 µM[7]
This compoundKd (Tubulin Binding)1.3 ± 0.7 µM[1][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This assay determines cell viability by measuring the protein content of treated cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or its analogues

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells and incubate for the desired period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cells

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the desired concentration of this compound or its analogue for a specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

In Vitro Tubulin Polymerization Assay (Light Scattering)

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Materials:

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm with temperature control

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compounds (this compound analogues)

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer supplemented with GTP (e.g., 1 mM).

  • Compound Preparation: Prepare serial dilutions of the test compounds in polymerization buffer.

  • Assay Setup: In a pre-chilled 96-well plate, add the test compounds, controls, and polymerization buffer.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the biological activity of this compound analogues.

ansamitocin_moa cluster_cell Cancer Cell AP3 This compound Analogue Tubulin Tubulin Dimer AP3->Tubulin Binds to Vinblastine Site Microtubule Microtubule AP3->Microtubule Inhibits Polymerization & Induces Depolymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Formation MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption SAC Spindle Assembly Checkpoint Activation (Mad2, BubR1) MitoticArrest->SAC p53 p53 Activation SAC->p53 Apoptosis Apoptosis p53->Apoptosis cytotoxicity_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add this compound Analogues (Serial Dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 fix_cells Fix Cells with TCA incubate2->fix_cells wash1 Wash with Water fix_cells->wash1 stain_srb Stain with SRB wash1->stain_srb wash2 Wash with Acetic Acid stain_srb->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read_absorbance Measure Absorbance at 510 nm solubilize->read_absorbance analyze Calculate % Cell Viability read_absorbance->analyze apoptosis_pathway cluster_pathway p53-Mediated Apoptosis Pathway MitoticArrest Prolonged Mitotic Arrest p53_activation p53 Activation (Phosphorylation) MitoticArrest->p53_activation p21 p21 (CDKN1A) p53_activation->p21 Transcription PUMA PUMA p53_activation->PUMA Transcription NOXA NOXA p53_activation->NOXA Transcription CellCycleArrest Reinforced Cell Cycle Arrest p21->CellCycleArrest Bax_Bak Bax/Bak Activation PUMA->Bax_Bak NOXA->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Ansamitocin P-3: A Technical Guide to a Potent Polyketide Macrolactam with Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a member of the ansamycin family of antibiotics, is a potent polyketide macrolactam with significant antitumor properties. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and its effects on cancer cells. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this promising compound.

Introduction

This compound is a maytansinoid, a class of highly cytotoxic compounds originally isolated from Actinosynnema pretiosum.[1] Structurally, it is characterized by a 19-membered macrocyclic lactam core, a feature that defines it as a polyketide.[2] Its potent antineoplastic activity has garnered significant interest, particularly in the context of antibody-drug conjugates (ADCs), where it can serve as a powerful cytotoxic payload.[3] This guide delves into the technical aspects of this compound, from its complex biosynthesis to its intricate interactions with cellular machinery.

Biosynthesis of this compound: A Polyketide Pathway

The biosynthesis of this compound is a complex process orchestrated by a Type I polyketide synthase (PKS) system.[4] The pathway commences with the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the aminoshikimate pathway.[5] The PKS machinery then catalyzes a series of condensation reactions, incorporating extender units of acetate and propionate to build the polyketide chain.[4] Subsequent post-PKS modifications, including chlorination, methylation, and epoxidation, are crucial for the final structure and biological activity of this compound.[4]

G cluster_0 Aminoshikimate Pathway cluster_1 Polyketide Synthesis (Type I PKS) cluster_2 Post-PKS Modifications UDP-Glucose UDP-Glucose AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) UDP-Glucose->AHBA Proansamitocin Proansamitocin AHBA->Proansamitocin Starter Unit Ansamitocin_P3 This compound Proansamitocin->Ansamitocin_P3 Chlorination, Methylation, Epoxidation, etc. Acetate_Propionate Acetate & Propionate Extender Units Acetate_Propionate->Proansamitocin

Mechanism of Action: Microtubule Destabilization and Apoptosis

This compound exerts its potent cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules.[3] By binding to the maytansine-binding site on β-tubulin, it disrupts microtubule dynamics, leading to the inhibition of microtubule assembly and the depolymerization of existing microtubules.[3][6] This disruption of the microtubule network has profound consequences for cellular processes, particularly mitosis.

The interference with mitotic spindle formation activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[6] Key checkpoint proteins, such as Mad2 and BubR1, are activated in response to this disruption.[6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, mediated by the tumor suppressor protein p53.[6] Activation of p53 leads to the upregulation of its downstream target, p21, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7]

G Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Depolymerization->Mitotic_Arrest Spindle_Checkpoint Spindle Checkpoint Activation (Mad2, BubR1) Mitotic_Arrest->Spindle_Checkpoint p53_Activation p53 Activation Spindle_Checkpoint->p53_Activation p21_Upregulation p21 Upregulation p53_Activation->p21_Upregulation PARP_Cleavage PARP Cleavage p53_Activation->PARP_Cleavage Apoptosis Apoptosis p21_Upregulation->Apoptosis PARP_Cleavage->Apoptosis

Quantitative Biological Activity

The cytotoxic potency of this compound has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its exceptional activity at picomolar concentrations.

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[6]
HeLaCervical Cancer50 ± 0.5[6]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[6]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[6]

Detailed Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is adapted from established methods for determining cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • Cell Fixation: Carefully remove the culture medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell survival relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell survival against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-FITC is detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2).

Western Blot for PARP Cleavage

This protocol describes the detection of the apoptotic marker, cleaved PARP.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.

  • Loading Control: Probe the same membrane with an anti-β-actin antibody as a loading control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the anticancer effects of this compound.

G Cell_Culture 1. Cell Culture (e.g., MCF-7, HeLa) Drug_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Drug_Treatment Cytotoxicity_Assay 3. Cytotoxicity Assay (SRB Assay) Drug_Treatment->Cytotoxicity_Assay Mechanism_Studies 4. Mechanism of Action Studies Drug_Treatment->Mechanism_Studies IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Data_Analysis 5. Data Analysis & Interpretation IC50_Determination->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot Analysis (PARP, p53, p21) Mechanism_Studies->Western_Blot Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Conclusion

This compound stands out as a highly potent polyketide macrolactam with significant potential in cancer therapy. Its well-defined mechanism of action, involving the disruption of microtubule dynamics and the induction of p53-mediated apoptosis, makes it an attractive candidate for further development, particularly as a payload in antibody-drug conjugates. This technical guide provides a solid foundation of data and protocols to support ongoing and future research into this promising antitumor agent. The detailed methodologies and structured data presented herein are intended to empower researchers to explore the full therapeutic potential of this compound.

References

Ansamitocin P-3: A Technical Guide on its Core Role in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent antineoplastic agent belonging to the maytansinoid family of macrolide antibiotics.[1][2] Originally isolated from microorganisms like Actinosynnema pretiosum, it has garnered significant attention in oncology for its profound cytotoxic effects.[1][3] This technical guide delves into the integral role of this compound as a cytotoxic "warhead" in the design and development of antibody-drug conjugates (ADCs). ADCs represent a strategic class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents like this compound.[4] This targeted delivery aims to enhance the therapeutic window of highly potent cytotoxins by minimizing systemic exposure and associated off-target toxicities.[5]

Mechanism of Action: A Microtubule Disruptor

The primary mechanism of this compound's potent antitumor activity lies in its ability to disrupt microtubule dynamics, which are crucial for cell division.[4] It binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site.[1] This binding inhibits tubulin polymerization and promotes the disassembly of existing microtubules.[1][4]

The consequences of this microtubule depolymerization are severe for rapidly dividing cancer cells:

  • Cell Cycle Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation, leads to an arrest of the cell cycle in the G2/M phase.[1][6]

  • Apoptosis Induction: Prolonged mitotic arrest activates the spindle assembly checkpoint proteins, such as Mad2 and BubR1.[1] This ultimately triggers programmed cell death, or apoptosis, often through the p53-mediated pathway.[1] this compound treatment has been shown to activate p53 and increase the nuclear accumulation of its downstream target, p21.[1]

This compound's cytotoxicity is exceptionally high, with studies showing it to be 100 to 1000 times more potent than many known anticancer agents.[1]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and properties of this compound.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)
MCF-7Breast Cancer20 ± 3
HeLaCervical Cancer50 ± 0.5
EMT-6/AR1Murine Mammary Carcinoma140 ± 17
MDA-MB-231Breast Cancer150 ± 1.1
A-549Lung Carcinoma4 x 10^-7 µg/mL
HT-29Colon Carcinoma4 x 10^-7 µg/mL
HCT-116Colon Carcinoma0.081 nM (81 pM)
U937Histiocytic Lymphoma0.18 nM (180 pM)

*Note: Original data in µg/mL. Conversion to pM requires the molecular weight of this compound (635.17 g/mol ). Source:[1][6][7]

Table 2: Binding Affinity of this compound to Tubulin

ParameterValue
Dissociation Constant (Kd)1.3 ± 0.7 µM

Source:[1][6]

Table 3: Physicochemical Properties of this compound

PropertyDescription
Appearance White powder[8]
Solubility Readily soluble in organic solvents such as methanol, acetone, chloroform, acetonitrile, DCM, DMF, and DMSO.[8][] Also reported to be very soluble in water.[]
Storage Recommended storage at 2–8°C in a well-sealed container, away from oxidizing agents.[8][]

Table 4: Preclinical Pharmacokinetics of this compound in Rats

Study ParameterFinding
Administration Intravenous (i.v.) bolus
Plasma Concentration Profile Followed a triexponential decline.
Terminal Phase Nearly flat, suggesting distribution into deep tissue compartments and slow equilibration with the bloodstream.

Source:[10]

Role in Antibody-Drug Conjugates (ADCs)

The extreme potency of this compound makes it an ideal payload for ADCs.[4] However, its successful implementation relies on sophisticated linker and conjugation technologies.

Linker Technology

The linker is a critical component that connects the antibody to the cytotoxic payload.[5][11] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated toxicities, while also allowing for efficient payload release within the target tumor cells.[11][12]

  • Cleavable Linkers: These are the most common type, utilized in over 80% of clinically approved ADCs.[5][12][13] They are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or specific enzymes like cathepsins.[5][13]

  • Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid.[13] Ado-trastuzumab emtansine (T-DM1), an ADC that uses a maytansinoid derivative, employs a non-cleavable linker.[12]

The choice of linker technology is crucial for balancing the efficacy and safety profile of an this compound-based ADC.

Conjugation Chemistry

The process of attaching the linker-payload moiety to the antibody is a key step in ADC manufacturing. Conjugation typically occurs at specific amino acid residues on the antibody, such as cysteines or lysines.[14] The resulting drug-to-antibody ratio (DAR) is a critical quality attribute that influences the ADC's potency and therapeutic index.[11][14]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research and development of this compound and its corresponding ADCs.

Cell Proliferation Assay (Sulforhodamine B Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 1–1000 pM) or a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 24-48 hours).

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify cell density.

    • Calculate the IC50 value by plotting the percentage of cell survival against the drug concentration.[1]

Cell Cycle Analysis (Flow Cytometry)
  • Objective: To assess the effect of this compound on cell cycle progression.

  • Methodology:

    • Treat cells with various concentrations of this compound (e.g., 20–100 pM) for 24 hours.

    • Harvest the cells and fix them in 70% ethanol.

    • Treat the fixed cells with RNase to remove RNA.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

    • Analyze the DNA content of individual cells using a flow cytometer.

    • The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, G2/M), allowing for the quantification of cells arrested in the G2/M phase.[1][6]

In Vitro Tubulin Polymerization Assay
  • Objective: To directly measure the inhibitory effect of this compound on tubulin assembly.

  • Methodology:

    • Prepare a solution of purified tubulin (e.g., from bovine brain) in a polymerization buffer at 0°C.

    • Add various concentrations of this compound or a control solution to the tubulin solution.

    • Initiate polymerization by warming the mixture to 37°C.

    • Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at a wavelength of 340 nm or 460 nm.

    • This compound will inhibit the rate and extent of the turbidity increase, indicating inhibition of tubulin polymerization.[7]

ADC Characterization Workflow
  • Objective: To determine critical quality attributes of the ADC, such as drug-to-antibody ratio (DAR) and biotransformation products.

  • Methodology:

    • Sample Preparation: Obtain the purified ADC after the conjugation reaction.

    • Chromatographic Separation: Separate the different ADC species (DAR 0, 2, 4, etc.) using techniques like Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC).[5][14]

    • Mass Spectrometry (LC-MS): Couple the chromatography to a mass spectrometer to determine the precise mass of the intact antibody and its conjugated forms. This allows for the calculation of the average DAR.[14][15]

    • Data Analysis: Utilize specialized software to deconvolute the mass spectra and identify various biotransformation products, such as linker-payload loss or hydrolysis.[15][16]

Visualizations

Signaling and Experimental Workflows

ansamitocin_mechanism cluster_tubulin AP3 This compound Tubulin Tubulin Dimers AP3->Tubulin Binds to Microtubule Microtubule Polymer AP3->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Disruption Arrest G2/M Phase Arrest Spindle->Arrest Checkpoint Spindle Checkpoint Activation (Mad2, BubR1) Arrest->Checkpoint p53 p53 Activation Checkpoint->p53 p21 p21 Accumulation p53->p21 Apoptosis Apoptosis p53->Apoptosis

Caption: this compound mechanism of action.

adc_workflow Selection Component Selection (Antibody, Payload, Linker) Conjugation Conjugation & Purification Selection->Conjugation Characterization Biophysical & Chemical Characterization (DAR, etc.) Conjugation->Characterization InVitro In Vitro Evaluation Characterization->InVitro Potency Potency & Cytotoxicity Assays InVitro->Potency Stability Plasma Stability Assays InVitro->Stability InVivo In Vivo Preclinical Evaluation InVitro->InVivo Efficacy Efficacy (Tumor Models) InVivo->Efficacy Tox Toxicology Studies InVivo->Tox

Caption: General experimental workflow for ADC development.

ansamitocin_biosynthesis UDP_Glucose UDP-Glucose AHBA 3-Amino-5-Hydroxybenzoic Acid (AHBA) UDP_Glucose->AHBA Aminoshikimate Pathway PKS Polyketide Synthase (PKS) Pathway AHBA->PKS Proansamitocin Proansamitocin PKS->Proansamitocin Post_PKS Post-PKS Modifications (N-methylation, O-acylation) Proansamitocin->Post_PKS AP3 This compound Post_PKS->AP3

Caption: Simplified biosynthesis pathway of this compound.

Conclusion

This compound stands out as a highly potent microtubule-depolymerizing agent, making it an exceptionally effective payload for antibody-drug conjugates.[1][4] Its picomolar cytotoxicity, coupled with a well-elucidated mechanism of action involving cell cycle arrest and apoptosis, provides a strong rationale for its use in targeted cancer therapy.[1] The successful development of this compound-based ADCs hinges on the strategic selection of linker technologies and precise control over conjugation chemistry to ensure a therapeutic agent that is both stable in circulation and highly active at the tumor site. As ADC technology continues to evolve, the unique properties of this compound will likely ensure its continued prominence in the development of next-generation cancer therapeutics.

References

Ansamitocin P-3: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Ansamitocin P-3, a potent antitumor agent, is a maytansinoid that has garnered significant attention in the pharmaceutical industry, particularly as a cytotoxic "warhead" for antibody-drug conjugates (ADCs).[1][2] Its complex structure and potent biological activity necessitate a thorough understanding of its natural sources and the intricate processes required for its isolation and purification. This technical guide provides a comprehensive overview of the microbial production of this compound and the detailed methodologies for its extraction and purification.

Natural Microbial Sources of this compound

The primary and most well-established natural source of this compound is the Gram-positive, aerobic, filamentous bacterium, Actinosynnema pretiosum .[1][3][4] This microorganism was formerly classified as Nocardia sp. C-15003.[1] While other species of Actinosynnema, such as Actinosynnema mirum, have also been shown to produce this compound, A. pretiosum remains the principal strain utilized for industrial fermentation.[5]

The biosynthesis of this compound in A. pretiosum is a complex process involving a polyketide synthase (PKS) pathway.[4] The production yields can be significantly influenced by the fermentation conditions, including the composition of the culture medium, aeration, and the presence of specific precursors and ions.[6][7][8]

Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of Actinosynnema pretiosum. The fermentation process involves several key stages, from inoculum preparation to large-scale fermentation and subsequent harvesting.

Culture Media and Conditions

A variety of media compositions have been developed to optimize the yield of this compound. These media generally contain sources of carbon, nitrogen, and essential minerals.

  • Carbon Sources: Various carbon sources have been investigated, with studies showing that fructose can lead to higher yields of this compound compared to glucose.[5] Economical carbon sources like cane molasses and glycerol have also been successfully employed to reduce production costs.[6]

  • Nitrogen Sources: Organic nitrogen sources, such as soybean powder, are commonly used. Interestingly, a relatively low concentration of organic nitrogen has been shown to significantly improve this compound production.[4]

  • Mineral Salts and Additives: Divalent metal ions, particularly Mg²⁺, have been found to enhance production titers.[8] The addition of oxygen vectors like soybean oil can also improve the yield by enhancing dissolved oxygen levels in the fermentation broth.[7]

Fermentation Parameters

Optimal fermentation parameters are crucial for maximizing this compound production.

  • Temperature: Cultures are typically incubated at 28°C.[1]

  • Agitation and Aeration: Adequate agitation (e.g., 220 rpm) and aeration are necessary for the aerobic growth of A. pretiosum and for the biosynthesis of the secondary metabolite.[1]

  • Fermentation Time: The fermentation is typically carried out for a period of 144 hours (6 days).[1]

Isolation and Purification of this compound

The isolation and purification of this compound from the complex fermentation broth is a multi-step process requiring a combination of extraction and chromatographic techniques to achieve the high purity required for pharmaceutical applications.[3]

Extraction

The first step in the isolation process is the extraction of this compound from the fermentation broth.

  • Solvent Extraction: The whole fermentation broth or the supernatant after centrifugation is typically extracted with a water-immiscible organic solvent.[9] Common solvents used for this purpose include ethyl acetate and toluene.[1][10]

Purification

Following extraction, a series of purification steps are employed to remove impurities and isolate this compound.

  • Chromatography: Various chromatographic techniques are utilized for purification.

    • Column Chromatography: Silica gel and neutral alumina are common stationary phases used for column chromatography.[3]

    • High-Performance Counter-Current Chromatography (HPCCC): This technique has been successfully used for the preparative isolation and purification of this compound, yielding high-purity product in a relatively short time.[11]

  • Crystallization: Crystallization is a crucial final step to obtain high-purity this compound.[3][10] This is often achieved by dissolving the partially purified product in a suitable solvent system, such as ethyl acetate/heptane, and allowing crystals to form.[10]

  • Activated Carbon Treatment: In some protocols, the extract is treated with activated carbon to remove impurities before further purification steps.[10]

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the strain of A. pretiosum, the fermentation conditions, and the extraction and purification methods employed. The following table summarizes reported production titers from various studies.

Actinosynnema StrainFermentation Conditions / ModificationsThis compound Titer (mg/L)Reference
A. pretiosumOverexpression of efflux pump genes302.4 - 330.6[12]
A. pretiosum WXR-30Overexpression of FtsZ gene327.37[13]
A. pretiosum WXR-30Overexpression of FtsZ and yeast extract supplementation371.16[13]
A. pretiosumOptimized medium with cane molasses, glycerol, and soybean powder111.9[6]
A. pretiosumOptimized medium with isobutanol, soybean oil, and vitamin B1 supplementation141[6]
A. pretiosumAddition of soybean oil as an oxygen vector106.04[7]
A. mirumFructose as the sole carbon source~4-fold increase compared to glucose[5]
A. pretiosumOverexpression of asm13-17 and asmUdpg genes680.5[14]
A. pretiosumFed-batch fermentation with fructose and isobutanol feeding757.7[14]
A. pretiosumAddition of Mg²⁺85[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the isolation and quantification of this compound.

Fermentation Protocol for Actinosynnema pretiosum
  • Inoculum Preparation: Inoculate spore suspensions of A. pretiosum into a seed medium. Incubate at 28°C with shaking at 220 rpm for 48 hours.[1]

  • Fermentation: Transfer the seed culture to a fermentation medium. Incubate at 28°C with shaking at 220 rpm for 144 hours.[1]

Extraction of this compound from Fermentation Broth
  • Solvent Extraction: Extract the culture supernatant with an equal volume of ethyl acetate.[1] Alternatively, extract the whole broth with toluene.[10]

  • Concentration: Concentrate the organic extract under vacuum to obtain a crude extract.

Purification by High-Performance Counter-Current Chromatography (HPCCC)
  • Sample Preparation: Dissolve the crude extract in a suitable solvent mixture.

  • HPCCC System: Utilize a two-phase solvent system, for example, hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v).[11]

  • Separation: Perform the separation according to the instrument's operating parameters.

  • Fraction Collection and Analysis: Collect the fractions and analyze for the presence and purity of this compound using HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: Use a C18 column (e.g., 250 mm × 4.6 mm).[1]

  • Mobile Phase: Employ a gradient of acetonitrile and water.[1]

  • Detection: Detect the eluting compounds at a wavelength of 254 nm.[1]

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve of a known concentration.

Visualizing the Workflow

The following diagram illustrates the general workflow for the production and isolation of this compound from Actinosynnema pretiosum.

Ansamitocin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (A. pretiosum) Fermentation Submerged Fermentation (144 hours, 28°C) Inoculum->Fermentation Harvest Harvesting of Fermentation Broth Fermentation->Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Solvent_Extraction Concentration Concentration (Vacuum Evaporation) Solvent_Extraction->Concentration Organic Phase Chromatography Chromatography (e.g., HPCCC, Silica Gel) Concentration->Chromatography Crude Extract Crystallization Crystallization (e.g., Ethyl Acetate/Heptane) Chromatography->Crystallization Purified Fractions Final_Product High-Purity This compound Crystallization->Final_Product

Caption: Workflow for this compound production and isolation.

References

Methodological & Application

Application Note: Ansamitocin P-3 In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the in vitro cytotoxicity of Ansamitocin P-3, a potent microtubule-targeting agent, using a colorimetric MTT assay. It includes reference data on its cytotoxic activity and a visualization of its mechanism of action.

Introduction

This compound is a maytansinoid, a class of potent microtubule-targeting agents that exhibit significant cytotoxic activity against a variety of cancer cell lines.[1][2] Its mechanism of action involves binding to tubulin, inhibiting its polymerization, and disrupting microtubule dynamics.[2][3] This interference with the microtubule assembly system leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[1][4] Due to its high potency, this compound and other maytansinoids are utilized as cytotoxic "warheads" in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][5]

This application note details a standard in vitro protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[6][7]

Data Presentation: Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values from published studies are summarized below.

Cell LineCancer TypeIC50 / ED50 ValueCitation
MCF-7 Breast Adenocarcinoma20 ± 3 pM[1][4]
2 x 10⁻⁶ µg/mL[3][8]
HeLa Cervical Cancer50 ± 0.6 pM[1][4]
EMT-6/AR1 Mouse Mammary Tumor140 ± 17 pM[1][4]
MDA-MB-231 Breast Adenocarcinoma150 ± 1.1 pM[1][4]
HCT-116 Colon Cancer0.081 nM[3]
U937 Lymphoma0.18 nM[4]
A-549 Lung Carcinoma4 x 10⁻⁷ µg/mL[3][8]
HT-29 Colon Adenocarcinoma4 x 10⁻⁷ µg/mL[3][8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step method for evaluating the cytotoxicity of this compound.

Materials and Reagents
  • Selected cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (powder, readily soluble in DMSO)[5]

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-Buffered Saline (PBS, sterile)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)[7][9]

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570-590 nm)

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis prep_cells 1. Culture Cells prep_drug 2. Prepare this compound Stock & Dilutions seed_cells 3. Seed Cells in 96-Well Plate prep_drug->seed_cells treat_cells 4. Treat Cells with This compound seed_cells->treat_cells incubate_cells 5. Incubate for 24-48 hours treat_cells->incubate_cells add_mtt 6. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 7. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 8. Add Solubilization Solution incubate_mtt->solubilize read_abs 9. Read Absorbance (570 nm) solubilize->read_abs calc_viability 10. Calculate % Viability read_abs->calc_viability plot_curve 11. Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Experimental workflow for the this compound cytotoxicity assay.
Detailed Procedure

Step 1: Cell Seeding

  • Culture cells to ~70-80% confluency.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a background control.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

Step 2: Compound Treatment

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 1 mM).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 pM to 1000 pM).[8] The final DMSO concentration in the wells should be kept low (e.g., ≤0.1%) to avoid solvent toxicity.[8]

  • Prepare a vehicle control using medium with the same final concentration of DMSO.

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24 to 48 hours, depending on the cell line).[8]

Step 3: MTT Assay

  • After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[7][9]

  • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]

  • After the MTT incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

Step 4: Data Acquisition and Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the % Viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Mechanism of Action: Signaling Pathway

This compound induces cytotoxicity by disrupting microtubule function, which activates the spindle assembly checkpoint and leads to mitotic arrest and subsequent p53-mediated apoptosis.[1][10]

G AP3 This compound Tubulin Tubulin Binding (Vinblastine Site) AP3->Tubulin Depoly Microtubule Depolymerization Tubulin->Depoly Spindle Mitotic Spindle Disruption Depoly->Spindle Checkpoint Activation of Spindle Checkpoint (Mad2, BubR1) Spindle->Checkpoint Arrest Mitotic Arrest (G2/M Block) Checkpoint->Arrest p53 p53 & p21 Nuclear Accumulation Arrest->p53 Apoptosis Apoptosis (PARP Cleavage) p53->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

References

Application Notes: Ansamitocin P-3 Cytotoxicity Assessment Using Sulforhodamine B (SRB) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics.[1] Its primary mechanism of action involves the inhibition of microtubule assembly by binding to tubulin.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[5][6] It is a reliable and cost-effective method for assessing the cytotoxicity of compounds like this compound in adherent cell lines.[5][7] This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the SRB assay and presents relevant quantitative data.

Principle of the SRB Assay

The SRB assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[10] After staining, the unbound dye is removed, and the protein-bound dye is solubilized with a basic solution.[8] The absorbance of the resulting solution is then measured at approximately 510 nm to determine the relative cell density.[5][6]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, as determined by the SRB assay.

Cell LineCancer TypeIC50 (pM)Incubation TimeReference
MCF-7Breast Adenocarcinoma20 ± 348 h[4]
HeLaCervical Carcinoma50 ± 0.624 h[4]
EMT-6/AR1Mouse Mammary Tumor140 ± 1724 h[4]
MDA-MB-231Breast Adenocarcinoma150 ± 1.124 h[4]
A549Lung Carcinoma330 ± 130Not Specified[11]
NCI-H69Small Cell Lung Cancer690 ± 40Not Specified[11]
U937Histiocytic Lymphoma18072 h[1]
HT-29Colon Adenocarcinoma400,000 (as 4 x 10⁻⁷ µg/mL)Not Specified[12][13]

Experimental Protocols

Materials and Reagents

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., MEM with 10% FBS)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Multichannel pipette

  • Microplate reader

Protocol for this compound SRB Assay

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and adjust the cell suspension to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 2,000-5,000 cells/well.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for this compound is 1-1000 pM.[4][13]

    • Include a vehicle control (e.g., 0.1% DMSO) and a no-cell (media only) blank.[4]

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

    • Return the plates to the incubator for the desired exposure time (e.g., 24-72 hours).[1][4]

  • Cell Fixation:

    • After the incubation period, gently remove the drug-containing medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well.[14]

    • Incubate the plates at 4°C for at least 1 hour.[15]

  • Staining:

    • Remove the TCA solution and wash the plates four to five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[8][14]

    • Allow the plates to air-dry completely at room temperature.[8]

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8][15]

  • Washing and Solubilization:

    • Quickly remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8][14]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[16]

  • Absorbance Measurement:

    • Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.[6] A reference wavelength of 690 nm can be used to subtract background absorbance.[16]

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other OD values.

    • Calculate the percentage of cell survival relative to the vehicle-treated control cells.

    • Plot the percentage of cell survival against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

SRB_Assay_Workflow SRB Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Fixation & Staining cluster_measurement Measurement & Analysis cell_seeding 1. Cell Seeding (2,000-5,000 cells/well) treatment 3. Cell Treatment (24-72h incubation) cell_seeding->treatment drug_prep 2. Drug Preparation (this compound serial dilutions) drug_prep->treatment fixation 4. Fixation (10% TCA, 1h at 4°C) treatment->fixation staining 5. Staining (0.4% SRB, 30 min) fixation->staining wash_solubilize 6. Wash & Solubilize (1% Acetic Acid & 10mM Tris) staining->wash_solubilize read_absorbance 7. Read Absorbance (510 nm) wash_solubilize->read_absorbance data_analysis 8. Data Analysis (Calculate IC50) read_absorbance->data_analysis

Caption: Workflow for assessing this compound cytotoxicity using the SRB assay.

Ansamitocin_P3_MoA This compound Mechanism of Action cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis ansamitocin This compound tubulin_binding Binds to β-tubulin ansamitocin->tubulin_binding Enters cell microtubule_disruption Inhibits microtubule assembly & promotes depolymerization tubulin_binding->microtubule_disruption mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule_disruption->mitotic_arrest apoptosis Induction of Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

References

Application Notes and Protocols: Analysis of Microtubule Depolymerization by Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent maytansinoid, a class of microtubule-targeting agents that have shown significant promise in cancer therapy.[1][2] Structurally similar to maytansine, this compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are critical for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2][3] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound-induced microtubule depolymerization.

This compound binds to tubulin, the fundamental protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site.[4][5] This interaction inhibits tubulin polymerization, leading to the depolymerization of existing microtubules.[5] The disruption of the microtubule network triggers a cascade of cellular events, including the activation of spindle assembly checkpoint proteins Mad2 and BubR1, which leads to a blockage of cells in the mitotic phase of the cell cycle.[4][5] Ultimately, this mitotic arrest induces apoptosis, or programmed cell death, often through a p53-mediated pathway.[4][5]

The potent anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines, with half-maximal inhibitory concentrations (IC50) in the picomolar range.[4][6] This makes it a molecule of high interest for the development of antibody-drug conjugates (ADCs), where its potent cytotoxicity can be specifically targeted to cancer cells.

These notes will provide detailed methodologies for key experiments to characterize the effects of this compound on microtubule depolymerization, along with structured data presentation and visual diagrams of the underlying pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[4]
HeLaCervical Cancer50 ± 0.5[4]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[4]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[4]
A-549Lung Carcinoma4 x 10^-7 µg/mL[1]
HT-29Colon Adenocarcinoma4 x 10^-7 µg/mL[1]

*Note: Original data presented in µg/mL. Conversion to pM requires the molecular weight of this compound (635.1 g/mol ).

Table 2: Tubulin Binding Affinity of this compound
ParameterValueMethodReference
Dissociation Constant (Kd)1.3 ± 0.7 µMIn vitro binding to purified tubulin[4][5]

Signaling Pathway and Experimental Workflow

cluster_0 This compound Mechanism of Action This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds at/near Vinblastine site Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition Tubulin Dimer->Microtubule Polymerization Inhibition Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization Inhibition->Microtubule Depolymerization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Microtubule Depolymerization->Disruption of Mitotic Spindle Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Disruption of Mitotic Spindle->Spindle Assembly Checkpoint Activation Mad2/BubR1 Activation Mad2/BubR1 Activation Spindle Assembly Checkpoint Activation->Mad2/BubR1 Activation Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Mad2/BubR1 Activation->Mitotic Arrest (G2/M Phase) p53 Activation p53 Activation Mitotic Arrest (G2/M Phase)->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Mechanism of this compound induced apoptosis.

cluster_1 Experimental Workflow for this compound Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Tubulin Polymerization Assay Tubulin Polymerization Assay This compound Treatment->Tubulin Polymerization Assay Immunofluorescence Microscopy Immunofluorescence Microscopy This compound Treatment->Immunofluorescence Microscopy Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Data Analysis Data Analysis Tubulin Polymerization Assay->Data Analysis Immunofluorescence Microscopy->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis

Caption: Workflow for analyzing this compound effects.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity (light scattering) as tubulin monomers assemble into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole, Vinblastine)

  • Negative control (DMSO vehicle)

  • Pre-chilled 96-well plates

  • Temperature-controlled spectrophotometer

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a tubulin polymerization mix by adding GTP to the reconstituted tubulin to a final concentration of 1 mM and glycerol to a final concentration of 10%.

    • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Procedure:

    • Add 10 µL of the diluted this compound, controls, or vehicle to the wells of a pre-chilled 96-well plate.

    • To initiate polymerization, add 90 µL of the tubulin polymerization mix to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD 340 nm) versus time for each concentration of this compound and controls.

    • The rate of polymerization can be determined from the initial linear portion of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Microscopy for Microtubule Visualization

This protocol allows for the direct visualization of microtubule depolymerization in cells treated with this compound.

Materials:

  • Cancer cell line of choice (e.g., MCF-7)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound stock solution (in DMSO)

  • Fixative: Ice-cold methanol or 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS (if using paraformaldehyde)

  • Blocking buffer: 3% BSA in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: FITC- or Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C OR with 4% paraformaldehyde for 15 minutes at room temperature.

    • If using paraformaldehyde, wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Visualization:

    • Counterstain the nuclei by incubating with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Capture images for analysis.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest induced by this compound.

Materials:

  • Cancer cell line of choice

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 60-70% confluency.

    • Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • Cancer cell line of choice

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).

    • Centrifuge the combined cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use appropriate compensation settings for FITC and PI.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

References

Application Notes and Protocols for Ansamitocin P-3 Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a potent maytansinoid microtubule inhibitor, has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its high cytotoxicity, coupled with the specificity of monoclonal antibodies, allows for the selective delivery of a powerful therapeutic agent to tumor cells, minimizing off-target toxicity.[2][3] This document provides detailed application notes and experimental protocols for the development of this compound ADCs, from conjugation and purification to in vitro and in vivo evaluation.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It binds to tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[1][3][4][5] This interference with the mitotic spindle apparatus activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase.[3][4] Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), often through the p53-mediated pathway.[3][4][5]

Signaling Pathway of this compound Induced Apoptosis

AnsamitocinP3_Pathway cluster_cell Cancer Cell ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking AnsamitocinP3 Released This compound Lysosome->AnsamitocinP3 Cleavage Tubulin Tubulin AnsamitocinP3->Tubulin Binding Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: this compound ADC mechanism of action.

Experimental Data

In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Cancer20 ± 3[1][4]
HeLaCervical Cancer50 ± 0.5[1][4]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[1][4]
MDA-MB-231Breast Cancer150 ± 1.1[1][4]

Experimental Protocols

Synthesis of this compound-Linker Conjugate (SMCC-Ansamitocin P-3)

This protocol is adapted from the synthesis of SMCC-DM1, a closely related maytansinoid conjugate.[6][7] this compound is first modified with a linker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to enable its conjugation to the antibody.

Materials:

  • This compound

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Anhydrous Acetonitrile

  • Dry Chloroform

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound in dry chloroform under an inert atmosphere (argon or nitrogen).

  • SMCC Addition: In a separate flask, dissolve SMCC in anhydrous acetonitrile.

  • Reaction: Slowly add the SMCC solution to the this compound solution with constant stirring at room temperature.

  • Monitoring: Monitor the reaction progress using TLC.

  • Purification: Once the reaction is complete, purify the SMCC-Ansamitocin P-3 conjugate by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antibody-Ansamitocin P-3 Conjugation

This section provides protocols for both cysteine and lysine-based conjugation methods.

This method targets the cysteine residues within the antibody's hinge region.[8]

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • SMCC-Ansamitocin P-3 (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • PBS buffer, pH 7.4

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Add a 10-fold molar excess of TCEP solution to the mAb solution. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove excess TCEP by performing a buffer exchange into PBS using a desalting column or tangential flow filtration.

  • Conjugation Reaction: Dissolve the SMCC-Ansamitocin P-3 in DMSO. Add the dissolved conjugate to the reduced antibody solution at a molar ratio of 5:1 (drug-linker to antibody).

  • Incubation: Gently mix and incubate the reaction at room temperature for 4 hours.

  • Quenching: Add a 10-fold molar excess of the quenching solution to cap any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.

This method targets the primary amines of lysine residues on the antibody surface.[9][10][11]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., borate buffer, pH 8.5)

  • SMCC-Ansamitocin P-3 (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., Tris buffer)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • pH Adjustment: Adjust the pH of the antibody solution to 8.5 using a suitable buffer.

  • Conjugation Reaction: Dissolve the SMCC-Ansamitocin P-3 in DMSO. Add the dissolved conjugate to the antibody solution at a molar ratio of 8:1 (drug-linker to antibody).

  • Incubation: Gently mix and incubate the reaction at room temperature for 4 hours.

  • Quenching: Add a quenching solution to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the ADC using an SEC column.

ADC Purification and Characterization

SEC is a common method for purifying ADCs and removing unconjugated small molecules.[12][13][14][15]

Protocol:

  • Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25) with PBS at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Sample Loading: Load the crude ADC mixture onto the column.

  • Elution: Elute the ADC with PBS at a flow rate of 1 mL/min.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions.

  • Pooling: Pool the fractions containing the purified ADC.

Experimental Workflow for ADC Development

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation AnsamitocinP3 This compound DrugLinker SMCC-Ansamitocin P-3 AnsamitocinP3->DrugLinker Linker SMCC Linker Linker->DrugLinker CrudeADC Crude ADC DrugLinker->CrudeADC Antibody Monoclonal Antibody ReducedAb Reduced Antibody (Cysteine Conjugation) Antibody->ReducedAb Reduction (TCEP) ReducedAb->CrudeADC Conjugation Purification Purification (SEC) CrudeADC->Purification PureADC Purified ADC Purification->PureADC DAR DAR Determination (HIC) PureADC->DAR Characterization Further Characterization PureADC->Characterization InVitro In Vitro Cytotoxicity Assay PureADC->InVitro InVivo In Vivo Efficacy Study PureADC->InVivo

Caption: General workflow for this compound ADC development.

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[16][17][18][19][20]

Protocol:

  • Column: Use a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: Run a linear gradient from 100% A to 100% B over 20 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Calculation: Calculate the average DAR by determining the relative peak area of each species (DAR0, DAR2, DAR4, etc.) and using the following formula: Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Protocol:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a negative control (e.g., unconjugated antibody). Add the solutions to the cells and incubate for 72-96 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value.

In Vivo Efficacy Studies

Xenograft models in immunocompromised mice are commonly used to evaluate the anti-tumor efficacy of ADCs.

Protocol:

  • Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC). Administer the treatments intravenously.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups.

Logical Relationship of ADC Components and Development Stages

ADC_Components_Logic cluster_components ADC Components cluster_development Development Stages Antibody Antibody Conjugation Conjugation Chemistry Antibody->Conjugation Linker Linker Linker->Conjugation Payload Payload (this compound) Payload->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DAR) Purification->Characterization InVitro In Vitro Efficacy Characterization->InVitro InVivo In Vivo Efficacy Characterization->InVivo

Caption: Interrelation of ADC components and development phases.

Conclusion

The development of this compound ADCs represents a promising strategy in targeted cancer therapy. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers working in this field. Careful optimization of each step, from conjugation to in vivo evaluation, is crucial for the successful development of safe and effective this compound ADCs.

References

Ansamitocin P-3 in Lung Carcinoma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ansamitocin P-3, a potent maytansinoid microtubule inhibitor, has demonstrated significant cytotoxic effects against lung carcinoma cells in preclinical studies. Its ability to disrupt microtubule dynamics leads to cell cycle arrest and apoptosis, making it a compelling agent for further investigation and development, particularly as a payload in antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols based on published research to guide the use of this compound in lung carcinoma studies.

Mechanism of Action

This compound exerts its anticancer effects by binding to tubulin and inhibiting microtubule assembly. This disruption of the microtubule network, a critical component of the cytoskeleton, interferes with the formation of the mitotic spindle during cell division.[1][2] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[3][4] Studies have indicated that this process can involve the p53-mediated apoptotic pathway.[4]

In the context of targeted therapy, this compound's high potency makes it an ideal cytotoxic "warhead" for ADCs. For instance, the ADC trastuzumab emtansine (T-DM1), which utilizes a maytansinoid derivative, is in clinical trials for HER2-positive lung cancer, highlighting the clinical potential of this class of drugs.[5]

Ansamitocin_P3_Mechanism cluster_cell Lung Cancer Cell AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Assembly G2M G2/M Phase Arrest Microtubules->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces Cell_Proliferation_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound Dilutions Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure Measure Absorbance/Luminescence Add_Reagent->Measure Analyze Calculate IC50 Measure->Analyze

References

Application of Ansamitocin P-3 in Breast Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Ansamitocin P-3, a potent microtubule inhibitor, has garnered significant attention in the field of oncology, particularly in breast cancer research. Its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, makes it a valuable tool for investigating cancer cell biology and a promising payload for antibody-drug conjugates (ADCs). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound in the context of breast cancer.

Application Notes

Introduction to this compound

This compound is a maytansinoid, a class of ansamycin antibiotics, originally isolated from microbial sources. It exerts its potent cytotoxic effects by interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] This disruption of microtubule function ultimately leads to mitotic arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] Due to its high potency, this compound and its derivatives are utilized as payloads in ADCs, a targeted cancer therapy that combines the specificity of monoclonal antibodies with the cell-killing power of cytotoxic agents.[1][2] A notable example is Trastuzumab emtansine (T-DM1), where a derivative of the maytansinoid is conjugated to the HER2-targeting antibody Trastuzumab for the treatment of HER2-positive breast cancer.[2]

Mechanism of Action in Breast Cancer Cells

This compound's primary mechanism of action involves its binding to tubulin, the protein subunit of microtubules.[3] Specifically, it binds to the vinblastine-binding site on β-tubulin, inducing conformational changes that inhibit microtubule polymerization and promote their disassembly.[2][3] This leads to a cascade of cellular events:

  • Disruption of Microtubule Dynamics: this compound effectively depolymerizes both interphase and mitotic microtubules at picomolar concentrations.[3]

  • Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle.[3][4] Key checkpoint proteins such as Mad2 and BubR1 are activated.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[3] This is often mediated by the p53 tumor suppressor protein, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various breast cancer cell lines and its binding affinity to tubulin.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)
MCF-7Human Breast Adenocarcinoma20 ± 3
MDA-MB-231Human Breast Adenocarcinoma150 ± 1.1
EMT-6/AR1Multi-drug Resistant Mouse Mammary Tumor140 ± 17
HeLaHuman Cervical Carcinoma50 ± 0.5
Data sourced from multiple experiments.[3][4]

Table 2: Binding Affinity of this compound to Tubulin

ParameterValue
Dissociation Constant (Kd)1.3 ± 0.7 µM
This value represents the in vitro binding affinity to purified tubulin.[2][3]

Experimental Protocols

1. Cell Viability Assay (Sulforhodamine B Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • Complete culture medium (e.g., MEM or L-15 with 10% FBS)

    • This compound stock solution (in DMSO)

    • 96-well plates

    • Sulforhodamine B (SRB) solution

    • Trichloroacetic acid (TCA)

    • Tris base solution

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

    • Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 1 pM to 1000 pM). Include a vehicle control (DMSO only).

    • Incubate the cells for the desired period (e.g., 48 hours for MCF-7).[3]

    • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with Tris base solution.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

  • Materials:

    • Breast cancer cell lines

    • Complete culture medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 50 pM and 100 pM) for a specified time (e.g., 24 hours).[4]

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

3. Immunofluorescence Microscopy for Microtubule Integrity

This protocol is used to visualize the effect of this compound on the microtubule network.

  • Materials:

    • Breast cancer cells grown on glass coverslips

    • This compound

    • Formaldehyde (3.7%)

    • Methanol (ice-cold)

    • Bovine serum albumin (BSA) in PBS (blocking solution)

    • Primary antibody (e.g., anti-α-tubulin)

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear staining)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips in a 24-well plate and allow them to attach.

    • Treat the cells with various concentrations of this compound for 24 hours.[3]

    • Fix the cells with 3.7% formaldehyde for 20 minutes at 37°C.[3]

    • Wash the cells twice with PBS.

    • Permeabilize the cells with ice-cold methanol for 15 minutes at -20°C.[3]

    • Wash the cells twice with PBS.

    • Block non-specific antibody binding by incubating with 2% BSA in PBS for 1 hour at 37°C.[3]

    • Incubate with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides using mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Visualizations

Ansamitocin_P3_Signaling_Pathway cluster_cell Breast Cancer Cell AP3 This compound Tubulin β-Tubulin AP3->Tubulin Binds to Vinblastine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Disruption SAC Spindle Assembly Checkpoint Activation (Mad2, BubR1) Spindle->SAC G2M G2/M Arrest SAC->G2M p53 p53 Activation G2M->p53 Apoptosis Apoptosis p53->Apoptosis PARP PARP Cleavage Experimental_Workflow cluster_invitro In Vitro Analysis start Breast Cancer Cell Culture (e.g., MCF-7) treatment Treatment with This compound (Dose-Response) start->treatment viability Cell Viability Assay (SRB Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle microscopy Immunofluorescence Microscopy treatment->microscopy ic50 Determine IC50 viability->ic50 g2m_arrest Quantify G2/M Arrest cell_cycle->g2m_arrest microtubule_disruption Visualize Microtubule Disruption microscopy->microtubule_disruption

References

Application Notes and Protocols for the Experimental Concentration Determination of Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics. It functions by disrupting microtubule dynamics, a critical process for cell division, thereby leading to mitotic arrest and subsequent apoptosis in cancer cells. Its significant cytotoxicity has made it a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. Accurate determination of this compound concentrations in various experimental settings, from fermentation broths to biological matrices, is crucial for research, development, and quality control.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, the underlying signaling pathway of this compound's mechanism of action is illustrated.

Data Presentation

Table 1: Quantitative Parameters for this compound Determination using LC-MS/MS

ParameterValueReference
Linear Range in Rat Plasma1 - 500 ng/mL
Within-day CV (%) at 1 ng/mL12.9
Within-day CV (%) at 10 ng/mL6.7
Within-day CV (%) at 200 ng/mL5.5
Between-day CV (%) at 1 ng/mL10.4
Between-day CV (%) at 10 ng/mL6.5
Between-day CV (%) at 200 ng/mL6.4
Precursor Ion (m/z)635.2
Product Ion (m/z)547.2

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineIC50 (pM)Reference
MCF-7 (Breast Cancer)20 ± 3
HeLa (Cervical Cancer)50 ± 0.5
EMT-6/AR1 (Murine Breast Cancer)140 ± 17
MDA-MB-231 (Breast Cancer)150 ± 1.1

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is based on a validated method for the quantification of this compound in rat plasma and is suitable for pharmacokinetic studies.

1. Sample Preparation (from Plasma): a. To 0.2 mL of rat plasma, add an appropriate amount of internal standard (e.g., depsipeptide FK228). b. Extract this compound and the internal standard by adding 1 mL of ethyl acetate. c. Vortex the mixture for 5 minutes. d. Centrifuge at 10,000 rpm for 5 minutes. e. Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen gas. f. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 system or equivalent.

  • Column: Betabasic C8, 50 mm x 2.1 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 70% acetonitrile / 0.9% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 635.2 → 547.2 m/z.

    • Internal Standard (FK228): 541.5 → 424.0 m/z.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity. A pre-source splitter may be used to introduce a fraction of the eluent into the source.

4. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. b. Perform a linear regression of the calibration curve. c. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by HPLC with UV Detection

This protocol is suitable for the analysis of this compound in fermentation broths or purified samples.

1. Sample Preparation: a. Fermentation Broth: Centrifuge the broth to remove cells. Filter the supernatant through a 0.22 µm filter. Dilute the filtered supernatant with the mobile phase as needed to fall within the calibration range. b. Purified Samples: Dissolve the sample in the mobile phase to a known concentration.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 system or equivalent with a PDA detector.

  • Column: Shim-pack GIST C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 70% methanol in water.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 254 nm.

3. Data Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standards and the samples into the HPLC system. c. Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. d. Perform a linear regression of the calibration curve. e. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: General Principle for this compound Determination by ELISA

While a specific, commercially available ELISA kit for this compound is not readily documented, a competitive ELISA format could be developed. This would require a specific antibody against this compound and an this compound-enzyme conjugate.

Principle: The assay would involve competition between the this compound in the sample and a known amount of enzyme-labeled this compound for binding to a limited amount of anti-Ansamitocin P-3 antibody coated on a microplate well. The amount of enzyme activity would be inversely proportional to the concentration of this compound in the sample.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing Sample Biological or Fermentation Sample Extraction Extraction / Dilution Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup HPLC HPLC Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram LCMS->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Experimental workflow for this compound concentration determination.

signaling_pathway cluster_drug_target Drug Action cluster_cellular_effect Cellular Effect cluster_checkpoint Spindle Assembly Checkpoint cluster_apoptosis Apoptosis Induction AP3 This compound Tubulin Tubulin Binding AP3->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Mad2 Mad2 Activation MitoticArrest->Mad2 BubR1 BubR1 Activation MitoticArrest->BubR1 p53 p53 Accumulation Mad2->p53 BubR1->p53 p21 p21 Accumulation p53->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: this compound induced signaling pathway leading to apoptosis.

Application Notes and Protocols for Ansamitocin P-3 Flow Cytometry Analysis of the Cell Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3] this compound binds to tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[4][5][6] This interference with microtubule function results in the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis or programmed cell death.[7][8]

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[9][10] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the differentiation of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases of the cell cycle.[11] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide staining.

Mechanism of Action: this compound Induced G2/M Arrest

This compound exerts its cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division.[2] The compound binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site.[7][12] This binding event disrupts the assembly of tubulin into microtubules and promotes their disassembly.[4][5] The resulting depolymerization of microtubules leads to a defective mitotic spindle, which in turn activates the spindle assembly checkpoint.[4][7] This checkpoint activation prevents the cell from progressing from metaphase to anaphase, causing a cell cycle arrest in the M phase.[7] Prolonged mitotic arrest ultimately leads to the induction of apoptosis.[5][7]

Ansamitocin_P3_Mechanism This compound Signaling Pathway Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: this compound mechanism of action leading to G2/M cell cycle arrest.

Data Presentation

The following tables summarize the cytotoxic effects and cell cycle distribution changes induced by this compound in various cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[7][12]
HeLaCervical Cancer50 ± 0.5[7][12]
EMT-6/AR1Mouse Mammary Tumor140 ± 17[7][12]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[7][12]
A-549Lung Carcinoma0.4 nM (ED50)[13]
HT-29Colon Adenocarcinoma0.4 nM (ED50)[13]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control (Vehicle)65926[3]
50 pM this compound401050[3]
100 pM this compound201070[3]

Experimental Protocols

This section provides a detailed protocol for the analysis of cell cycle distribution following treatment with this compound using propidium iodide staining and flow cytometry.

Materials
  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stored as a stock solution in DMSO at -20°C)[]

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 70% ethanol, ice-cold[15]

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow

Experimental_Workflow Flow Cytometry Cell Cycle Analysis Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture Drug_Treatment 2. This compound Treatment Cell_Culture->Drug_Treatment Harvesting 3. Cell Harvesting Drug_Treatment->Harvesting Fixation 4. Fixation (70% Ethanol) Harvesting->Fixation PI_Staining 5. PI/RNase Staining Fixation->PI_Staining Flow_Cytometry 6. Flow Cytometry Acquisition PI_Staining->Flow_Cytometry Data_Analysis 7. Data Analysis Flow_Cytometry->Data_Analysis

Caption: A streamlined workflow for cell cycle analysis using flow cytometry.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 20, 50, 100 pM) for a predetermined time (e.g., 24 hours).[8] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Cell Harvesting:

    • After the treatment period, collect the culture medium, which may contain detached, apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[15]

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[16] This helps to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes.[15] For longer storage, cells can be kept at -20°C for several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense, fixed cells.[15]

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with PBS.[15]

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate at room temperature for 15-30 minutes in the dark.[17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically FL2 or FL3, around 617 nm).

    • Collect data for at least 10,000 events per sample.[15]

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution from the DNA content histograms.

Troubleshooting

IssuePossible CauseSolution
High CV of G1 Peak - Improper fixation- Ensure dropwise addition of cold ethanol while vortexing.
- Cell clumping- Filter the stained cell suspension through a nylon mesh before analysis.[17]
High background noise - RNA staining- Ensure RNase A is active and incubation time is sufficient.
- Debris- Gate out debris based on forward and side scatter properties.
Low cell number - Cell loss during washes- Be gentle during aspiration of supernatants.
- High cytotoxicity- Reduce drug concentration or incubation time.

Conclusion

The protocol described provides a robust method for evaluating the effect of this compound on the cell cycle. Researchers can utilize this application note to investigate the antiproliferative and cytotoxic mechanisms of this potent microtubule inhibitor in various cancer models. The expected outcome of treating susceptible cancer cells with this compound is a significant increase in the percentage of cells in the G2/M phase of the cell cycle, consistent with its mechanism of action. This information is valuable for drug development professionals in the preclinical evaluation of this compound and its derivatives.

References

Preparation of Ansamitocin P-3 for In Vivo Antitumor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolide antibiotics.[1] Its antineoplastic activity stems from its ability to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2] This document provides detailed application notes and protocols for the preparation and in vivo evaluation of this compound, intended to guide researchers in preclinical cancer studies.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to tubulin, the fundamental protein component of microtubules.[3] This interaction inhibits microtubule assembly and induces their depolymerization.[2] The disruption of microtubule function leads to the activation of the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase.[2] Key proteins involved in this checkpoint, Mad2 and BubR1, are activated upon treatment with this compound.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, mediated by the tumor suppressor protein p53 and its downstream effector p21.[2]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic parameters of this compound.

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Cancer20 ± 3[2]
HeLaCervical Cancer50 ± 0.6[2]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[2]
MDA-MB-231Breast Cancer150 ± 1.1[2]
A549Non-Small Cell Lung Cancer330 ± 130[4]
NCI-H69Small Cell Lung Cancer690 ± 40[4]

Table 1: In Vitro Cytotoxicity of this compound. IC50 values represent the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50%.

Animal ModelTumor ModelDoseRoute of AdministrationTreatment ScheduleTumor Growth Inhibition (%)Reference
Nude MiceNCI-H69 Xenograft0.4 mg/kgIntravenous (tail vein)Once a week for 4 weeks49.38[4][5]

Table 2: In Vivo Efficacy of this compound. Summary of a preclinical study evaluating the antitumor activity of this compound in a small cell lung cancer xenograft model.

SpeciesDoseRoute of AdministrationFormulationKey FindingsReference
Sprague-Dawley RatsNot specifiedIntravenous bolusNormal saline and PEG300Plasma concentration-time profiles followed a triexponential decline, suggesting distribution into deep tissue compartments.[6]

Table 3: Preclinical Pharmacokinetics of this compound. Overview of a pharmacokinetic study in rats.

Experimental Protocols

Formulation of this compound for In Vivo Administration

This protocol is based on a formulation used for pharmacokinetic studies in rats and can be adapted for other rodent models.[6]

Materials:

  • This compound (powder)

  • Polyethylene glycol 300 (PEG300)

  • Normal saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Stock Solution Preparation:

    • Due to its solubility in organic solvents, a stock solution of this compound can be prepared in a suitable solvent like methanol, acetone, or chloroform. However, for in vivo formulations, it is often preferable to avoid these solvents if possible.

    • Alternatively, directly dissolve the required amount of this compound powder in PEG300 to create a concentrated stock solution. For example, if the final desired concentration in the injection vehicle is 0.1 mg/mL and the final formulation will contain 10% PEG300, a 1 mg/mL stock in PEG300 can be prepared.

  • Final Formulation Preparation:

    • Aseptically add the calculated volume of the this compound stock solution in PEG300 to a sterile vial.

    • Add the required volume of sterile normal saline to the vial to achieve the final desired concentration of this compound and PEG300. For example, to prepare 1 mL of a 0.1 mg/mL this compound solution in 10% PEG300/90% saline, add 100 µL of a 1 mg/mL this compound stock in PEG300 to 900 µL of normal saline.

    • Vortex the solution thoroughly to ensure complete mixing.

    • Sterile-filter the final formulation using a 0.22 µm syringe filter into a new sterile vial.

  • Storage:

    • It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the formulation under these conditions should be validated.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the antitumor activity of this compound in a subcutaneous xenograft model.[4][5]

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • Cancer cell line of interest (e.g., NCI-H69)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • This compound formulation (prepared as described above)

  • Vehicle control (e.g., 10% PEG300 in normal saline)

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Protocol:

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in sterile, serum-free medium or PBS. A mixture with Matrigel (e.g., 1:1 ratio) can enhance tumor take rate and growth.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 200 µL) into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².

    • When tumors reach a predetermined size (e.g., 100-300 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer the this compound formulation to the treatment group via the desired route (e.g., intravenous tail vein injection). A reported effective dose is 0.4 mg/kg.[4][5]

    • Administer the vehicle control to the control group using the same volume and route.

    • Follow the predetermined treatment schedule (e.g., once a week for four weeks).[4]

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights twice a week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Calculate the percentage of tumor growth inhibition using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations

Ansamitocin_P3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption Mad2 Mad2 Mitotic_Spindle_Disruption->Mad2 Activates BubR1 BubR1 Mitotic_Spindle_Disruption->BubR1 Activates Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mad2->Mitotic_Arrest BubR1->Mitotic_Arrest p53 p53 Mitotic_Arrest->p53 Induces p21 p21 p53->p21 Activates Apoptosis Apoptosis p21->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

In_Vivo_Efficacy_Workflow Start Start Tumor_Cell_Implantation Tumor Cell Implantation (Subcutaneous) Start->Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization of Mice Tumor_Growth_Monitoring->Randomization Treatment_Group Treatment Group: This compound Randomization->Treatment_Group Control_Group Control Group: Vehicle Randomization->Control_Group Data_Collection Data Collection: Tumor Volume & Body Weight Treatment_Group->Data_Collection Control_Group->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for Ansamitocin P-3 Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a potent maytansinoid, is a microtubule-depolymerizing agent that has garnered significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs).[1][2][3] ADCs are a class of targeted cancer therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[2][4] this compound exerts its anticancer activity by binding to tubulin, inhibiting microtubule assembly, and inducing cell cycle arrest and apoptosis.[1][2][5] Its high cytotoxicity, with IC50 values in the picomolar to nanomolar range against various cancer cell lines, makes it an attractive candidate for ADC development.[1][6]

These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its conjugation to monoclonal antibodies, and methods for the characterization of the resulting ADCs.

Mechanism of Action of this compound

This compound is a structural analogue of maytansine and functions as a potent inhibitor of microtubule dynamics.[1] Its mechanism of action involves the following key steps:

  • Tubulin Binding: this compound binds to tubulin at or near the vinblastine binding site.[1] This binding has a dissociation constant (Kd) in the micromolar range for purified tubulin.[1][6]

  • Microtubule Depolymerization: The binding of this compound to tubulin leads to the depolymerization of microtubules, disrupting the cellular microtubule network.[1][5]

  • Mitotic Arrest: Disruption of the mitotic spindle, a structure crucial for chromosome segregation during cell division, leads to the activation of the spindle assembly checkpoint.[1] This results in the arrest of the cell cycle in the G2/M phase.[1][6]

  • Apoptosis Induction: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of cancer cells.[1]

The potent cytotoxicity of this compound is highlighted by its low half-maximal inhibitory concentrations (IC50) across various cancer cell lines.

Quantitative Data: Cytotoxicity of this compound

Cell LineIC50 (pM)
MCF-720 ± 3
HeLa50 ± 0.5
EMT-6/AR1140 ± 17
MDA-MB-231150 ± 1.1
U937180
A-5494 x 10^-7 µg/mL
HT-294 x 10^-7 µg/mL
HCT-1160.081 nM

Data sourced from multiple studies.[1][5][6]

Signaling Pathway of this compound Induced Apoptosis

AnsamitocinP3_Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Depolymerization Depolymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Depolymerization Inhibits polymerization & promotes depolymerization MitoticSpindle Mitotic Spindle Disruption Depolymerization->MitoticSpindle SAC Spindle Assembly Checkpoint Activation (Mad2, BubR1) MitoticSpindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

This compound induced apoptotic pathway.

Experimental Protocols: this compound Conjugation to Monoclonal Antibodies

The conjugation of this compound to a monoclonal antibody typically involves a multi-step process that utilizes a heterobifunctional linker. The following protocol is a general guideline for lysine-based conjugation using a thiol-containing maytansinoid derivative (e.g., DM1, a derivative of maytansine). This compound can be chemically modified to introduce a thiol group for this purpose.

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound derivative with a free thiol group (e.g., DM1)

  • Heterobifunctional linker (e.g., SMCC - Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Reducing agent (e.g., Dithiothreitol - DTT) for antibody interchain disulfide bond reduction (optional, for cysteine-based conjugation)

  • Reaction buffers (e.g., borate buffer, pH 8.0-9.0 for lysine modification)

  • Organic co-solvent (e.g., Dimethylacetamide - DMA or Dimethyl sulfoxide - DMSO)

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC, or Tangential Flow Filtration - TFF)

  • Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC-SEC, Mass Spectrometer)

Protocol 1: Lysine-Based Conjugation via SMCC Linker

This is a common method for conjugating thiol-containing payloads to the lysine residues of an antibody.[7][8]

Step 1: Antibody Modification with Linker

  • Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).

  • Dissolve the SMCC linker in an organic co-solvent like DMA to a stock concentration of 10-20 mM.

  • Add the SMCC linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (typically a 5-10 fold molar excess of linker is used).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Remove the excess, unreacted linker by buffer exchange using a desalting column or TFF, equilibrating into the conjugation buffer.

Step 2: Conjugation of Thiolated this compound

  • Dissolve the thiol-containing this compound derivative (e.g., DM1) in DMA.

  • Add the this compound derivative solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5-2 fold over the attached linkers) is recommended.

  • Incubate the reaction at room temperature for 4-16 hours under gentle agitation. The reaction should be performed in a light-protected environment.

  • Quench the reaction by adding a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.

Step 3: Purification of the Antibody-Drug Conjugate

  • Purify the ADC from unconjugated drug, residual linker, and other reaction byproducts. Size exclusion chromatography (SEC) is a common method for this purpose.

  • Alternatively, tangential flow filtration (TFF) can be used for purification.[9]

  • The purified ADC should be buffer exchanged into a formulation buffer suitable for storage (e.g., PBS or a histidine-based buffer).

Workflow for Lysine-Based ADC Conjugation

ADC_Conjugation_Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification & Formulation mAb Monoclonal Antibody (mAb) Activation Incubation (pH 7.5-8.5) mAb->Activation Linker SMCC Linker Linker->Activation Activated_mAb Maleimide-Activated mAb Activation->Activated_mAb Purification1 Purification (e.g., Desalting Column) Activated_mAb->Purification1 Conjugation Incubation Purification1->Conjugation Drug Thiolated this compound (e.g., DM1) Drug->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification2 Purification (e.g., SEC or TFF) Crude_ADC->Purification2 Formulation Buffer Exchange & Formulation Purification2->Formulation Final_ADC Purified this compound ADC Formulation->Final_ADC

Workflow for lysine-based conjugation of this compound.

Characterization of this compound ADCs

After purification, the ADC must be thoroughly characterized to ensure quality and consistency.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug (e.g., ~252 nm for maytansinoids), the concentrations of the protein and the conjugated drug can be determined, and the DAR calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of drug loads.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the mass of the different ADC species, from which the DAR distribution can be calculated.

Other Important Characterization Assays
  • Size Exclusion Chromatography (SEC): To determine the percentage of monomer, aggregate, and fragment in the final ADC product.

  • In Vitro Cytotoxicity Assays: To confirm that the ADC retains its potent cell-killing activity against antigen-positive cancer cell lines.

  • Binding Assays (e.g., ELISA, SPR): To ensure that the conjugation process has not compromised the antibody's binding affinity to its target antigen.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the ADC in animal models.

Summary of Key Experimental Parameters

ParameterTypical Range/ConditionPurpose
Antibody Modification
Linker:Antibody Molar Ratio5:1 to 10:1To control the number of reactive sites on the antibody for drug attachment.
Reaction pH7.5 - 9.0 (for lysine modification)To facilitate the reaction between the linker and antibody amine groups.
Reaction Time1 - 2 hoursTo allow for sufficient activation of the antibody.
Drug Conjugation
Drug:Linker Molar Ratio1.5:1 to 2:1To ensure efficient conjugation to the activated sites.
Reaction Time4 - 16 hoursTo allow for the completion of the conjugation reaction.
Purification & Analysis
Purification MethodSEC, TFFTo remove unconjugated drug and other impurities.
Target DAR2 - 4To achieve a balance between efficacy and toxicity.

Conclusion

The conjugation of this compound to monoclonal antibodies represents a promising strategy for the development of highly effective and targeted cancer therapies. The protocols and data presented here provide a foundational guide for researchers in this field. Successful ADC development requires careful optimization of the conjugation chemistry, thorough characterization of the resulting conjugate, and extensive preclinical and clinical evaluation.

References

Ansamitocin P-3 as a Payload for Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a potent maytansinoid, has emerged as a critical cytotoxic payload for the development of next-generation Antibody-Drug Conjugates (ADCs).[][2][3] Its ability to inhibit tubulin polymerization and induce mitotic arrest at sub-nanomolar concentrations makes it an attractive candidate for targeted cancer therapy.[][4] ADCs leveraging this compound or its derivatives, such as DM1 and DM4, combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing activity of the maytansinoid payload. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent, minimizing systemic toxicity while maximizing efficacy against antigen-expressing cancer cells.[][6][7]

This document provides detailed application notes and experimental protocols for the use of this compound as an ADC payload, covering its mechanism of action, conjugation to antibodies, and in vitro and in vivo evaluation.

Mechanism of Action

This compound exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division.[8][9] It binds to tubulin at the vinca alkaloid binding site, inhibiting the assembly of microtubules.[4][9] This interference with microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4][9][10] The targeted delivery via an ADC ensures that this potent cytotoxic activity is concentrated at the tumor site, sparing healthy tissues.[]

cluster_0 ADC Targeting and Internalization cluster_1 Payload Release and Cytotoxicity ADC This compound ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking AnsamitocinP3 This compound Lysosome->AnsamitocinP3 4. Linker Cleavage & Payload Release Tubulin Tubulin AnsamitocinP3->Tubulin 5. Binds to Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Mechanism of Action of an this compound ADC.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound and its derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (pM)Reference
This compoundA-549Lung Carcinoma400[11]
This compoundHT-29Colon Adenocarcinoma400[11]
This compoundMCF-7Breast Adenocarcinoma20 ± 3[9]
This compoundHeLaCervical Cancer50 ± 0.5[9]
This compoundEMT-6/AR1Murine Breast Cancer140 ± 17[9]
This compoundMDA-MB-231Breast Adenocarcinoma150 ± 1.1[9]
DM1 (Mertansine)VariousVariousSub-nanomolar[]
DM4VariousVariousSub-nanomolar[]

Experimental Protocols

Protocol 1: Conjugation of this compound Derivative (DM1) to an Antibody via Lysine Residues

This protocol describes a common method for conjugating a maytansinoid derivative, DM1, to a monoclonal antibody using a non-cleavable SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[12][13]

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL in phosphate-buffered saline (PBS).

  • DM1-SMCC conjugate.[6]

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0.[3][12]

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.

  • Storage Buffer: PBS or other suitable buffer.

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into the Conjugation Buffer overnight at 4°C to remove any interfering substances.

    • Adjust the antibody concentration to 2-10 mg/mL.[12]

  • Conjugation Reaction:

    • Dissolve the DM1-SMCC in an organic co-solvent like DMSO to a stock concentration of 10-20 mM.

    • Add the DM1-SMCC solution to the antibody solution with gentle mixing. The molar ratio of DM1-SMCC to antibody will determine the final drug-to-antibody ratio (DAR) and needs to be optimized for each antibody. A typical starting point is a 5-10 fold molar excess of the linker-drug.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[12]

  • Quenching:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DM1-SMCC.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reaction components using an SEC column or TFF.[]

    • Equilibrate the column or system with the desired storage buffer.

    • Load the quenched reaction mixture and collect the fractions corresponding to the purified ADC.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the DAR using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[11][15][]

    • Assess the level of aggregation using SEC.

    • Store the purified ADC at 2-8°C or frozen at -20°C or -80°C.

Ab_Prep Antibody Preparation (Dialysis, Concentration Adjustment) Conj_Rxn Conjugation Reaction (Add DM1-SMCC to Antibody) Ab_Prep->Conj_Rxn Quench Quenching (Add Tris-HCl) Conj_Rxn->Quench Purify Purification (SEC or TFF) Quench->Purify Characterize Characterization (DAR, Aggregation) Purify->Characterize

Figure 2: Workflow for this compound ADC Conjugation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 value of an this compound ADC using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[][]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

  • Complete cell culture medium.

  • This compound ADC and unconjugated antibody.

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or antibody. Include wells with medium only as a negative control.

    • Incubate the plate for 72-120 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for another 4-18 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance (medium only wells).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Serial Dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-120h Treat->Incubate2 MTT_Add Add MTT Solution Incubate2->MTT_Add Incubate3 Incubate for 2-4h MTT_Add->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Figure 3: In Vitro Cytotoxicity Assay Workflow.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound ADC in a subcutaneous xenograft mouse model.[17][18]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice).

  • Tumor cells (antigen-positive).

  • This compound ADC, unconjugated antibody, and vehicle control.

  • Calipers for tumor measurement.

  • Sterile syringes and needles.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-10 million tumor cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at different doses).

    • Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly for 3-4 weeks).

  • Monitoring and Endpoints:

    • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition. The study can be terminated when the tumors in the control group reach a certain size or after a predetermined period.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the differences between the treatment groups.

Implant Tumor Cell Implantation Tumor_Growth Monitor Tumor Growth Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer ADC, Antibody, or Vehicle Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint Analysis (TGI) Monitor->Endpoint

Figure 4: In Vivo Efficacy Study Workflow.

Conclusion

This compound and its derivatives are highly potent cytotoxic agents that serve as effective payloads for ADCs. The protocols provided here offer a comprehensive guide for the development and preclinical evaluation of this compound-based ADCs. Careful optimization of the conjugation chemistry, thorough characterization of the resulting ADC, and rigorous in vitro and in vivo testing are crucial for the successful development of these promising anti-cancer therapeutics.

References

Ansamitocin P-3: A Potent Inducer of Mitotic Arrest in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Ansamitocin P-3, a maytansinoid derivative, is a highly potent antitumor agent that exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview of its mechanism, efficacy across various cell lines, and detailed protocols for its use in research settings. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound functions as a powerful microtubule-depolymerizing agent.[1][3] Its primary mechanism of action involves binding to tubulin, the fundamental protein component of microtubules.[2] This binding event, which occurs at or near the vinblastine binding site, inhibits the assembly of microtubules and promotes their disassembly.[1][4] The disruption of microtubule dynamics has profound consequences for cellular processes, most notably during cell division.

The interference with microtubule function leads to the arrest of the cell cycle in the M phase (mitosis).[5][6] Specifically, this compound treatment activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. Key proteins of the SAC, such as Mad2 and BubR1, are activated in response to improper microtubule attachment to kinetochores.[1][7] This sustained activation of the SAC prevents the onset of anaphase, effectively trapping the cells in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein, leading to programmed cell death.[1][8]

Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Incubation Time (h)
MCF-7Breast Adenocarcinoma20 ± 348
HeLaCervical Carcinoma50 ± 0.524
EMT-6/AR1Mouse Mammary Tumor (Multi-drug resistant)140 ± 1724
MDA-MB-231Breast Adenocarcinoma150 ± 1.124
A-549Lung Carcinoma400 (0.4 ng/mL)Not Specified
HT-29Colon Adenocarcinoma400 (0.4 ng/mL)Not Specified
NCI-H69Small Cell Lung CancerNot Specified (Potent Activity)Not Specified

Data compiled from multiple sources.[1][9][10]

Table 2: Effect of this compound on Mitotic Index in MCF-7 Cells

This compound Concentration (pM)Mitotic Index (%)
0 (Control)3 ± 0.5
2023 ± 3
5033 ± 0.8
10044 ± 4

MCF-7 cells were treated for 24 hours. The mitotic index was determined by counting the percentage of cells in mitosis.[8]

Signaling Pathway and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Ansamitocin_P3_Signaling_Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibits assembly, promotes disassembly SAC Spindle Assembly Checkpoint Activation (Mad2, BubR1) Microtubules->SAC MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest p53 p53 Activation MitoticArrest->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway of this compound leading to mitotic arrest and apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Seeding Seed cells in appropriate culture vessels Treatment Treat cells with varying concentrations of This compound Seeding->Treatment Incubation Incubate for a defined period (e.g., 24-48h) Treatment->Incubation Proliferation Cell Proliferation Assay (e.g., SRB Assay) Incubation->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry with PI) Incubation->CellCycle MitoticIndex Mitotic Index Calculation (Microscopy with Hoechst) Incubation->MitoticIndex Microtubule Microtubule Visualization (Immunofluorescence) Incubation->Microtubule

Caption: General experimental workflow for studying the effects of this compound on cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on cell proliferation and cell cycle progression.

Protocol 1: Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., MEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[9]

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 pM to 1000 pM). Include a vehicle control (DMSO).[9]

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[9]

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with different concentrations of this compound (e.g., 20-100 pM) for 24 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cell pellet with PBS and then resuspend in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[1]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Protocol 3: Mitotic Index Calculation

This protocol is used to quantify the percentage of cells in mitosis following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7) grown on glass coverslips

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 3.7% Formaldehyde in PBS

  • Methanol, chilled

  • Hoechst 33258 staining solution (1 µg/mL)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with various concentrations of this compound for 24 hours.[1]

  • Fixation: Fix the cells with 3.7% formaldehyde for 20 minutes at 37°C.[1]

  • Permeabilization: Permeabilize the cells with chilled methanol.[1]

  • Staining: Stain the cell nuclei by incubating with Hoechst 33258 solution.[1]

  • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Data Analysis: Count the number of cells with condensed and fragmented chromatin (characteristic of mitotic cells) and the total number of cells in at least five random fields of view. Calculate the mitotic index as: (Number of mitotic cells / Total number of cells) x 100.[8]

Protocol 4: Immunofluorescence for Microtubule Visualization

This protocol allows for the direct visualization of microtubule depolymerization.

Materials:

  • Cells grown on coverslips

  • This compound

  • Microtubule-stabilizing buffer

  • 3.7% Formaldehyde

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., rabbit polyclonal anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 568 conjugated anti-rabbit IgG)

  • Hoechst 33258

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 20-100 pM) for 24 hours.[1]

  • Fixation and Permeabilization: Briefly rinse with microtubule-stabilizing buffer, then fix with 3.7% formaldehyde. Permeabilize with 0.5% Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody and Hoechst 33258 for 1 hour in the dark.

  • Mounting and Visualization: Wash with PBS, mount the coverslips, and visualize the microtubule network and nuclei using a fluorescence microscope.[1] Observe the disruption and depolymerization of microtubules in treated cells compared to the well-defined network in control cells.[3]

References

Application Notes and Protocols for Ansamitocin P-3 Immunofluorescence Staining of Microtubules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent microtubule-targeting agent that belongs to the maytansinoid family of natural products. It exerts its cytotoxic effects by binding to tubulin at the vinblastine site, leading to the depolymerization of microtubules.[1][2] This disruption of the microtubule network interferes with the formation and function of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][3] These characteristics make this compound a valuable tool for cancer research and a key component in the development of antibody-drug conjugates (ADCs).

Immunofluorescence staining is an essential technique for visualizing the effects of this compound on the microtubule cytoskeleton. This document provides detailed protocols for the immunofluorescent labeling of microtubules in cultured cells treated with this compound, enabling researchers to qualitatively and quantitatively analyze its impact on microtubule integrity and cellular processes.

Mechanism of Action

This compound disrupts microtubule dynamics by binding to tubulin, the fundamental protein subunit of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules and promotes their disassembly.[1][4] The resulting depolymerization of both interphase and mitotic microtubules leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis through the p53-mediated pathway.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on various cell lines and its interaction with tubulin.

Table 1: Potency of this compound in Different Human Cancer Cell Lines

Cell LineIC50 (pM)
MCF-7 (Breast Cancer)20 ± 3
HeLa (Cervical Cancer)50 ± 0.5
EMT-6/AR1 (Murine Mammary Carcinoma)140 ± 17
MDA-MB-231 (Breast Cancer)150 ± 1.1

Data sourced from Venghateri et al., 2013.[1][3]

Table 2: Effect of this compound on Mitotic Index in MCF-7 Cells

This compound Concentration (pM)Mitotic Index (%)
0 (Control)3 ± 0.5
2023 ± 3
5033 ± 0.8
10044 ± 4

Data sourced from Venghateri et al., 2013.[1]

Table 3: Biochemical Interaction of this compound with Tubulin

ParameterValue
Dissociation Constant (Kd)1.3 ± 0.7 µM

Data sourced from Venghateri et al., 2013.[1][2]

Experimental Protocols

This section provides detailed protocols for the immunofluorescence staining of microtubules in cultured cells treated with this compound.

Protocol 1: Formaldehyde Fixation and Detergent Permeabilization

This protocol is a standard method for preserving cellular morphology and antigenicity.

Materials:

  • Cultured cells grown on sterile glass coverslips

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 3.7-4% formaldehyde in PBS

  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-α-tubulin antibody (or other microtubule-specific antibody)

  • Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow for 24-48 hours.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for the appropriate duration (e.g., 24 hours).

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with pre-warmed (37°C) PBS.

    • Add the Fixation Solution and incubate for 20 minutes at 37°C.[1]

  • Permeabilization:

    • Wash the cells twice with PBS.

    • Add the Permeabilization Solution and incubate for 15 minutes at room temperature.

  • Blocking:

    • Wash the cells twice with PBS.

    • Add Blocking Buffer and incubate for 1 hour at 37°C to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Dilute the primary anti-tubulin antibody in Blocking Buffer according to the manufacturer's instructions.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody and the nuclear stain in Blocking Buffer.

    • Aspirate the wash buffer and add the secondary antibody/nuclear stain solution.

    • Incubate for 1 hour at room temperature, protected from light.

  • Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse the coverslips with distilled water.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images of the microtubule network and nuclei using the appropriate filter sets.

Protocol 2: Methanol Fixation

This method can enhance the visibility of microtubule structures.

Materials:

  • Same as Protocol 1, but with chilled (-20°C) methanol instead of formaldehyde and Triton X-100.

Procedure:

  • Cell Culture and Treatment:

    • Follow step 1 from Protocol 1.

  • Fixation and Permeabilization:

    • Gently aspirate the culture medium and wash twice with PBS.

    • Add ice-cold (-20°C) methanol and incubate for 15 minutes at -20°C.[1]

  • Blocking and Staining:

    • Wash the cells twice with PBS.

    • Proceed with steps 4-8 from Protocol 1.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for immunofluorescence staining.

Ansamitocin_P3_Signaling_Pathway cluster_drug_target Drug Action cluster_cellular_response Cellular Response This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Vinblastine Site Microtubule Depolymerization Microtubule Depolymerization Tubulin->Microtubule Depolymerization Inhibits Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Depolymerization->Mitotic Spindle Disruption Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Mitotic Spindle Disruption->Spindle Assembly Checkpoint Activation Mad2/BubR1 Activation Mad2/BubR1 Activation Spindle Assembly Checkpoint Activation->Mad2/BubR1 Activation Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mad2/BubR1 Activation->Mitotic Arrest (G2/M) p53 Activation p53 Activation Mitotic Arrest (G2/M)->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Apoptosis Apoptosis p21 Upregulation->Apoptosis

Caption: this compound induced signaling pathway.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Fixation Fixation This compound Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody & Nuclear Stain Secondary Antibody & Nuclear Stain Primary Antibody->Secondary Antibody & Nuclear Stain Microscopy Imaging Microscopy Imaging Secondary Antibody & Nuclear Stain->Microscopy Imaging Image Analysis Image Analysis Microscopy Imaging->Image Analysis

Caption: Immunofluorescence experimental workflow.

References

Troubleshooting & Optimization

Ansamitocin P-3 stability and proper storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Ansamitocin P-3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored in a well-sealed container, protected from light. For long-term storage, a temperature of -20°C is recommended, which can ensure stability for at least four years.[1] For shorter periods, storage at 2-8°C is also acceptable.[2][][4]

2. How should I store this compound in solution?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, it is recommended to store solutions at -80°C, which can maintain stability for up to three months.[2] Storage at -20°C is suitable for shorter durations, typically up to two weeks.[2]

3. In which solvents is this compound soluble?

This compound is soluble in several organic solvents. The approximate solubilities are as follows:

  • Dimethylformamide (DMF): ~20 mg/mL[1]

  • Dimethyl sulfoxide (DMSO): ~10 mg/mL[1]

  • Ethanol: ~1 mg/mL[1]

  • Methanol: ~10 mg/mL

4. Is this compound stable in aqueous solutions?

While this compound has good water solubility, its stability in aqueous solutions, particularly at different pH values, has not been extensively reported in publicly available literature. As maytansinoids can be susceptible to hydrolysis, it is recommended to prepare aqueous solutions fresh and use them promptly. For temporary storage of aqueous solutions, keeping them at 2-8°C is advisable.

5. What are the known degradation pathways for this compound?

Specific degradation pathways for this compound under various stress conditions (hydrolysis, oxidation, photolysis) are not well-documented in available literature. However, as a maytansinoid, it is presumed to be susceptible to hydrolysis of the ester and amide functionalities and oxidation. One study on a thioether-linked maytansinoid conjugate identified a degradation pathway involving chemical oxidation followed by sulfoxide elimination under mild aqueous conditions.[2]

6. How can I tell if my this compound has degraded?

Visual inspection for color change or precipitation in solutions can be an initial indicator. However, the most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of new peaks or a decrease in the area of the main this compound peak.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound due to improper storage or handling.- Verify that the compound has been stored according to the recommended conditions (solid at -20°C, solutions at -80°C).- Prepare fresh stock solutions from solid material.- Avoid repeated freeze-thaw cycles of stock solutions.- If possible, check the purity of the compound using a stability-indicating HPLC method.
Unexpected peaks in my HPLC analysis. The presence of degradation products.- Ensure the mobile phase and diluents are compatible with this compound.- Protect solutions from light during preparation and analysis.- If forced degradation is suspected, compare the chromatogram to a freshly prepared standard.- Consider that these new peaks could be related substances from the synthesis and not necessarily degradation products if they were present in the initial analysis of the material.
Precipitation observed in my stock solution. The solubility limit has been exceeded, or the compound is degrading.- Gently warm the solution to see if the precipitate redissolves.- If precipitation persists, it may be due to degradation. It is recommended to prepare a fresh solution.- Ensure the solvent is of high purity and dry, as water content can affect solubility and stability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Reference
Solid (Powder)-20°C≥ 4 years[1]
Solid (Powder)2-8°CShort-term[2][][4]
In Solvent-80°CUp to 3 months[2]
In Solvent-20°CUp to 2 weeks[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound (General Procedure)

This protocol outlines a general procedure for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Specific conditions may need to be optimized for your equipment and specific experimental needs.

  • Column: A C18 reversed-phase column is commonly used for the analysis of maytansinoids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm) is appropriate.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Incubate this compound solution in a mild acidic solution (e.g., 0.1 N HCl) at a controlled temperature.

    • Base Hydrolysis: Incubate this compound solution in a mild basic solution (e.g., 0.1 N NaOH) at a controlled temperature.

    • Oxidation: Treat this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose solid this compound to elevated temperatures.

    • Photostability: Expose this compound solution to UV and visible light.

  • Analysis: Inject the stressed samples and an unstressed control solution into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Mandatory Visualization

Ansamitocin_P-3_Potential_Degradation_Pathways Potential Degradation Pathways of this compound AP3 This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) AP3->Hydrolysis Oxidation Oxidation AP3->Oxidation Photolysis Photolysis (Light Exposure) AP3->Photolysis Ester_Cleavage Ester Bond Cleavage Hydrolysis->Ester_Cleavage Amide_Cleavage Amide Bond Cleavage Hydrolysis->Amide_Cleavage Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Photo_Degradants Photodegradation Products Photolysis->Photo_Degradants

Caption: Potential degradation pathways for this compound.

Stability_Testing_Workflow General Workflow for this compound Stability Testing cluster_stress Forced Degradation Studies Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Evaluation: - Purity Assessment - Degradant Identification Analysis->Data Report Stability Report Data->Report

Caption: A general experimental workflow for stability testing.

References

Ansamitocin P-3 Fermentation Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Ansamitocin P-3 (AP-3) fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind optimizing this compound production?

A1: Optimizing this compound (AP-3) production, primarily from Actinosynnema pretiosum, involves manipulating various factors to enhance the metabolic flux towards AP-3 biosynthesis.[1][2] This can be broadly categorized into media optimization, process parameter control, and genetic engineering of the producing strain.[3][4] Key strategies focus on ensuring a sufficient supply of precursors, maintaining optimal culture conditions, and alleviating any metabolic bottlenecks or inhibitory effects.[5][6]

Q2: What are the key precursors for this compound biosynthesis?

A2: The biosynthesis of the 19-membered polyketide macrocyclic lactam, this compound, requires several key precursors.[7][8] These include 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit, and extender units derived from acetate, propionate, and an unusual "glycolate" unit.[9] Ensuring the availability of these precursors is a critical aspect of fermentation optimization.

Q3: How can the supply of precursors be enhanced?

A3: Precursor supply can be enhanced through several strategies. One common approach is precursor feeding, such as the addition of isobutanol, which can be converted into isobutyryl-CoA, a direct precursor for the AP-3 side chain.[6] Another effective method is metabolic engineering, which involves overexpressing genes in the precursor biosynthetic pathways. For instance, overexpressing the asm13-17 gene cluster can increase the supply of the glycolate unit, while overexpressing asmUdpg can boost the availability of AHBA.[1]

Q4: What is a typical fermentation medium for this compound production?

A4: A typical fermentation medium for Actinosynnema pretiosum to produce this compound includes a carbon source, a nitrogen source, and various mineral salts. Economical fermentation platforms have been developed using substrates like cane molasses, glycerol, and cold-pressed soybean powder.[10] The specific composition can be optimized through single-factor experiments and response surface methodology.[10][11]

Q5: What are the optimal fermentation conditions for this compound production?

A5: Optimal fermentation conditions for AP-3 production by Actinosynnema pretiosum generally involve maintaining a temperature of around 28°C and a controlled pH, often around 7.4.[11] Agitation and aeration are also critical to ensure sufficient dissolved oxygen, which can be a limiting factor. The fermentation duration is typically several days, with AP-3 production often occurring during the stationary phase of growth.[11]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps & Recommendations
Low AP-3 Yield - Suboptimal media composition- Insufficient precursor supply- Poor dissolved oxygen levels- Non-optimal pH or temperature- Mycelial fragmentation- Media Optimization: Systematically evaluate different carbon and nitrogen sources. Consider using response surface methodology to find the optimal concentrations.[10][11]- Precursor Feeding: Implement a fed-batch strategy with precursors like isobutanol or fructose. Pulse feeding at specific time points during fermentation can be effective.[1]- Improve Aeration: Increase agitation speed or sparging rate. Consider the use of oxygen vectors like soybean oil to enhance oxygen transfer.[2][12]- Process Control: Monitor and maintain pH and temperature at their optimal values throughout the fermentation.[11]- Strain Morphology: Investigate and address factors that may lead to excessive mycelial fragmentation, which can negatively impact production.[8]
Inconsistent Batch-to-Batch Production - Variability in inoculum quality- Inconsistent media preparation- Fluctuations in fermentation parameters- Standardize Inoculum: Develop a standardized protocol for seed culture preparation to ensure consistent inoculum size and quality.[10]- Quality Control of Media: Implement strict quality control measures for all media components and preparation procedures.- Automated Process Control: Utilize bioreactors with automated control of pH, temperature, and dissolved oxygen to minimize process variability.
Product Degradation - Unfavorable pH conditions- Presence of degradative enzymes- pH Control: Maintain the pH of the fermentation broth within a stable range, as significant deviations can lead to AP-3 degradation.- Harvest Time Optimization: Determine the optimal harvest time to maximize AP-3 recovery before significant degradation occurs.
Difficulty in AP-3 Extraction and Purification - Complex fermentation broth matrix- Co-extraction of impurities- Optimize Extraction: Employ solvent extraction methods using ethyl acetate or other suitable solvents.[13]- Chromatographic Purification: Utilize techniques like high-performance counter-current chromatography for efficient separation and purification of AP-3 from the crude extract.[14]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation with Precursor Feeding

This protocol is based on a rational fed-batch strategy to enhance AP-3 production.[1]

  • Seed Culture Preparation:

    • Inoculate a single colony of Actinosynnema pretiosum into 50 mL of seed medium in a 250 mL flask.

    • Incubate at 28°C with shaking at 220 rpm for 48 hours.

    • Transfer 0.5 mL of the pre-culture into a fresh seed medium and incubate for another 24 hours.[10]

  • Bioreactor Fermentation:

    • Transfer the seed culture to a bioreactor containing the production medium.

    • Maintain the temperature at 28°C and control other parameters like pH and dissolved oxygen.

  • Fed-Batch Strategy:

    • At 60, 96, and 120 hours of fermentation, pulse-feed the culture with a sterile solution of 15 g/L fructose and 1.64 g/L isobutanol.[1]

  • Sampling and Analysis:

    • Withdraw samples at regular intervals to monitor cell growth (dry cell weight) and AP-3 concentration using HPLC.[4][10]

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general method for the quantification of AP-3.[2][14]

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the supernatant from the mycelia.

    • Extract 1 mL of the supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness and redissolve the residue in a known volume of methanol.[10]

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[14]

    • Mobile Phase: Isocratic elution with 70% methanol in water.[2]

    • Flow Rate: 0.8 mL/min.[2]

    • Detection: UV detector at 254 nm.[2]

    • Quantification: Use a standard curve prepared with purified this compound.

Visualizations

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Workflow Inoculum Inoculum Preparation (Seed Culture) Fermentation Bioreactor Fermentation (Production Medium) Inoculum->Fermentation Fed_Batch Fed-Batch Feeding (e.g., Fructose, Isobutanol) Fermentation->Fed_Batch Monitoring Process Monitoring (pH, DO, Temperature) Fermentation->Monitoring Harvest Harvesting Fermentation->Harvest Fed_Batch->Fermentation Monitoring->Fermentation Extraction Extraction (e.g., Ethyl Acetate) Harvest->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for this compound fermentation and recovery.

Troubleshooting_Logic Low_Yield Low AP-3 Yield Check_Media Review Media Composition Low_Yield->Check_Media Check_Precursors Assess Precursor Supply Low_Yield->Check_Precursors Check_Conditions Verify Fermentation Conditions (pH, DO, Temp) Low_Yield->Check_Conditions Optimize_Media Optimize Media Components Check_Media->Optimize_Media Implement_Feeding Implement Fed-Batch Strategy Check_Precursors->Implement_Feeding Adjust_Parameters Adjust Process Parameters Check_Conditions->Adjust_Parameters Re_evaluate Re-evaluate Yield Optimize_Media->Re_evaluate Implement_Feeding->Re_evaluate Adjust_Parameters->Re_evaluate

References

Technical Support Center: Ansamitocin P-3 Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ansamitocin P-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying degradation products of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

Based on metabolism studies of this compound and its analog maytansine, the primary expected degradation pathways include:

  • Demethylation: The most reported metabolic pathway is O-demethylation at the C-10 position.[1][2] O-demethylation at the C-20 position has also been observed.[2]

  • Oxidation: Oxidation of the molecule is a potential degradation route.[1][2]

  • Hydrolysis: Hydrolysis of the ester bond at the C-3 position is another key degradation pathway, which would lead to the formation of maytansinol.[2]

  • Sequential Demethylation and Oxidation: A combination of these pathways can also occur.[1][2]

Q2: What analytical techniques are most suitable for identifying this compound degradation products?

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly HPLC-MS/MS, is the most powerful and commonly used technique for the identification and characterization of this compound and its degradation products.[1][3][4] High-performance liquid chromatography (HPLC) with UV detection is also essential for the separation and quantification of the parent drug and its impurities.[3][5]

Q3: Where can I find information on the stability of maytansinoids in antibody-drug conjugates (ADCs)?

The stability of the cytotoxic drug moiety in ADCs is crucial. Studies on trastuzumab emtansine (T-DM1), which contains a maytansinoid derivative, have shown that the drug-linker portion can be liable to degradation under stress conditions, leading to changes in the drug-to-antibody ratio (DAR) and the formation of degradation products.[6]

Troubleshooting Guides

Issue 1: Difficulty in separating degradation products from the parent this compound peak in HPLC.

Possible Cause: The HPLC method is not optimized for resolving structurally similar degradation products.

Troubleshooting Steps:

  • Gradient Optimization: If using a gradient elution, adjust the gradient profile (slope and duration) to improve the separation of closely eluting peaks.

  • Mobile Phase Modification:

    • Vary the organic modifier (e.g., acetonitrile vs. methanol).

    • Adjust the pH of the aqueous phase.

    • Incorporate an ion-pairing reagent if acidic or basic degradants are expected.

  • Column Selection:

    • Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

    • Consider a column with a different chemistry (e.g., phenyl-hexyl).

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance resolution.

Issue 2: Inability to obtain clear mass spectra for suspected degradation products using LC-MS.

Possible Cause: Low abundance of the degradation product, poor ionization, or co-elution with interfering substances.

Troubleshooting Steps:

  • Increase Concentration: If possible, generate a higher concentration of the degradation product by extending the duration or intensity of the stress condition.

  • Optimize MS Parameters:

    • Adjust the ionization source parameters (e.g., spray voltage, gas flow, temperature).

    • Switch between positive and negative ionization modes to see which provides a better signal.

    • Perform targeted MS/MS analysis on the expected m/z of the degradation products.

  • Sample Clean-up: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS analysis.

  • Improve Chromatographic Separation: Refer to the troubleshooting steps for HPLC to ensure the degradation product is not co-eluting with other compounds.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Here are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20%.

1. Acid Hydrolysis:

  • Reagent: 0.1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute with the mobile phase to the desired concentration for analysis.

2. Base Hydrolysis:

  • Reagent: 0.1 M Sodium Hydroxide (NaOH)

  • Procedure:

    • Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period. Basic hydrolysis is often faster than acidic hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

3. Oxidative Degradation:

  • Reagent: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • Monitor the degradation at various time points.

4. Thermal Degradation:

  • Procedure:

    • Place solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 80 °C or 100 °C) for a defined period.

    • Also, prepare a solution of this compound and expose it to the same thermal stress.

    • At each time point, withdraw a sample, dissolve it in the mobile phase (for solid samples), and analyze.

5. Photolytic Degradation:

  • Procedure:

    • Expose a solution of this compound and the solid drug to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at various time points.

Analytical Method: Stability-Indicating HPLC-UV

This method is a starting point and should be optimized for your specific instrumentation and degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes the expected degradation products of this compound based on metabolism studies, which can serve as a guide for what to look for in forced degradation studies.

Degradation Pathway Potential Degradation Product Expected Mass Difference from this compound (m/z 634.27)
O-Demethylation (C-10)10-O-demethyl-ansamitocin P-3-14 Da (loss of CH₂)
O-Demethylation (C-20)20-O-demethyl-ansamitocin P-3-14 Da (loss of CH₂)
OxidationHydroxylated this compound+16 Da (addition of O)
Ester HydrolysisMaytansinol-71 Da (loss of isobutyryl group)

Visualizations

Logical Workflow for Forced Degradation Studies

This diagram illustrates the general workflow for conducting forced degradation studies and identifying the resulting degradation products.

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis Stressed_Samples Stressed Samples Acid_Hydrolysis->Stressed_Samples Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal_Stress Thermal Stress Thermal_Stress->Stressed_Samples Photolytic_Stress Photolytic Stress Photolytic_Stress->Stressed_Samples HPLC_UV HPLC-UV Analysis (Separation & Quantification) Data_Analysis Data Analysis & Comparison to Control HPLC_UV->Data_Analysis LC_MS LC-MS/MS Analysis (Identification & Structural Elucidation) LC_MS->Data_Analysis Ansamitocin_P3 This compound (Drug Substance/Product) Ansamitocin_P3->Acid_Hydrolysis Ansamitocin_P3->Base_Hydrolysis Ansamitocin_P3->Oxidation Ansamitocin_P3->Thermal_Stress Ansamitocin_P3->Photolytic_Stress Stressed_Samples->HPLC_UV Stressed_Samples->LC_MS Degradation_Products Identified Degradation Products & Degradation Pathway Data_Analysis->Degradation_Products

Caption: Workflow for this compound Forced Degradation Studies.

Potential Degradation Pathways of this compound

This diagram illustrates the potential chemical transformations this compound may undergo based on known metabolic pathways.

Ansamitocin_Degradation_Pathways Ansamitocin_P3 This compound Demethylated_P3 10-O-demethyl- This compound Ansamitocin_P3->Demethylated_P3 Demethylation Oxidized_P3 Oxidized This compound Ansamitocin_P3->Oxidized_P3 Oxidation Maytansinol Maytansinol Ansamitocin_P3->Maytansinol Hydrolysis Sequential_Degradation Sequential Oxidation & Demethylation Ansamitocin_P3->Sequential_Degradation Oxidation then Demethylation

Caption: Potential Degradation Pathways of this compound.

References

troubleshooting inconsistent Ansamitocin P-3 cytotoxicity results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ansamitocin P-3 cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, helping you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent anti-tumor agent that functions as a microtubule inhibitor.[1][2][3] It binds to tubulin, the fundamental protein component of microtubules, at a site that partially overlaps with the vinblastine binding site.[1][4][5] This binding disrupts microtubule dynamics by inhibiting their assembly and promoting depolymerization.[1][4][6] The disruption of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division, leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][5][7]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the potency of this compound.

  • Powder: Store at -20°C for long-term stability (up to 3-4 years).[6][8][9]

  • In solvent (e.g., DMSO): Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1-2 years or at -20°C for shorter periods (1-3 months).[3][8][9]

  • Solubility: this compound is soluble in DMSO, DMF, and ethanol.[6][] For in vitro assays, DMSO is a common solvent.[8]

Q3: Why am I observing inconsistent IC50 values for this compound in my cytotoxicity assays?

Inconsistent IC50 values can arise from several factors:

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound.[1][5] It is crucial to establish a baseline IC50 for your specific cell line.

  • Compound Stability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and reduced potency.[3][8]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can influence cellular response to the drug. Standardize these parameters across experiments.

  • Assay Protocol: Inconsistent incubation times, cell seeding densities, and reagent preparation can introduce variability. Adherence to a standardized protocol is essential.

  • Drug-Efflux Pumps: Some cell lines may express efflux pumps that actively transport this compound out of the cell, leading to reduced intracellular concentration and higher apparent IC50 values.

Q4: My IC50 values are consistently higher than what is reported in the literature. What could be the reason?

Several factors could contribute to this discrepancy:

  • Cell Line Authenticity and Health: Ensure your cell line is authentic and free from contamination. Cells that are unhealthy or have been in culture for too long may respond differently.

  • Drug Concentration Accuracy: Verify the concentration of your this compound stock solution. Serial dilutions should be prepared fresh for each experiment.

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds and reduce their effective concentration. Consider testing with different serum percentages.

  • Assay Type: The type of cytotoxicity assay used (e.g., MTT, LDH, CellTiter-Glo®) can yield different IC50 values. Ensure you are comparing your results to literature that uses a similar method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seedingUse a multichannel pipette or an automated cell dispenser for seeding. Ensure cells are evenly suspended before plating.
Edge effects in multi-well platesAvoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.[11]
Inaccurate pipetting of compoundUse calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final drug concentration to add to the wells.
Low cytotoxicity observed at expected effective concentrations Degraded this compoundPrepare fresh stock solutions from powder. Aliquot and store properly to avoid freeze-thaw cycles.[3][8]
Incorrect drug concentrationVerify the initial concentration of the stock solution. Use fresh dilutions for each experiment.
Cell confluency too highSeed cells at a lower density to ensure they are in the logarithmic growth phase during treatment.
Cell death observed in vehicle control wells Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.5%). Run a solvent toxicity control.
ContaminationCheck cell cultures for microbial contamination.
Unexpected cell proliferation at low drug concentrations (Hormesis) Biphasic dose-responseThis can be a biological effect. Extend your dose-response curve to include a wider range of concentrations to fully characterize the response.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Cancer20 ± 3[1][5]
HeLaCervical Cancer50 ± 0.5[1][5]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[1][5]
MDA-MB-231Breast Cancer150 ± 1.1[1][5]
A-549Non-Small Cell Lung Carcinoma400 (as 4 x 10⁻⁷ µg/mL)[8]
HT-29Colorectal Adenocarcinoma400 (as 4 x 10⁻⁷ µg/mL)[8]
HCT-116Colorectal Carcinoma81[8]

Table 2: Effect of this compound on Cell Cycle Progression in MCF-7 Cells

This compound Concentration (pM)% of Cells in G2/M PhaseReference
0 (Control)26[3]
5050[3]
10070[3]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures and is intended as a general guideline.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a suitable software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol provides a general method for analyzing cell cycle distribution following this compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Ansamitocin_P3_Signaling_Pathway cluster_cell Cancer Cell AP3 This compound Tubulin Tubulin Dimers AP3->Tubulin Binds to Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound mechanism of action leading to apoptosis.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Reagents Verify Reagent Quality - this compound integrity - Media and supplements Start->Check_Reagents Check_Protocol Review Experimental Protocol - Seeding density - Incubation times - Pipetting accuracy Start->Check_Protocol Check_Cells Assess Cell Health & Identity - Passage number - Contamination check - Cell line authentication Start->Check_Cells Inconsistent Results Still Inconsistent Check_Reagents->Inconsistent Check_Protocol->Inconsistent Check_Cells->Inconsistent Consistent Results are Consistent Optimize Optimize Assay Parameters Inconsistent->Optimize If all checks pass Optimize->Consistent

Caption: Troubleshooting workflow for inconsistent cytotoxicity results.

Logical_Relationships cluster_cause Potential Causes cluster_effect Observed Effect cluster_solution Solutions C1 Compound Degradation E1 Inconsistent IC50 Values C1->E1 C2 Cell Culture Variability C2->E1 C3 Protocol Deviation C3->E1 S1 Fresh Drug Aliquots E1->S1 Address S2 Standardize Cell Culture E1->S2 Address S3 Strict Protocol Adherence E1->S3 Address

Caption: Logical relationships between causes and solutions.

References

Technical Support Center: Ansamitocin P-3 Production in Actinosynnema pretiosum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing ansamitocin P-3 (AP-3) production. This resource is designed for researchers, scientists, and drug development professionals working with Actinosynnema pretiosum. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during AP-3 production, providing potential causes and actionable solutions.

Question 1: Why is my Actinosynnema pretiosum culture showing poor growth and low AP-3 yield?

Answer: Poor growth and low yield can stem from several factors, ranging from suboptimal culture conditions to inherent strain limitations. Here are common causes and troubleshooting steps:

  • Suboptimal Fermentation Medium: The composition of your culture medium is critical. Ensure you are providing necessary nutrients and precursors.

    • Solution: Review and optimize your medium composition. An effective fermentation medium includes specific concentrations of yeast extract, malt extract, sucrose, isopropanol, isobutanol, MgCl₂, and L-valine[1]. For an economical alternative, consider using low-cost substrates like cane molasses, glycerol, and cold-pressed soybean powder[2].

  • Inadequate Precursor Supply: The biosynthesis of AP-3 depends on the availability of specific precursors, primarily 3-amino-5-hydroxybenzoic acid (AHBA) and a "glycolate" extender unit derived from the methoxymalonyl-ACP pathway[3][4].

    • Solution: Consider metabolic engineering strategies. Overexpressing the gene cluster asm13-17 can enhance the glycolate unit supply, and overexpressing asmUdpg can boost the AHBA precursor supply[3][5].

  • Product-Induced Toxicity: High concentrations of AP-3 can inhibit the growth of the producing strain by targeting essential proteins like the cell division protein FtsZ and others involved in primary metabolism[1][6][7].

    • Solution: Overexpress the identified target proteins, such as FtsZ (gene APASM_5716), to improve the strain's resistance to AP-3, which can lead to increased biomass and final product titer[1][7].

  • Insufficient Dissolved Oxygen: Oxygen limitation is a common issue in submerged fermentation, especially with filamentous actinomycetes, as mycelial growth increases broth viscosity[8].

    • Solution: Enhance oxygen transfer by adding oxygen vectors like soybean oil to the culture medium. This can improve the metabolic flux towards secondary metabolism and increase AP-3 yield[8].

Question 2: My AP-3 production is inconsistent across different fermentation batches. What could be the cause?

Answer: Inconsistency is often due to variability in inoculum quality, media preparation, or fermentation parameters.

  • Inoculum Variability: The age and quality of the seed culture significantly impact fermentation performance.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent seed culture medium (e.g., S1 medium) and transfer the culture at a specific growth phase and volume percentage (e.g., 3.3% v/v into S2 medium, then 10% v/v into the final fermentation medium)[1][9].

  • Mycelial Morphology: A. pretiosum growth in submerged culture is characterized by complex mycelial particles, and variations in morphology (e.g., excessive fragmentation) can strongly affect AP-3 production[10].

    • Solution: Investigate genes controlling morphology. For instance, the global regulator AdpA_1075 and the cell division gene ssgA_6663 have been shown to influence mycelial aggregation and AP-3 production. Engineering their expression can lead to more stable and productive morphology[10].

  • Substrate Feeding Strategy: Inconsistent feeding during fed-batch cultivation can lead to variable results.

    • Solution: Implement a rational, timed fed-batch strategy. For example, pulse feeding with fructose and isobutanol at specific time points (e.g., 60, 96, and 120 hours) has been shown to significantly and consistently enhance AP-3 titers in bioreactors[3].

Question 3: I am trying to genetically engineer my A. pretiosum strain, but the efficiency is very low. How can I improve this?

Answer: Genetic manipulation of A. pretiosum can be challenging due to its high GC content and reliance on homologous recombination[4].

  • Inefficient Genome Editing Tools: Standard genetic tools may not be optimal for A. pretiosum.

    • Solution: Utilize a CRISPR-Cas9 system specifically tailored for A. pretiosum. A system like pCRISPR–Cas9apre, which has an optimized cas9 gene for the host's codon preference and a suitable replicon (pIJ101), can significantly improve the efficiency of gene deletions and insertions[4].

  • Competition from Other Metabolic Pathways: The carbon flux might be diverted to competing secondary metabolite pathways.

    • Solution: Use your optimized CRISPR tool to inactivate competing pathways. For example, deleting a competing Type I Polyketide Synthase (T1PKS-15) gene cluster was shown to increase the intracellular pool of precursors for AP-3 biosynthesis, resulting in a 27% increase in yield[4]. Similarly, inactivating the gene asm25 can lead to a more than 2-fold increase in AP-3 production[11][12].

Question 4: How can I confirm that precursor supply is the rate-limiting step in my strain?

Answer: Confirming precursor limitation involves a combination of genetic, analytical, and feeding experiments.

  • Metabolomic Analysis: Directly measure the intracellular concentrations of key precursors and intermediates.

    • Solution: Perform metabolomic analysis on your wild-type and engineered strains. A significant decrease in precursors like malonyl-CoA and methylmalonyl-CoA, coupled with increased AP-3, suggests that their supply is being efficiently channeled into the product[13]. Upregulation of pathways providing precursors like UDP-glucose (for AHBA) and intermediates of the TCA cycle also points to their importance[8].

  • Gene Expression Analysis: Quantify the transcription levels of biosynthetic genes.

    • Solution: Use RT-qPCR to measure the transcript levels of genes in the AP-3 biosynthetic cluster. Strains engineered for higher yield often show significantly increased transcription levels of key biosynthetic genes[5].

  • Precursor Feeding Experiments: Supplement the culture medium with suspected limiting precursors.

    • Solution: Add precursors like isobutanol (a precursor for the isobutyryl side chain) to the fermentation medium. A significant increase in AP-3 yield upon supplementation, especially in strains where competing pathways are knocked out, strongly indicates a precursor bottleneck[3][12].

Data Presentation: Yield Improvement Strategies

The following tables summarize quantitative data from various studies aimed at improving AP-3 production.

Table 1: Improvement of AP-3 Production via Metabolic Engineering

Strain / ModificationParent StrainAP-3 Titer (mg/L)Fold IncreaseReference
Mutant M (random mutagenesis)Wild Type~3x WT~3.0[5]
M-asmUdpg:asm13-17Mutant M582.7~1.6 (vs. M)[5]
Oasm13-17Wild Type-1.94[3]
Oasm13-17:asmUdpgOasm13-17680.5-[3]
Oasm13-17:asmUdpg (Bioreactor Fed-Batch)Oasm13-17:asmUdpg757.7-[3]
Overexpression of FtsZ (APASM_5716)WXR-30327.371.3[1]
Overexpression of AdpA_1075L40-1.85[10]
Deletion of T1PKS-15L40-1.27[4]
BDP-jk Promoter InsertionL40-1.5[4]
Deletion of asm25WT->2.0[12]
Deletion of asm25 + IsobutanolWT->6.0[12]
Overexpression of Efflux Pump (APASM_3193)NXJ-24330.61.25[9]

Table 2: Improvement of AP-3 Production via Fermentation Optimization

ConditionControl Titer (mg/L)Optimized Titer (mg/L)Fold IncreaseReference
Optimal Mg²⁺ Addition~28853.0[13]
Economical Medium (Molasses, Glycerol, etc.)-111.9-[2]
Economical Medium + Supplementation-141-[2]
Soybean Oil as Oxygen Vector~71106.041.49[8]

Experimental Protocols & Methodologies

Protocol 1: Fermentation for this compound Production

This protocol is a composite based on methodologies described in the literature[1][9].

  • Strain Preparation:

    • Culture A. pretiosum strains on YMG agar plates (0.4% yeast extract, 1% malt extract, 0.4% glucose, 1.5% agar) at 30°C for 48 hours[1].

  • Seed Culture - Stage 1 (S1):

    • Inoculate a loopful of mycelia from the YMG plate into S1 medium (0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose).

    • Incubate at 30°C with shaking at 220 rpm for 24 hours[1].

  • Seed Culture - Stage 2 (S2):

    • Transfer the S1 culture at a 3.3% (v/v) ratio into S2 medium (0.8% yeast extract, 3% tryptone soya broth, 10.3% sucrose, 500 µL/L isobutanol, 500 µL/L isopropanol, pH 7.5).

    • Incubate for another 24 hours under the same conditions[1].

  • Production Fermentation:

    • Inoculate the final fermentation medium with 10% (v/v) of the S2 seed culture.

    • Fermentation Medium Composition: 1.6% yeast extract, 1% malt extract, 10.3% sucrose, 12 mL/L isopropanol, 5 mL/L isobutanol, 2 mM MgCl₂, 40 mM L-valine, pH 7.5[1].

    • Incubate at 25°C with shaking at 220 rpm for 8-10 days[1][9].

  • Sample Analysis:

    • Extract culture supernatants with an equal volume of ethyl acetate.

    • Quantify AP-3 concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at 254 nm[14].

Protocol 2: CRISPR-Cas9 Mediated Gene Deletion in A. pretiosum

This protocol is a generalized workflow based on the development of the pCRISPR–Cas9apre system[4].

  • Plasmid Construction:

    • Synthesize two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest.

    • Clone the sgRNAs into the pCRISPR–Cas9apre vector.

    • Amplify the upstream and downstream homologous arms (approx. 1.5 kb each) flanking the target gene via PCR.

    • Assemble the homologous arms into the linearized pCRISPR–Cas9apre vector containing the sgRNAs using a suitable cloning method (e.g., Gibson assembly).

  • Conjugation:

    • Transform the final plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and A. pretiosum as described by Kieser et al.[15].

    • Select exconjugants on a medium containing an appropriate antibiotic (e.g., apramycin).

  • Verification of Deletion:

    • Isolate genomic DNA from the exconjugants.

    • Confirm the gene deletion by PCR using primers that bind outside the homologous arms. The resulting PCR product from the mutant will be smaller than that from the wild type.

    • Further verify the deletion by Sanger sequencing of the PCR product.

Visualizations: Pathways and Workflows

Troubleshooting_Workflow Start Low AP-3 Titer CheckGrowth Is Strain Growth Poor? Start->CheckGrowth CheckMedium Optimize Fermentation Medium (Nutrients, pH, O2) CheckGrowth->CheckMedium Yes CheckConsistency Is Production Inconsistent? CheckGrowth->CheckConsistency No CheckToxicity Test for Product Toxicity (Overexpress FtsZ) CheckMedium->CheckToxicity CheckToxicity->CheckConsistency StandardizeInoculum Standardize Inoculum Preparation & Transfer CheckConsistency->StandardizeInoculum Yes CheckPrecursors Is Precursor Supply Limiting? CheckConsistency->CheckPrecursors No ControlMorphology Engineer Morphology Genes (e.g., adpA) StandardizeInoculum->ControlMorphology ControlMorphology->CheckPrecursors MetabolicEngineering Metabolic Engineering: - Overexpress asm13-17, asmUdpg - Delete competing pathways (asm25) - Implement Fed-Batch CheckPrecursors->MetabolicEngineering Yes Final Improved AP-3 Production CheckPrecursors->Final No MetabolicEngineering->Final

Metabolic_Engineering_Cycle Identify Identify Target (e.g., Precursor Gene, Competing Pathway) Design Design Genetic Construct (CRISPR sgRNA, Homology Arms) Identify->Design Transform Transform A. pretiosum (Conjugation) Design->Transform Verify Verify Mutant (PCR, Sequencing) Transform->Verify Test Test Performance (Fermentation & HPLC) Verify->Test Analyze Analyze Results (Metabolomics, Transcriptomics) Test->Analyze Analyze->Identify Iterate

References

Ansamitocin P-3 Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ansamitocin P-3 from culture. The information is designed to address common challenges and provide practical solutions to optimize purification outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Purification Challenges

Q1: What are the primary challenges in purifying this compound from fermentation broth?

The purification of this compound is inherently challenging due to the complex nature of the fermentation broth produced by microorganisms like Actinosynnema pretiosum.[1][2] Key difficulties include:

  • Complex Feedstock: The fermentation broth is a complex mixture containing numerous metabolites, cellular debris, and other components, making the isolation of the target molecule difficult.[1][2]

  • Structurally Similar Analogs: The fermentation process often yields several structurally related ansamitocin analogs (e.g., P-0, P-1, P-2, P-4) which can co-purify with this compound, posing a significant separation challenge.[3]

  • High Purity Requirements: For its application in antibody-drug conjugates (ADCs) and other pharmaceutical uses, this compound must be purified to a very high degree, as even trace impurities can impact its biological activity and safety.[1]

  • Low Titer: The concentration of this compound in the fermentation broth can be low, which complicates efficient recovery and purification.[3]

Troubleshooting Low Yield

Q2: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yield can stem from issues in both the fermentation and purification stages. Here’s a troubleshooting guide:

Pre-Purification (Fermentation) Considerations:

  • Suboptimal Fermentation Conditions: The production of this compound is highly sensitive to fermentation parameters.

    • Carbon Source: The choice of carbon source can significantly impact yield. For instance, using fructose as the primary carbon source has been shown to increase this compound production.

    • Oxygen Supply: Inadequate dissolved oxygen can be a limiting factor. The use of oxygen vectors like soybean oil can enhance production.[4]

    • Precursor Supplementation: The addition of precursors to the culture medium can also boost yield.

Purification Stage Troubleshooting:

Potential CauseRecommended Solution
Inefficient Extraction Ensure the pH of the fermentation broth is optimized for this compound solubility in the extraction solvent. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, n-butyl acetate) will improve recovery.[5]
Loss During Chromatography Improper Column Packing: Poorly packed columns can lead to channeling and broad peaks, resulting in poor separation and loss of product. Suboptimal Elution Conditions: If the elution solvent is too strong, this compound may elute too quickly with impurities. If it's too weak, the product may not elute completely. A gradient elution is often recommended.
Product Degradation This compound may be sensitive to pH and temperature extremes. Ensure that all buffers and solvents are within a stable pH range and avoid excessive heat during solvent evaporation steps.
Incomplete Elution from Adsorbent Resins If using solid-phase extraction, ensure the elution solvent is strong enough to desorb all the bound this compound. Perform a small-scale experiment to test different elution solvents and volumes.

Chromatography-Specific Issues

Q3: I'm observing broad peaks during my HPLC analysis/purification. What could be the cause and how can I sharpen them?

Broad peaks in HPLC can be caused by a variety of factors, leading to poor resolution and inaccurate quantification.

Potential CauseRecommended Solution
Column Overload Inject a smaller sample volume or a more dilute sample.
Suboptimal Flow Rate An excessively high or low flow rate can lead to peak broadening. Optimize the flow rate for your specific column dimensions and particle size.
Large Dead Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Column Contamination or Degradation Flush the column with a strong solvent to remove any adsorbed impurities. If performance does not improve, the column may need to be replaced.
Inappropriate Mobile Phase The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjust the pH to improve peak shape. The solvent composition should also be optimized for good peak resolution.

Q4: I am having difficulty separating this compound from its structurally similar analogs. What chromatographic strategies can I employ?

Separating closely related analogs is a common and significant challenge.

  • High-Resolution Chromatography: High-Performance Counter-Current Chromatography (HPCCC) has been shown to be effective for this separation.[2] A two-phase solvent system such as hexane-ethyl acetate-methanol-water can provide good resolution.[2]

  • Optimize HPLC Parameters:

    • Stationary Phase: A high-quality reversed-phase column (e.g., C18) with a small particle size will provide higher efficiency and better resolution.

    • Mobile Phase: A shallow gradient of organic solvent (e.g., acetonitrile or methanol) in water or a buffer is often necessary to resolve closely eluting compounds. The addition of a small amount of acid (e.g., formic acid) can improve peak shape.

    • Temperature: Optimizing the column temperature can alter the selectivity of the separation.

  • Sequential Chromatography: Employing multiple chromatography steps with different separation mechanisms can be very effective. For example, a normal-phase chromatography step (e.g., silica or alumina) followed by a reversed-phase HPLC step can resolve impurities that are difficult to separate in a single step.[1]

Crystallization Issues

Q5: I am struggling to crystallize the purified this compound. What should I do?

Crystallization is often a crucial final step for achieving high purity.

Potential CauseRecommended Solution
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Ensure the starting material is of the highest possible purity (>95%). An additional chromatography step may be necessary.
Incorrect Solvent System Experiment with different solvent and anti-solvent combinations. This compound is soluble in solvents like methanol, acetone, and chloroform.[6] A common technique is to dissolve the compound in a good solvent and slowly add an anti-solvent in which it is poorly soluble until turbidity is observed, then allow it to cool slowly.
Supersaturation Not Reached If no crystals form, the solution may not be sufficiently concentrated. Slowly evaporate the solvent to increase the concentration.
Rapid Crystallization Leading to Poor Quality Crystals If crystals form too quickly, they may trap impurities. To slow down crystallization, reduce the rate of anti-solvent addition or cool the solution more slowly.
No Nucleation If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal from a previous successful crystallization.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound production and purification from various studies.

ParameterValueReference
Fermentation Yield (Shake Flask) Up to 144 mg/L with optimized medium
Fermentation Yield (with Oxygen Vector) 106.04 mg/L (49.48% increase)[4]
HPCCC Purification Yield 28.8 mg from 160 mg crude sample[2]
HPCCC Purity 98.4%[2]
Solubility (Methanol) Readily soluble[6]
Solubility (Acetone) Readily soluble[6]
Solubility (Chloroform) Readily soluble[6]
Storage Temperature 2-8°C[6][]

Experimental Protocols

1. Extraction of this compound from Fermentation Broth

This protocol describes a general method for the initial extraction of this compound from the culture broth.

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extraction of Supernatant:

    • Adjust the pH of the supernatant to a neutral or slightly acidic range.

    • Extract the supernatant multiple times with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butyl acetate.[5]

    • Pool the organic layers.

  • Extraction of Mycelium:

    • The mycelial cake can be extracted with a polar organic solvent like acetone or methanol to recover intracellular this compound.

    • Filter the extract to remove cell debris and combine it with the organic extract from the supernatant.

  • Concentration: Evaporate the pooled organic extracts under reduced pressure to obtain a crude extract.

2. High-Performance Counter-Current Chromatography (HPCCC) Purification

This protocol is based on a published method for the purification of this compound.[2]

  • Solvent System Preparation: Prepare a two-phase solvent system of hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v).[2] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Column Equilibration: Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).

  • Sample Preparation: Dissolve the crude extract in a small volume of the mobile phase (the lower phase of the solvent system).

  • Chromatography:

    • Pump the mobile phase through the column at an appropriate flow rate while the column is rotating.

    • Inject the prepared sample.

    • Collect fractions and monitor the effluent using a UV detector at 254 nm.

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Product Recovery: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Ansamitocin_P3_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Chromatographic Purification cluster_final Final Product Fermentation Actinosynnema pretiosum Culture Harvest Harvesting (Centrifugation) Fermentation->Harvest SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->SolventExtraction Concentration Concentration (Evaporation) SolventExtraction->Concentration ColumnChrom Column Chromatography (e.g., Silica Gel) Concentration->ColumnChrom Crude Extract HPCCC HPCCC / Preparative HPLC (Reversed-Phase) ColumnChrom->HPCCC Partially Purified Crystallization Crystallization HPCCC->Crystallization Purified Fractions FinalProduct High-Purity This compound Crystallization->FinalProduct Troubleshooting_Logic Problem Low Purity after Initial Chromatography CheckAnalogs Check for Co-eluting Analogs (HPLC-MS) Problem->CheckAnalogs BroadPeaks Are Peaks Broad? CheckAnalogs->BroadPeaks OptimizeGradient Optimize Elution Gradient BroadPeaks->OptimizeGradient Yes ChangeStationaryPhase Change Stationary Phase (e.g., Normal to RP) BroadPeaks->ChangeStationaryPhase No FinalPurity Achieve Target Purity OptimizeGradient->FinalPurity HPCCC Consider HPCCC for Difficult Separations ChangeStationaryPhase->HPCCC HPCCC->FinalPurity

References

minimizing off-target effects of Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3, particularly in the context of antibody-drug conjugates (ADCs). Our goal is to help you minimize off-target effects and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent microtubule inhibitor. It binds to tubulin, a key protein in the formation of microtubules, and disrupts their assembly. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

Q2: What are the known off-target toxicities associated with maytansinoids like this compound?

A2: When used as systemic agents, maytansinoids have been associated with significant side effects, including neurotoxicity and gastrointestinal toxicity. These toxicities are a primary reason for their development as payloads in antibody-drug conjugates (ADCs), which aim to deliver the cytotoxic agent specifically to tumor cells, thereby minimizing systemic exposure and off-target effects.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: The most effective strategy to minimize off-target effects is to use this compound as a payload in a well-designed antibody-drug conjugate (ADC). Key considerations for ADC design to reduce off-target toxicity include:

  • Optimizing the Drug-to-Antibody Ratio (DAR): A lower to moderate DAR (typically 2 to 4) is often associated with a better therapeutic window, showing good efficacy with reduced toxicity compared to high DAR ADCs.

  • Linker Technology: The choice of linker connecting the antibody to this compound is critical. More stable linkers can prevent premature release of the payload in circulation, reducing systemic toxicity. The choice between cleavable and non-cleavable linkers also impacts the bystander effect and overall toxicity profile.

  • Antibody Engineering: Utilizing antibodies with high specificity for tumor-associated antigens that have low expression on healthy tissues can significantly reduce on-target, off-tumor toxicities. Site-specific conjugation methods can lead to more homogeneous ADCs with improved safety profiles.

Troubleshooting Guide

Problem: High in vitro cytotoxicity in antigen-negative cell lines.

Possible Cause Troubleshooting Steps
Premature payload release - Evaluate the stability of your linker in plasma. Consider using a more stable linker. - If using a cleavable linker, assess its cleavage mechanism and potential for non-specific cleavage.
Non-specific uptake of the ADC - Analyze the physicochemical properties of your ADC, such as aggregation and hydrophobicity. High hydrophobicity can lead to increased non-specific uptake. - Consider using hydrophilic linkers, such as those incorporating PEG, to reduce non-specific binding.
Bystander effect - While desirable for heterogeneous tumors, a highly potent bystander effect can lead to toxicity in co-culture experiments. - Modulate the bystander effect by altering the linker-payload combination. Non-cleavable linkers generally exhibit a reduced bystander effect.

Problem: Significant in vivo toxicity (e.g., weight loss, organ damage) at therapeutic doses in animal models.

Possible Cause Troubleshooting Steps
High Drug-to-Antibody Ratio (DAR) - Synthesize and test ADCs with a lower average DAR (e.g., 2 or 4). High DAR ADCs can have faster clearance and increased liver accumulation.[1][2][3]
Linker Instability - Assess the in vivo stability of the linker. Premature release of the payload is a major cause of systemic toxicity. - Consider using more stable linkers, such as non-cleavable linkers or cleavable linkers with enhanced stability in circulation.
On-target, off-tumor toxicity - Evaluate the expression of the target antigen in the tissues showing toxicity. - If target expression in healthy tissues is a concern, consider affinity-tuning the antibody to favor binding to high-antigen-expressing tumor cells.
Off-target uptake - Investigate potential uptake mechanisms in the affected organs (e.g., liver, spleen). - Modifying the ADC to be more hydrophilic can reduce non-specific uptake.

Quantitative Data Summary

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties

DAR In Vitro Potency In Vivo Clearance Liver Accumulation (%ID/g at 2-6h) Therapeutic Index
~2ModerateComparable to lower DARs7-10Generally favorable
~4HighComparable to lower DARs7-10Often optimal
~6HighComparable to lower DARs7-10May decrease
9-10Very HighRapid24-28Poor

Source: Adapted from preclinical findings on maytansinoid ADCs.[1][2][3]

Table 2: Comparison of a Site-Specific Maytansinoid ADC (AJICAP-ADC) with a Conventional ADC (T-DM1)

Parameter Trastuzumab-AJICAP-maytansinoid T-DM1 (ado-trastuzumab emtansine)
Conjugation Method Site-specific (Lys248)Random (lysine conjugation)
Drug-to-Antibody Ratio (DAR) ~1.8-1.9 (Homogeneous)~3.5 (Heterogeneous)
Maximum Tolerated Dose (MTD) in Rats (mg/kg) ≥ 12020

Source: Data from a rat acute toxicity study.[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an this compound ADC.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a no-treatment control.

    • Incubate for a predetermined period (e.g., 72-120 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells) from all readings.

    • Calculate cell viability as a percentage of the no-treatment control.

    • Plot cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice

This protocol provides a general framework for determining the MTD of an this compound ADC.

Materials:

  • Healthy, age- and sex-matched mice (e.g., BALB/c or as appropriate for the model)

  • This compound ADC

  • Vehicle control (formulation buffer)

  • Sterile syringes and needles for injection

  • Animal balance

  • Calipers for tumor measurement (if applicable in a tumor-bearing model)

Procedure:

  • Animal Acclimatization:

    • Allow mice to acclimatize to the facility for at least one week before the study begins.

  • Dose Selection and Grouping:

    • Based on in vitro data and literature on similar ADCs, select a range of doses.

    • Divide the mice into groups (e.g., n=3-5 per group), including a vehicle control group and several dose-escalation groups.

  • ADC Administration:

    • Record the initial body weight of each mouse.

    • Administer the ADC or vehicle control via the desired route (e.g., intravenous injection). The volume of injection should be based on the body weight of each animal.

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and body weight.

    • Record body weights at least twice a week. A body weight loss of >20% is often considered a humane endpoint.

    • At the end of the study, or if humane endpoints are reached, euthanize the animals.

  • Necropsy and Histopathology:

    • Perform a gross necropsy on all animals.

    • Collect major organs (e.g., liver, spleen, kidney, bone marrow) for histopathological analysis to identify any treatment-related toxicities.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality or unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).[7][8]

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Microtubules Microtubules Lysosome->Microtubules 4. Payload Release & Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 5. Cell Cycle Arrest

Caption: Mechanism of action of an this compound ADC.

Off_Target_Toxicity_Mitigation cluster_adc_design ADC Design Strategies cluster_outcomes Improved Outcomes DAR Optimize DAR (e.g., 2-4) Reduced_Toxicity Reduced Off-Target Toxicity DAR->Reduced_Toxicity Linker Enhance Linker Stability Linker->Reduced_Toxicity Antibody Antibody Engineering (Site-Specific Conjugation) Antibody->Reduced_Toxicity Improved_TI Improved Therapeutic Index Reduced_Toxicity->Improved_TI Off_Target_Toxicity Off-Target Toxicity Off_Target_Toxicity->DAR Mitigated by Off_Target_Toxicity->Linker Mitigated by Off_Target_Toxicity->Antibody Mitigated by

Caption: Strategies to mitigate off-target toxicity of ADCs.

Experimental_Workflow_ADC_Toxicity start Start: ADC Synthesis invitro In Vitro Cytotoxicity Assay (IC50 Determination) start->invitro bystander Bystander Effect Assay (Co-culture) invitro->bystander invivo In Vivo MTD Study (Animal Model) bystander->invivo analysis Data Analysis & Candidate Selection invivo->analysis

Caption: Experimental workflow for assessing ADC toxicity.

References

Technical Support Center: Ansamitocin P-3 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ansamitocin P-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent anti-tumor agent that functions as a microtubule inhibitor.[1][2][3] It binds to tubulin, disrupting microtubule assembly and leading to the depolymerization of both interphase and mitotic microtubules.[4][5][6] This interference with microtubule dynamics causes cells to arrest in the G2/M phase of the cell cycle, activating spindle checkpoint proteins like Mad2 and BubR1.[4][5][7] Ultimately, this mitotic arrest induces programmed cell death (apoptosis), often through a p53-mediated pathway.[4][6][7]

Q2: What are the typical IC50 values for this compound in cancer cell lines?

A2: this compound is highly potent, with IC50 values typically in the picomolar (pM) range. The exact IC50 can vary depending on the cell line and experimental conditions. For example, reported IC50 values are approximately 20 pM in MCF-7 cells, 50 pM in HeLa cells, 140 pM in EMT-6/AR1 cells, and 150 pM in MDA-MB-231 cells.[1][4][6][7]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO. For in vitro experiments, working solutions should be freshly prepared by diluting the stock solution in a culture medium. To ensure the stability of the compound, it is advisable to avoid repeated freeze-thaw cycles of the stock solution. For in vivo experiments, it is best to prepare the working solution on the day of use.[1]

Q4: What is the observed effect of this compound on the cell cycle?

A4: this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[4][8][9] For instance, in MCF-7 cells, treatment with 50 pM and 100 pM of this compound resulted in 50% and 70% of cells in the G2/M phase, respectively, compared to 26% in control cells.[1] Similar G2/M arrest has been observed in other cell lines, such as A549 and NCI-H69 cells.[8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable dose-response effect 1. Compound inactivity: The compound may have degraded. 2. Concentration range is too low: The concentrations tested may be below the effective range for the specific cell line. 3. Insufficient incubation time: The duration of treatment may not be long enough to induce a measurable effect.1. Prepare a fresh stock solution of this compound. 2. Test a wider range of concentrations, extending into the nanomolar (nM) range. 3. Increase the incubation time (e.g., from 24 hours to 48 or 72 hours), as the optimal time can vary between cell lines.[10]
High variability between replicate wells 1. Inaccurate pipetting: Errors in serial dilutions, especially at very low concentrations. 2. Uneven cell seeding: Inconsistent number of cells per well. 3. Edge effects: Evaporation in the outer wells of the microplate. 4. Compound precipitation: The compound may not be fully dissolved in the media.1. Use calibrated pipettes and perform serial dilutions carefully. For picomolar ranges, a multi-step dilution process is recommended. 2. Ensure a homogenous cell suspension before seeding and be consistent with seeding technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. 4. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) to prevent precipitation and solvent toxicity.[11]
Steep or narrow dose-response curve 1. High potency of the compound: this compound is very potent, leading to a rapid transition from no effect to maximal effect over a small concentration range. 2. Inappropriate concentration intervals: The chosen concentrations for the serial dilution are too far apart.1. This is expected for highly potent compounds. 2. Use a narrower range of concentrations with smaller dilution factors (e.g., 2-fold or 3-fold dilutions instead of 10-fold) around the expected IC50 value to obtain more data points in the dynamic range of the curve.
Unexpected cell morphology or rapid cell death at low concentrations 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Bacterial or fungal contamination in the cell culture. 3. High sensitivity of the cell line: The cell line being used may be exceptionally sensitive to this compound.1. Include a vehicle control with the highest concentration of the solvent used to rule out its toxic effects.[11] 2. Regularly check cell cultures for any signs of contamination. 3. Start with a much lower concentration range to identify the optimal window for your specific cell line.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted for determining the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 1 pM to 1000 pM.[10]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with 0.1% DMSO).[10]

    • Incubate for the desired period (e.g., 24 to 48 hours).[4][10]

  • Cell Fixation and Staining:

    • After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Measurement:

    • Dissolve the bound SRB stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide - PI Staining)

This protocol outlines the steps for analyzing cell cycle distribution following this compound treatment.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.[4] Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 70% cold ethanol while vortexing gently.

    • Incubate the fixed cells at 4°C for at least 2 hours.[4]

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing 50 µg/mL of propidium iodide (PI) and 8 µg/mL of RNase A.[4]

    • Incubate in the dark at 4°C for 2 hours.[4]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software (e.g., ModFit LT) to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Visualizations

This compound Signaling Pathway

Ansamitocin_P3_Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Checkpoint Spindle Assembly Checkpoint (Mad2, BubR1) Spindle->Checkpoint Activates MitoticArrest Mitotic Arrest (G2/M) Checkpoint->MitoticArrest Induces p53 p53 Activation MitoticArrest->p53 Apoptosis Apoptosis p53->Apoptosis Triggers

Caption: this compound mechanism of action leading to apoptosis.

Experimental Workflow for Dose-Response Curve Optimization

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture Cells Seed 4. Seed Cells in 96-well Plate CellCulture->Seed StockSol 2. Prepare this compound Stock Solution (DMSO) SerialDil 3. Prepare Serial Dilutions in Culture Medium StockSol->SerialDil Treat 5. Treat Cells with Dilutions SerialDil->Treat Seed->Treat Incubate 6. Incubate (e.g., 24-48h) Treat->Incubate Assay 7. Perform Viability Assay (e.g., SRB) Incubate->Assay Read 8. Read Absorbance Assay->Read Analyze 9. Analyze Data & Plot Curve Read->Analyze IC50 10. Determine IC50 Analyze->IC50 Troubleshooting_Tree cluster_NoEffect cluster_HighVar cluster_SteepCurve Start Dose-Response Issue? NoEffect No Effect Observed Start->NoEffect Yes HighVar High Variability Start->HighVar Yes SteepCurve Steep Curve Start->SteepCurve Yes CheckConc Widen Concentration Range NoEffect->CheckConc CheckPipette Verify Pipetting Technique HighVar->CheckPipette NarrowRange Use Narrower Dilution Intervals SteepCurve->NarrowRange CheckTime Increase Incubation Time CheckConc->CheckTime FreshStock Use Fresh Compound Stock CheckTime->FreshStock Success Optimized Curve FreshStock->Success CheckSeeding Ensure Even Cell Seeding CheckPipette->CheckSeeding EdgeEffect Mitigate Edge Effects CheckSeeding->EdgeEffect EdgeEffect->Success MorePoints Add More Data Points Around IC50 NarrowRange->MorePoints MorePoints->Success

References

Ansamitocin P-3 handling precautions and safety.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Ansamitocin P-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a microtubule depolymerizing agent and a potent anti-tumor antibiotic.[1][2] It is classified as hazardous and can be harmful if swallowed or inhaled.[3] It can also cause skin and serious eye irritation, and may lead to respiratory irritation.[3][4]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C.[5] Some suppliers recommend storage at 2-8°C.[][7] Once in solvent, it should be stored at -80°C.[2][5] Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

To ensure safety, it is mandatory to use the following personal protective equipment:

  • Respiratory Protection: A suitable respirator, such as a dust mask (e.g., N95), should be worn to avoid inhalation of dust or aerosols.[5][8]

  • Eye Protection: Safety goggles with side-shields are necessary to protect against eye contact.[5]

  • Hand Protection: Protective gloves are required.[5][8]

  • Body Protection: Impervious clothing should be worn to prevent skin contact.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Difficulty dissolving the compound Incorrect solvent selection.This compound is soluble in several organic solvents.[][7] Recommended solvents and their approximate solubilities are provided in the table below.
Inconsistent experimental results Improper storage leading to degradation.Always store this compound as recommended (-20°C for powder, -80°C for solutions in solvent).[2][5] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[2]
Accidental Spill Mishandling or container failure.In case of a spill, evacuate the area.[4][5] Wear full personal protective equipment, including a respirator.[4][5] Absorb the spill with a liquid-binding material like diatomite.[4][5] Decontaminate the surfaces by scrubbing with alcohol and dispose of the contaminated material as hazardous waste.[4][5]

Quantitative Data Summary

Storage Conditions and Stability

FormStorage TemperatureStability
Powder-20°C≥ 4 years[1]
Powder2-8°C≥360 days if stored properly[]
In Solvent-80°C2 years[2]
In Solvent-20°C1 year[2]

Solubility

SolventSolubility
DMF20 mg/mL[1][]
DMSO10 mg/mL[1]
Ethanol1 mg/mL[1][]
Methanol10 mg/mL[]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Pre-handling: Ensure all necessary personal protective equipment (PPE) is worn, including a lab coat, gloves, and safety goggles. All handling of the powdered compound should be performed in a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[2]

Visualizations

Ansamitocin_P3_Handling_Workflow cluster_prep Preparation cluster_storage Storage cluster_spill Spill Response PPE Wear Appropriate PPE Weigh Weigh this compound Powder PPE->Weigh In Fume Hood Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Store Store at -80°C Aliquot->Store Evacuate Evacuate Area Absorb Absorb Spill Evacuate->Absorb Decontaminate Decontaminate Surface Absorb->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Mishandling Accidental Spill Mishandling->Evacuate

Caption: Workflow for safe handling, storage, and spill response for this compound.

First_Aid_Measures cluster_exposure Exposure Route cluster_action First Aid Action Skin_Contact Skin Contact Rinse_Skin Rinse with plenty of water Skin_Contact->Rinse_Skin Eye_Contact Eye Contact Flush_Eyes Flush eyes with water Eye_Contact->Flush_Eyes Inhalation Inhalation Fresh_Air Move to fresh air Inhalation->Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth with water Ingestion->Rinse_Mouth Remove_Clothing Remove contaminated clothing Rinse_Skin->Remove_Clothing Call_Physician Call a Physician Remove_Clothing->Call_Physician Flush_Eyes->Call_Physician CPR Give CPR if breathing is difficult Fresh_Air->CPR CPR->Call_Physician Do_Not_Vomit Do NOT induce vomiting Rinse_Mouth->Do_Not_Vomit Do_Not_Vomit->Call_Physician

Caption: First aid procedures for exposure to this compound.

References

Technical Support Center: Overcoming Resistance to Ansamitocin P-3 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Ansamitocin P-3 resistance in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue Possible Causes Troubleshooting Steps
Inconsistent IC50 values for this compound between experiments. 1. Cell passage number: Higher passage numbers can lead to genetic drift and altered drug sensitivity.2. Cell density at plating: The effective drug concentration per cell can vary with cell density.3. Reagent variability: Batch-to-batch differences in media, serum, or this compound stock solutions.4. Incubation time: Duration of drug exposure can significantly impact IC50 values.1. Use cells within a consistent and low passage number range.2. Optimize and maintain a consistent cell seeding density for all experiments.3. Use the same lot of reagents for a set of comparable experiments and prepare fresh drug dilutions for each experiment.4. Standardize the incubation time for all assays.
Cells exhibit a mesenchymal-like morphology (elongated, spindle-shaped) after prolonged treatment. Epithelial-to-Mesenchymal Transition (EMT): This process is a known mechanism of resistance to microtubule-targeting agents. EMT can lead to changes in cell adhesion, motility, and drug efflux.[1][2][3][4]1. Analyze EMT markers: Perform Western blotting or immunofluorescence for markers like E-cadherin (downregulated in EMT) and Vimentin (upregulated in EMT).2. Consider EMT inhibitors: Investigate the co-administration of this compound with known EMT inhibitors.[2][4]
No significant apoptosis is observed even at high concentrations of this compound. 1. Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 can inhibit apoptosis.2. Dysfunctional apoptotic signaling pathway: Mutations or alterations in key components of the apoptotic cascade (e.g., p53).[5]1. Assess anti-apoptotic protein levels: Use Western blotting to check the expression of Bcl-2 family proteins.2. Consider combination therapy: Combine this compound with inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitors).3. Verify p53 status: Sequence the p53 gene in your cell line to check for mutations.
Gradual loss of this compound efficacy over time in continuous culture. Development of acquired resistance: This can be due to several factors, including increased drug efflux or target modification.1. Develop a resistant cell line: See the protocol for developing a resistant cell line below.2. Investigate resistance mechanisms: Analyze the resistant cell line for MDR1 expression, tubulin mutations, and altered signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent microtubule inhibitor.[6] It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5][6][7]

Q2: What are the most common mechanisms of resistance to this compound?

A2: The most frequently observed resistance mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1), which actively pumps the drug out of the cell.[8]

  • Alterations in the drug target: Mutations in the tubulin protein can prevent this compound from binding effectively.[9]

  • Activation of survival signaling pathways: Upregulation of pro-survival pathways such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK can counteract the cytotoxic effects of the drug.[10][11][12][13][14][15][16]

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that confers resistance to various cancer therapies, including microtubule-targeting agents.[1][2][3][4]

Q3: Can resistance to this compound be reversed?

A3: In some cases, yes. The use of P-glycoprotein inhibitors in combination with this compound can help to restore sensitivity in cells that overexpress this efflux pump. Similarly, targeting the specific signaling pathways that are upregulated in resistant cells with other small molecule inhibitors can also be an effective strategy.[10][13]

Q4: Are there any observable morphological changes in cells that are resistant to this compound?

A4: Yes, resistant cells may display a more mesenchymal phenotype, characterized by an elongated, spindle-like shape and reduced cell-cell adhesion.[9][17] This is often associated with the process of EMT.[1]

Quantitative Data

Table 1: Half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Cancer20 ± 3[5][7]
HeLaCervical Cancer50 ± 0.5[5][7]
EMT-6/AR1Mouse Mammary Tumor140 ± 17[5][7]
MDA-MB-231Breast Cancer150 ± 1.1[5][7]

Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods for determining cell viability based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.[5]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways in this compound Resistance

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound resistance.

AnsamitocinP3_Mechanism AnsamitocinP3 This compound Tubulin β-Tubulin AnsamitocinP3->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 Apoptosis Apoptosis p53->Apoptosis

This compound Mechanism of Action

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms AnsamitocinP3 This compound Cell Cancer Cell AnsamitocinP3->Cell Resistance Drug Resistance Cell->Resistance MDR1 Increased Efflux (MDR1/P-gp) Resistance->MDR1 Tubulin_Mutation Tubulin Mutation Resistance->Tubulin_Mutation Signaling Altered Signaling (PI3K/Akt, Ras/ERK) Resistance->Signaling EMT EMT Resistance->EMT

Key Mechanisms of Resistance

Troubleshooting_Workflow Start Resistance Observed Check_MDR1 Assess MDR1 Expression (Western Blot) Start->Check_MDR1 MDR1_High MDR1 Overexpressed? Check_MDR1->MDR1_High Use_Inhibitor Co-treat with P-gp Inhibitor MDR1_High->Use_Inhibitor Yes Check_Tubulin Sequence Tubulin Gene MDR1_High->Check_Tubulin No End Sensitivity Restored Use_Inhibitor->End Tubulin_Mutated Tubulin Mutation Found? Check_Tubulin->Tubulin_Mutated Alternative_Drug Consider Alternative Microtubule Agent Tubulin_Mutated->Alternative_Drug Yes Check_Signaling Analyze Signaling Pathways (PI3K/Akt, Ras/ERK) Tubulin_Mutated->Check_Signaling No Alternative_Drug->End Signaling_Altered Pathway Altered? Check_Signaling->Signaling_Altered Use_Pathway_Inhibitor Co-treat with Pathway Inhibitor Signaling_Altered->Use_Pathway_Inhibitor Yes Signaling_Altered->End No Use_Pathway_Inhibitor->End

Troubleshooting Workflow

References

Ansamitocin P-3 Delivery Methods in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the delivery of Ansamitocin P-3 (AP-3) in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various delivery systems.

I. Troubleshooting Guides

This section addresses common issues encountered during the formulation, characterization, and in vivo application of this compound delivery systems.

1. Formulation & Characterization Issues

Problem Potential Cause(s) Troubleshooting Steps
Low Drug Loading Efficiency/Encapsulation Efficiency - Poor solubility of this compound in the chosen solvent. - Inefficient mixing during nanoparticle formation. - Drug leakage during purification steps (e.g., dialysis, centrifugation).- Optimize the solvent system for AP-3. - Increase mixing speed or use a microfluidic device for more controlled nanoprecipitation. - Reduce the duration of purification steps or use a method with less potential for drug loss, such as tangential flow filtration.
Nanoparticle Aggregation - Suboptimal surface charge (Zeta potential close to zero). - High concentration of nanoparticles. - Inappropriate storage conditions (temperature, buffer).- Modify the surface of the nanoparticles to increase electrostatic repulsion (e.g., by adding a charged lipid to liposomes). - Optimize the nanoparticle concentration. - Store nanoparticles in a suitable buffer at the recommended temperature (often 4°C).
Inconsistent Particle Size (High Polydispersity Index - PDI) - Inconsistent mixing energy during formulation. - Aggregation of nanoparticles. - Issues with the extrusion process (for liposomes).- Standardize the mixing process (e.g., use a homogenizer at a fixed speed and duration). - Filter the nanoparticle suspension to remove larger aggregates. - Ensure proper assembly and operation of the extruder, and check the membrane for damage.
Antibody-Drug Conjugate (ADC) Instability (Drug Deconjugation) - Linker instability in the storage buffer or in vivo. - Presence of reducing agents if a disulfide linker is used. - Enzymatic degradation.- Select a more stable linker chemistry for the specific application. - Ensure complete removal of any reducing agents after the conjugation reaction. - Use high-purity monoclonal antibodies to minimize protease contamination.

2. In Vivo Experiment Issues

Problem Potential Cause(s) Troubleshooting Steps
High Off-Target Toxicity - Premature drug release from the delivery system. - Non-specific uptake of the delivery vehicle by healthy tissues. - High dose of this compound.- Use a more stable formulation to minimize drug leakage in circulation. - Modify the surface of the delivery vehicle to reduce non-specific interactions (e.g., PEGylation). - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Low In Vivo Efficacy - Poor tumor accumulation of the delivery system. - Inefficient drug release at the tumor site. - Development of drug resistance.- Enhance the targeting of the delivery system (e.g., by adding a tumor-specific ligand). - Use a stimulus-responsive delivery system that releases the drug in response to the tumor microenvironment (e.g., low pH, specific enzymes). - Consider combination therapies to overcome resistance mechanisms.
Variability in Tumor Growth Inhibition - Inconsistent tumor cell implantation. - Differences in the health status of the animal models. - Inconsistent administration of the therapeutic agent.- Standardize the tumor cell implantation procedure to ensure consistent tumor size at the start of treatment. - Closely monitor the health of the animals throughout the study. - Ensure accurate and consistent dosing for all animals in a treatment group.

II. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound in vivo?

A1: The primary challenges are its low aqueous solubility, which can lead to difficulties in formulation and administration, and its high cytotoxicity, which can cause significant off-target toxicity if not delivered specifically to tumor cells.

Q2: How can the solubility of this compound be improved for in vivo studies?

A2: Encapsulating this compound within nanocarriers such as liposomes or nanoparticles can significantly improve its solubility and allow for intravenous administration.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent microtubule inhibitor. It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][3][4]

Q4: What is a Drug-to-Antibody Ratio (DAR) and why is it important for this compound ADCs?

A4: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute for ADCs as it influences both the potency and the pharmacokinetic profile of the conjugate. A higher DAR may increase potency but can also lead to faster clearance from circulation and increased toxicity.[]

Q5: How can I assess the stability of my this compound formulation?

A5: The stability of a formulation can be assessed by monitoring key parameters over time, such as particle size, polydispersity index (PDI), zeta potential, and drug leakage. These can be measured using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).

III. Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Delivery Systems in Animal Models

Delivery SystemAnimal ModelDoseCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Reference
Free this compoundRati.v. bolus~500Not ReportedNot Reported[6]
Trastuzumab Emtansine (T-DM1)RatSingle doseDM1: 1.08 - 15.6Not ReportedNot Reported
PEGylated Gold Nanoparticles (general)Rat0.7 mg/kg i.v.Not ReportedNot Reported57[7]

Note: Specific pharmacokinetic data for liposomal and gold nanocage formulations of this compound were not available in the reviewed literature. The data for free AP-3 is estimated from graphical representations.

Table 2: Biodistribution of this compound Delivery Systems in Tumor-Bearing Mice (%ID/g)

OrganTrastuzumab Emtansine (T-DM1)
Tumor High
Liver Moderate
Spleen Moderate
Kidney Low
Lungs Low
Heart Low
Brain Negligible

Note: Quantitative biodistribution data for liposomal and gold nanocage formulations of this compound were not detailed in the reviewed literature. The biodistribution of T-DM1 is generally targeted to HER2-positive tumors.

IV. Experimental Protocols

1. Preparation of Photo-Responsive this compound Loaded Liposomes

This protocol is based on the microfluidic fabrication of temperature-sensitive liposomes (TSLs) encapsulating this compound and Indocyanine Green (ICG).[8]

  • Materials:

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

    • Cholesterol

    • This compound (AP-3)

    • Indocyanine Green (ICG)

    • Ethanol

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Dissolve DPPC, DSPE-PEG2000, and cholesterol in ethanol to form the lipid phase.

    • Dissolve AP-3 and ICG in ethanol.

    • Mix the lipid solution with the AP-3/ICG solution.

    • Use a microfluidic device (e.g., a swirl mixer) to mix the ethanolic lipid/drug solution with an aqueous phase (PBS).

    • The rapid mixing leads to the self-assembly of liposomes encapsulating AP-3 and ICG.

    • Purify the liposomes by dialysis against PBS to remove free drug and ethanol.

    • Characterize the liposomes for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency of AP-3 and ICG using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

2. Synthesis of this compound Loaded Gold Nanocages

This protocol describes the synthesis of gold nanocages and their loading with this compound.

  • Materials:

    • Silver nitrate (AgNO₃)

    • Polyvinylpyrrolidone (PVP)

    • Sodium sulfide (Na₂S)

    • Chloroauric acid (HAuCl₄)

    • L-cysteine

    • This compound (AP-3)

    • Ethanol

    • Deionized water

  • Procedure:

    • Synthesis of Silver Nanocubes: Synthesize silver nanocubes by reducing silver nitrate with ethylene glycol in the presence of PVP and a trace amount of sodium sulfide.

    • Synthesis of Gold Nanocages: Use the silver nanocubes as sacrificial templates. React them with chloroauric acid in an aqueous solution. The galvanic replacement reaction will result in the formation of hollow gold nanocages.

    • Surface Modification: Modify the surface of the gold nanocages with L-cysteine to facilitate drug loading.

    • Drug Loading: Incubate the surface-modified gold nanocages with a solution of this compound in ethanol. The drug will adsorb onto the surface of the nanocages.

    • Purification: Purify the drug-loaded nanocages by centrifugation and washing to remove any unloaded drug.

    • Characterization: Characterize the final product for its size, shape (using Transmission Electron Microscopy - TEM), and surface plasmon resonance (using UV-Vis spectroscopy). Determine the drug loading efficiency.

3. In Vivo Efficacy Study of an this compound Antibody-Drug Conjugate

This is a general protocol for evaluating the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Model: Subcutaneous implantation of human tumor cells that overexpress the target antigen of the ADC's antibody.

  • Procedure:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

    • Administer the treatments intravenously at a predetermined dose and schedule.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the body weight and general health of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

V. Mandatory Visualization

Ansamitocin_P3_Signaling_Pathway AP3 This compound Tubulin Tubulin Dimers AP3->Tubulin Binds to Microtubule Microtubule Polymerization AP3->Microtubule Inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to CellDeath Cell Death Apoptosis->CellDeath Results in

Caption: this compound mechanism of action leading to apoptosis.

ADC_Experimental_Workflow start Start conjugation Antibody-Drug Conjugation start->conjugation purification Purification & Characterization conjugation->purification invitro In Vitro Studies purification->invitro invivo In Vivo Animal Studies invitro->invivo data Data Analysis invivo->data end End data->end

Caption: General experimental workflow for ADC development and evaluation.

References

scaling up Ansamitocin P-3 production for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Ansamitocin P-3 Production Technical Support Center

Welcome to the technical support center for scaling up this compound production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the production of this potent anti-tumor agent for preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Fermentation

  • Q1: My this compound yield is consistently low. What are the most common factors I should investigate?

    A1: Low yield is a common challenge in this compound production. Here are the primary areas to troubleshoot:

    • Suboptimal Medium Composition: The choice of carbon and nitrogen sources is critical. Studies have shown that using fructose as a carbon source can lead to a four-fold increase in yield compared to glucose[1]. Economical substrates like cane molasses, glycerol, and cold-pressed soybean powder have also been optimized to enhance production[2].

    • Inadequate Precursor Supply: The biosynthesis of this compound requires specific precursors. Supplementing the fermentation medium with isobutanol can increase the pool of precursors and has been shown to improve production by about four-fold[3].

    • Limiting Divalent Metal Ions: The presence of certain metal ions can significantly impact enzyme activity. The addition of Mg2+ has been found to be highly effective, increasing the production titer by 3.0-fold in some cases[4][5].

    • Poor Oxygen Supply: Inadequate dissolved oxygen can limit microbial growth and secondary metabolite production. Mycelium formation can increase broth viscosity, leading to a decrease in dissolved oxygen[6]. The use of oxygen vectors like soybean oil can improve oxygen transfer and has been shown to increase production[6].

    • Sub-optimal Fermentation Conditions: Factors such as pH, temperature, and incubation time need to be carefully optimized for your specific strain and bioreactor setup.

  • Q2: I'm observing significant batch-to-batch variability in my fermentation. How can I improve consistency?

    A2: Batch-to-batch variability often stems from a lack of tight control over fermentation parameters. To improve consistency:

    • Standardize Inoculum Preparation: Ensure a consistent age, density, and physiological state of your Actinosynnema pretiosum inoculum for each fermentation.

    • Monitor and Control Key Parameters: Implement real-time monitoring and control of pH, temperature, dissolved oxygen, and agitation speed throughout the fermentation process.

    • Ensure Raw Material Quality: Use raw materials from a consistent and reliable source, as variations in the composition of complex media components like soybean powder can impact yield.

    • Implement a Robust Seed Train: A well-defined and reproducible seed train protocol is crucial for ensuring that the production culture is inoculated with a healthy and active microbial population.

  • Q3: My culture is growing well (high biomass), but the this compound production is still low. What could be the issue?

    A3: This scenario, known as uncoupled growth and production, can be addressed by:

    • Optimizing the Production Phase: this compound is a secondary metabolite, and its production is often triggered by specific nutritional cues or stressors. Consider implementing a two-stage feeding strategy where a growth phase is followed by a production phase with a different medium composition. For example, a relatively low organic nitrogen concentration in the culture medium can significantly improve AP-3 production[7][8].

    • Inducing Secondary Metabolism: The addition of specific precursors or inducers during the late exponential or early stationary phase can stimulate the biosynthetic pathway. Supplementation with isobutanol is one such strategy[3].

    • Genetic Stability of the Strain: Ensure the genetic stability of your high-producing strain. Repeated subculturing can sometimes lead to a decline in productivity.

Extraction and Purification

  • Q4: I am experiencing significant losses of this compound during the extraction and purification process. What are the best practices to minimize this?

    A4: Isolating this compound from a complex fermentation broth is a significant challenge. To minimize losses:

    • Efficient Extraction from Broth: Ansamitocins can be extracted from the culture medium using a water-immiscible, non-aromatic solvent[9]. A common method involves centrifuging the broth in the presence of a water-miscible organic solvent to remove solids, followed by extraction with a water-immiscible non-aromatic solvent[9].

    • Multi-Step Purification: A single purification step is often insufficient. A sequential approach using techniques like solvent extraction, column chromatography (with stationary phases like silica gel and neutral alumina), and crystallization is typically required. High-performance counter-current chromatography has also been successfully used to purify this compound from the fermentation broth[10].

    • Monitor Each Step: Carefully monitor each purification step to identify where the losses are occurring. This can be done by analyzing samples from each stage using HPLC.

  • Q5: I am having trouble achieving the required purity of this compound for my preclinical studies. What strategies can I employ?

    A5: Achieving high purity is crucial for pharmaceutical applications to avoid interferences from impurities. Consider the following:

    • Orthogonal Purification Methods: Use a combination of different chromatography techniques that separate molecules based on different properties (e.g., polarity, size, charge).

    • High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or high-performance counter-current chromatography (HPCCC) for the final polishing steps[10].

    • Crystallization: Crystallization is a powerful technique for achieving high purity and removing closely related impurities.

    • Structural Identification: Confirm the purity and identity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR[10].

Quantitative Data Summary

Table 1: Impact of Medium Supplements on this compound Production

SupplementConcentrationFold Increase in YieldReference
Mg2+Optimized3.0[4][5]
IsobutanolOptimized~4.0[3]
Soybean Oil0.52%1.49[6]

Table 2: Optimized Fermentation Media for Enhanced this compound Production

Carbon SourcesNitrogen SourceOther SupplementsAP-3 Titer (mg/L)Reference
Cane Molasses (63.22 g/L), Glycerol (22.91 g/L)Cold-Pressed Soybean Powder (3.29 g/L)Isobutanol, Soybean Oil, Vitamin B1141[2]
Fructose--~4-fold higher than glucose[1]

Detailed Experimental Protocols

Protocol 1: Fermentation of Actinosynnema pretiosum for this compound Production

  • Inoculum Preparation:

    • Aseptically transfer a cryopreserved vial of Actinosynnema pretiosum to a seed medium.

    • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

    • Use this seed culture to inoculate the production fermenter.

  • Production Fermentation:

    • Prepare the production medium (e.g., containing cane molasses, glycerol, and soybean powder) in a sterilized fermenter[2].

    • Inoculate with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation at 28°C with controlled pH (e.g., around 7.0) and aeration.

    • At a specific time point (e.g., 48-50 hours), add supplements like isobutanol or soybean oil as determined by optimization studies[3][6].

    • Monitor the fermentation for key parameters and this compound concentration over time.

    • Harvest the fermentation broth at the peak of production.

Protocol 2: Extraction and Preliminary Purification of this compound

  • Broth Treatment:

    • Add a water-miscible organic solvent (e.g., acetone) to the harvested fermentation broth.

    • Centrifuge the mixture to separate the mycelial solids from the supernatant.

  • Solvent Extraction:

    • Extract the supernatant containing this compound with a water-immiscible, non-aromatic organic solvent (e.g., ethyl acetate)[9].

    • Separate the organic layer containing the product.

    • Repeat the extraction process to maximize recovery.

  • Concentration:

    • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

Protocol 3: Chromatographic Purification of this compound

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent.

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate this compound from other compounds.

    • Collect fractions and analyze them by HPLC to identify those containing pure this compound.

  • High-Performance Counter-Current Chromatography (HPCCC):

    • Prepare a two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water)[10].

    • Dissolve the partially purified sample in a mixture of the two phases.

    • Inject the sample into the HPCCC instrument and perform the separation.

    • Collect the fractions containing high-purity this compound[10].

Visual Workflow and Pathway Diagrams

Ansamitocin_P3_Production_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing cluster_QC Quality Control Strain_Selection Strain Selection & Maintenance Media_Optimization Media Optimization Strain_Selection->Media_Optimization Inoculum_Development Inoculum Development Media_Optimization->Inoculum_Development Scale_Up_Fermentation Scale-Up Fermentation Inoculum_Development->Scale_Up_Fermentation Extraction Extraction Scale_Up_Fermentation->Extraction Purification Purification Extraction->Purification Crystallization Crystallization Purification->Crystallization Final_Product_Analysis Final Product Analysis (HPLC, MS, NMR) Crystallization->Final_Product_Analysis

Caption: General workflow for scaling up this compound production.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Fermentation Check Fermentation Parameters (pH, Temp, DO) Start->Check_Fermentation Check_Media Analyze Medium Composition Start->Check_Media Check_Precursors Evaluate Precursor Availability Start->Check_Precursors Check_Strain Verify Strain Productivity & Stability Start->Check_Strain Improve_Oxygen Enhance Oxygen Transfer (e.g., Oxygen Vectors) Check_Fermentation->Improve_Oxygen Optimize_Media Optimize Carbon/Nitrogen Sources & Supplements Check_Media->Optimize_Media Add_Precursors Supplement with Precursors (e.g., Isobutanol) Check_Precursors->Add_Precursors Rejuvenate_Strain Re-streak from Master Stock or Re-engineer Check_Strain->Rejuvenate_Strain End Improved Yield Optimize_Media->End Add_Precursors->End Improve_Oxygen->End Rejuvenate_Strain->End

Caption: Troubleshooting workflow for low this compound yield.

Ansamitocin_P3_Biosynthesis_Simplified cluster_Precursors Key Precursors Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase (PKS) & NRPS Assembly Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Isobutyryl_CoA Isobutyryl-CoA Isobutyryl_CoA->PKS Post_PKS Post-PKS Modifications PKS->Post_PKS AP3 This compound Post_PKS->AP3

Caption: Simplified this compound biosynthetic pathway.

References

Validation & Comparative

Ansamitocin P-3 vs. Maytansine: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent microtubule inhibitors reveals nuances in their cytotoxic profiles, with Ansamitocin P-3 demonstrating greater potency in several cancer cell lines. This guide provides a comprehensive comparison of their cytotoxic activity, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound and maytansine, both members of the maytansinoid family of potent microtubule-targeting agents, are of significant interest in cancer research and the development of antibody-drug conjugates (ADCs). While structurally similar, studies have indicated differences in their cytotoxic efficacy. This compound has been shown to be more potent than its parent molecule, maytansine, in certain cancer cell lines.[1] Both compounds exert their cytotoxic effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[1][2][3][4]

Comparative Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for this compound and maytansine across various human cancer cell lines as reported in the scientific literature.

Cell LineCancer TypeThis compound IC50Maytansine IC50Reference
MCF-7Breast Cancer20 ± 3 pM710 pM[1]
HeLaCervical Cancer50 ± 0.5 pM-[1]
EMT-6/AR1Murine Breast Cancer140 ± 17 pM-[1]
MDA-MB-231Breast Cancer150 ± 1.1 pM-[1]
A-549Lung Carcinoma0.33 ± 0.13 nM-[5]
NCI-H69Small Cell Lung Cancer0.69 ± 0.04 nM-[5]
U937Histiocytic Lymphoma0.18 nM-[6]
BT474Breast Cancer-0.42 nM[7]
BJABBurkitt's Lymphoma-0.27 nM[7]
HT-29Colon Cancer4 x 10⁻⁷ µg/mL-[8]
HCT-116Colon Cancer0.081 nM-[8]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: Targeting the Microtubule Network

Both this compound and maytansine share a common mechanism of action, which involves the disruption of microtubule dynamics, a critical process for cell division.[2][3][9] They bind to tubulin, the protein subunit of microtubules, at or near the vinblastine-binding site, thereby inhibiting its polymerization.[1][3][10] This interference with microtubule assembly leads to the depolymerization of both interphase and mitotic microtubules.[1]

The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.[1][6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] In some cases, this has been shown to be mediated by the p53 pathway.[1]

cluster_drug Maytansinoid Action cluster_cellular Cellular Processes Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Maytansine Maytansine Maytansine->Tubulin Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibition Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of action for this compound and Maytansine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and maytansine cytotoxicity.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, EMT-6/AR1, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.[1][11]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or maytansine (e.g., 1 pM to 1000 pM) for a specified duration (e.g., 24 to 48 hours).[1][11] A vehicle control (e.g., 0.1% DMSO) should be included.[1]

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.[1]

cluster_workflow Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound or Maytansine Start->Treat Fix Fix Cells with TCA Treat->Fix Stain Stain with SRB Fix->Stain Wash Wash and Solubilize Stain->Wash Read Measure Absorbance Wash->Read Analyze Calculate IC50 Read->Analyze

General workflow for a cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment: Treat cells with different concentrations of this compound or maytansine for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of PI.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).[1]

References

Ansamitocin P-3: A Comparative Analysis of IC50 Values Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of Ansamitocin P-3 across various cancer cell lines. The data presented is supported by detailed experimental protocols and visual diagrams to facilitate a clear understanding of the compound's potent anti-proliferative activity.

Potent Anti-Proliferative Activity of this compound

This compound, a maytansinoid derivative, is a highly potent microtubule inhibitor that has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2] Its mechanism of action involves binding to tubulin, disrupting microtubule assembly, and ultimately leading to mitotic arrest and apoptosis.[1][3][4] This makes it a compound of great interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3]

Comparative IC50 Values of this compound

The following table summarizes the IC50 values of this compound in various human cancer cell lines, showcasing its efficacy at picomolar to nanomolar concentrations.

Cell LineCancer TypeIC50 Value
MCF-7Breast Adenocarcinoma20 ± 3 pM[1][5][6]
HeLaCervical Carcinoma50 ± 0.5 pM[1][5][6]
EMT-6/AR1Multi-drug Resistant Mouse Mammary Tumor140 ± 17 pM[1][5][6]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1 pM[1][5][6]
U937Histiocytic Lymphoma0.18 nM[7]
HCT-116Colon Carcinoma0.081 nM[8]
A549Lung Carcinoma0.33 ± 0.13 nM[9], 4 x 10⁻⁷ µg/mL[8][10]
NCI-H69Small Cell Lung Cancer0.69 ± 0.04 nM[9]
HT-29Colon Adenocarcinoma4 x 10⁻⁷ µg/mL[8][10]

Experimental Protocol: Determination of IC50 by Sulforhodamine B (SRB) Assay

The IC50 values presented were predominantly determined using the Sulforhodamine B (SRB) assay, a colorimetric method for assessing cell density based on the measurement of cellular protein content.[1][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, etc.)

  • Complete culture medium (e.g., MEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at an appropriate density and allowed to attach overnight.[1][12]

  • Drug Treatment: The following day, cells are treated with a serial dilution of this compound (typically ranging from 1 pM to 1000 pM) or vehicle control (0.1% DMSO).[1][10]

  • Incubation: The plates are incubated for a specified period (e.g., 24 to 72 hours), depending on the cell line's doubling time.[1][7][10][12]

  • Cell Fixation: After incubation, the cells are fixed by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing the plates with 1% acetic acid. The plates are then air-dried.

  • Solubilization: The bound SRB is solubilized with Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.

  • IC50 Calculation: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_setup Assay Setup cluster_processing Cell Processing cluster_analysis Data Analysis seed Seed Cells in 96-well Plates treat Treat with this compound Dilutions seed->treat incubate Incubate (24-72h) treat->incubate fix Fix Cells with TCA incubate->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Dye with Tris wash->solubilize read Read Absorbance at 510 nm solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Workflow for IC50 determination using the SRB assay.

signaling_pathway ansamitocin This compound tubulin Tubulin Binding (Vinblastine Site) ansamitocin->tubulin microtubule Microtubule Depolymerization tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest spindle_checkpoint Activation of Spindle Checkpoint (Mad2, BubR1) mitotic_arrest->spindle_checkpoint p53 p53 Activation spindle_checkpoint->p53 apoptosis Apoptosis p53->apoptosis

Caption: this compound induced signaling pathway to apoptosis.

References

A Comparative Analysis of Ansamitocin P-3 and Vinblastine: Potent Microtubule Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two potent anti-mitotic agents, Ansamitocin P-3 and Vinblastine. Both compounds exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, making them valuable tools in oncology research and drug development. This analysis synthesizes available experimental data to offer a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and toxicity profiles.

Mechanism of Action: Targeting Tubulin Polymerization

Both this compound and Vinblastine are classified as microtubule-targeting agents. Their primary mechanism of action involves binding to tubulin, the protein subunit of microtubules, thereby interfering with the assembly and disassembly of these crucial cellular structures. This disruption leads to cell cycle arrest in the M phase and subsequent apoptosis (programmed cell death).

This compound, a maytansinoid, binds to the vinblastine-binding site on β-tubulin.[1][2] This interaction inhibits microtubule assembly and induces their depolymerization.[3] The binding of this compound to tubulin has a dissociation constant (Kd) of 1.3 ± 0.7 µM.[3][4][5] Furthermore, it competitively inhibits the binding of vinblastine to tubulin.[6]

Vinblastine, a vinca alkaloid derived from the periwinkle plant, also binds to the vinca domain on β-tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle. The binding of vinblastine to tubulin is characterized by a complex process with multiple binding sites.[2]

The shared binding site underscores a convergent mechanism of action, which is visually represented in the following signaling pathway diagram.

Mechanism of Action of this compound and Vinblastine cluster_0 Drug Action cluster_1 Cellular Target & Process cluster_2 Cellular Outcome This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Vinblastine site Vinblastine Vinblastine Vinblastine->Tubulin Binds to Vinca domain Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Inhibition of Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Disruption M-phase Arrest M-phase Arrest Mitotic Spindle Formation->M-phase Arrest Apoptosis Apoptosis M-phase Arrest->Apoptosis

Shared mechanism of this compound and Vinblastine.

In Vitro Efficacy: A Comparison of Cytotoxicity

The cytotoxic potential of this compound and Vinblastine has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

DrugCell LineIC50Reference
This compound MCF-7 (Breast Cancer)20 ± 3 pM[4][5][7]
HeLa (Cervical Cancer)50 ± 0.5 pM[4][5][7]
A-549 (Lung Carcinoma)0.33 ± 0.13 nM[8]
HT-29 (Colon Adenocarcinoma)4 x 10⁻⁷ µg/mL[9]
Vinblastine MCF-7 (Breast Cancer)0.68 nM[10]
HeLa (Cervical Cancer)Not specified[11]
A-549 (Lung Carcinoma)0.002 µg/mL[12]
A2780 (Ovarian Cancer)3.92–5.39 nM

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies in mouse xenograft models have demonstrated the anti-tumor activity of both compounds.

This compound: In a study using a human small cell lung cancer (SCLC) NCI-H69 xenograft model, this compound administered intravenously at a dose of 0.4 mg/kg once a week for four weeks suppressed tumor growth.[8] Another study showed that this compound treatment at 25 µg/kg/day significantly prolonged the survival time of mice with B16 melanoma.[9]

Vinblastine: In a neuroblastoma xenograft model, continuous low-dose vinblastine treatment resulted in significant but transient tumor regression.[13] Another study on human colon cancer xenografts showed that combined treatment with Vinblastine resulted in sustained regression of tumor growth.[14] In a separate study, vinblastine combined with an anti-PD-1 antibody almost completely suppressed tumor development in a colorectal tumor model.[15]

Experimental Workflow for In Vivo Efficacy Studies Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Drug Administration Drug Administration Tumor Growth->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis

General workflow for in vivo anti-cancer drug testing.

Pharmacokinetics and Toxicity Profile

Pharmacokinetics:

The pharmacokinetic properties of both drugs have been studied in various models.

DrugKey Pharmacokinetic ParametersSpeciesReference
This compound Triexponential decline in plasma concentrationRat[16]
Vinblastine Terminal half-life: ~25 hoursHuman
Three-compartment open model systemHuman[17]
Primarily hepatic metabolism (CYP3A4)Human[18]

Toxicity:

The dose-limiting toxicities of both agents are a critical consideration in their therapeutic application.

DrugKey ToxicitiesLD50 (Oral)Reference
This compound Irritant to skin and mucous membranes, harmful if swallowed or inhaled. Intraperitoneal LDLo: 625 µg/kg (mouse).Not Available[19]
Vinblastine Myelosuppression (dose-limiting), neurotoxicity, gastrointestinal toxicity.Rat: 305 mg/kg, Mouse: 423 mg/kg[1][20][21]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of cytotoxic compounds.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or Vinblastine and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Model

Methodology:

  • Cell Preparation and Implantation: Harvest cancer cells and implant them subcutaneously or orthotopically into immunocompromised mice.[22][23]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size and measure their dimensions regularly using calipers. Tumor volume is often calculated using the formula: (Length x Width²)/2.[22]

  • Drug Administration: Once tumors reach a specified volume, randomize the animals into treatment and control groups. Administer the drugs (this compound or Vinblastine) and vehicle control according to the planned dosing schedule and route of administration.[24][25]

  • Efficacy Assessment: Monitor tumor growth and the general health of the animals throughout the study. The primary endpoint is often tumor growth inhibition.[24][25]

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology). Compare the tumor growth between the treatment and control groups to determine the efficacy of the compounds.[22]

Logical Relationship of the Comparative Study Comparative Study Comparative Study Mechanism of Action Mechanism of Action Comparative Study->Mechanism of Action In Vitro Efficacy In Vitro Efficacy Comparative Study->In Vitro Efficacy In Vivo Efficacy In Vivo Efficacy Comparative Study->In Vivo Efficacy Toxicity Profile Toxicity Profile Comparative Study->Toxicity Profile Conclusion Conclusion Mechanism of Action->Conclusion In Vitro Efficacy->Conclusion In Vivo Efficacy->Conclusion Toxicity Profile->Conclusion

Logical flow of the comparative analysis.

Conclusion

This compound and Vinblastine are both highly potent microtubule inhibitors with demonstrated anti-cancer activity. While they share a common molecular target and mechanism of action, there are notable differences in their potency and toxicity profiles. This compound exhibits exceptional potency in vitro, with IC50 values in the picomolar range for some cell lines, suggesting a potential for high efficacy at very low concentrations. Vinblastine, a well-established chemotherapeutic agent, has a well-characterized clinical profile, with myelosuppression as its primary dose-limiting toxicity.

Further head-to-head in vivo comparative studies under identical experimental conditions are warranted to definitively establish the relative therapeutic index of these two compounds. The potent cytotoxicity of this compound makes it a particularly interesting candidate for the development of antibody-drug conjugates (ADCs), which could enhance its tumor-targeting specificity and minimize systemic toxicity. This comparative guide provides a foundational resource for researchers and drug developers working to advance microtubule-targeting agents for cancer therapy.

References

Ansamitocin P-3 Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ansamitocin P-3, a potent microtubule-targeting agent, and its analogues have garnered significant interest in the field of oncology, particularly as payloads for antibody-drug conjugates (ADCs). Understanding the structure-activity relationship (SAR) of these complex macrolides is crucial for the rational design of more effective and safer anticancer therapeutics. This guide provides a comparative analysis of this compound analogues, summarizing key experimental data on their biological activities and detailing the methodologies used for their evaluation.

Core Structure and Mechanism of Action

This compound belongs to the maytansinoid family of natural products. These compounds exert their cytotoxic effects by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, maytansinoids disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death)[1][2][3]. The interaction with tubulin is highly specific, with this compound binding to the vinblastine site on β-tubulin with a high affinity, evidenced by a dissociation constant (Kd) of approximately 1.3 µM[2][4][5][6].

dot

Mechanism of Action of this compound AP3 This compound Tubulin β-Tubulin Dimer AP3->Tubulin Binds to Vinblastine Site MT Microtubule Tubulin->MT Inhibits Polymerization CellCycle Cell Cycle Progression (G2/M Phase) MT->CellCycle Disruption of Mitotic Spindle Apoptosis Apoptosis CellCycle->Apoptosis Mitotic Arrest Leads to

Caption: this compound signaling pathway.

Structure-Activity Relationship: Key Modifications

The biological activity of this compound analogues is highly sensitive to structural modifications at several key positions. The following sections compare the effects of these modifications on cytotoxicity and tubulin polymerization inhibition.

The Critical Role of the C3-Ester Side Chain

The ester moiety at the C3 position of the ansamacrolide ring is paramount for the high cytotoxicity of maytansinoids. Analogues lacking this ester group are significantly less active. This highlights the C3 side chain's crucial role in the molecule's interaction with its biological target or in its cellular uptake and stability. For instance, ansamitocin derivatives lacking the C3-ester side chain, such as 24b and 24f, exhibit a dramatic loss of antiproliferative activity, with IC50 values greater than 10,000 ng/mL[1][7].

Modifications on the Aromatic Ring

The chlorinated benzene ring of this compound offers a site for modifications that can modulate the molecule's properties. Studies involving the mutasynthesis of ansamitocin analogues have generated derivatives with substitutions at various positions on the aromatic ring. These modifications can influence the molecule's potency and provide handles for conjugation to delivery systems like antibodies.

Table 1: Comparative Cytotoxicity of this compound and its Analogues

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of its analogues against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundModificationCell LineIC50 (pM)Reference
This compound -MCF-720 ± 3[2][4][8][9]
HeLa50 ± 0.5[2][4][8][9]
EMT-6/AR1140 ± 17[2][4][8][9]
MDA-MB-231150 ± 1.1[2][4][8][9]
Maytansine C3-(N-acetyl-N-methyl-L-alanyl) esterMCF-7710[9]
S-methyl DM1 Thiolated maytansine derivative metabolite--[4]
S-methyl DM4 Thiolated maytansine derivative metabolite--[4]
Analogue 23f Alkyne-modified aromatic ringKB-3-1380[7]
A-43174[7]
SK-OV-399[7]
PC-3140[7]
Analogue 27c Thio-functionalized aromatic ringKB-3-190[7]
A-431250[7]
SK-OV-390[7]
PC-3280[7]
Analogue 24b Lacks C3-esterAll tested>10,000,000[7]
Analogue 24f Lacks C3-esterAll tested>10,000,000[7]

Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound and its analogues is the inhibition of tubulin polymerization. This activity can be quantified in vitro, and the resulting data provides a direct measure of the compound's interaction with its molecular target.

Table 2: Inhibition of Tubulin Polymerization by Maytansinoids
CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Maytansine 1 ± 0.02[4]
S-methyl DM1 4 ± 0.1[4]
S-methyl DM4 1.7 ± 0.4[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of this compound analogues.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

dot

MTT Cytotoxicity Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound analogues Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Read Read absorbance at 570 nm AddSolubilizer->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in light scattering (turbidity) at 340 nm.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol

  • This compound analogues (dissolved in DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 10% glycerol and 1 mM GTP. Keep all solutions on ice.

  • Compound Addition: To the wells of a pre-chilled 96-well plate, add a small volume (e.g., 10 µL) of the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nocodazole).

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Turbidity Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The IC50 value for inhibition of polymerization is calculated by plotting the extent of polymerization against the compound concentration.

dot

Tubulin Polymerization Assay Workflow Start Start Prepare Prepare tubulin solution on ice Start->Prepare AddCompound Add test compounds to 96-well plate Prepare->AddCompound AddTubulin Add tubulin solution to wells AddCompound->AddTubulin IncubateRead Incubate at 37°C and read absorbance at 340 nm AddTubulin->IncubateRead Analyze Analyze polymerization curves and calculate IC50 IncubateRead->Analyze End End Analyze->End

Caption: Tubulin polymerization assay workflow.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogues. The presented data and protocols serve as a valuable resource for researchers in the field of anticancer drug discovery and development, facilitating the design and evaluation of novel, highly potent maytansinoid-based therapeutics.

References

Ansamitocin P-3: A Comparative Analysis of Cross-Resistance with Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ansamitocin P-3, a potent microtubule-depolymerizing agent, has demonstrated significant anti-cancer activity. As with many chemotherapeutic agents, the potential for cross-resistance with other drugs targeting the same cellular machinery is a critical consideration in its clinical development and application. This guide provides a comparative analysis of the cross-resistance profile of this compound against other major classes of tubulin inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: A Differentiator in Resistance Profiles

This compound, a maytansinoid, exerts its cytotoxic effects by binding to β-tubulin at or near the vinca alkaloid binding site.[1][2] This interaction disrupts microtubule dynamics by inhibiting their assembly and inducing their disassembly, ultimately leading to mitotic arrest and apoptosis.[2][3] This mechanism is distinct from that of other major classes of tubulin inhibitors, such as the taxanes (e.g., paclitaxel), which stabilize microtubules, and colchicine-site binders, which also inhibit tubulin polymerization but at a different site. These differing mechanisms of action are fundamental to understanding the patterns of cross-resistance.

Quantitative Comparison of Cytotoxicity

The following tables summarize the in vitro cytotoxicity of this compound and other tubulin inhibitors in drug-sensitive and drug-resistant cancer cell lines. The data highlights the potential for this compound and other maytansinoids to overcome certain mechanisms of resistance.

Table 1: Cytotoxicity of this compound in a Multi-Drug Resistant (MDR) Cell Line

Cell LineDrugIC50 (pM)Resistance Factor
EMT-6 (Parental)This compoundNot specified-
EMT-6/AR1 (MDR1-overexpressing)This compound140 ± 17-

Data sourced from Venghateri et al. (2013).[3] The resistance factor is not calculated as the IC50 for the parental line was not provided in the abstract.

Table 2: Comparative Cytotoxicity of Maytansine, Paclitaxel, and Vinblastine in MDR1-Overexpressing Cell Lines

Cell LineDrugIC50 (- Cyclosporin A) (nmol/L)IC50 (+ 1 µmol/L Cyclosporin A) (nmol/L)Resistance Factor (- Cyclosporin A)
COLO 205 (Parental)
Maytansine0.25Not Applicable-
Paclitaxel5Not Applicable-
Vinblastine2Not Applicable-
COLO 205MDR
Maytansine20.258
Paclitaxel656.513
Vinblastine35217.5
HCT-15 (MDR1-positive)
Maytansine1.50.25-
Paclitaxel10010-
Vinblastine905-
UO-31 (MDR1-positive)
Maytansine40.5-
Paclitaxel15015-
Vinblastine18010-

Data sourced from a study on antibody-maytansinoid conjugates.[4] The resistance factor is calculated as the ratio of the IC50 in the resistant line to the IC50 in the parental line.

The data indicates that while maytansinoids are affected by MDR1-mediated efflux, the level of resistance may be lower compared to paclitaxel and vinblastine. The reversal of this resistance in the presence of the MDR1 inhibitor cyclosporin A confirms the role of this efflux pump.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for tubulin inhibitors and the common pathways of resistance are illustrated below.

Tubulin_Inhibitor_Pathway Mechanism of Action of Tubulin Inhibitors and Resistance Pathways cluster_0 Tubulin Dynamics cluster_1 Drug Action cluster_2 Cellular Outcomes cluster_3 Resistance Mechanisms Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Disruption of Dynamics This compound This compound This compound->Microtubules Inhibits Polymerization MDR1/P-gp Efflux Pump MDR1/P-gp Efflux Pump This compound->MDR1/P-gp Efflux Pump Substrate Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Microtubules Inhibits Polymerization Vinca Alkaloids->MDR1/P-gp Efflux Pump Substrate Taxanes Taxanes Taxanes->Microtubules Inhibits Depolymerization Taxanes->MDR1/P-gp Efflux Pump Substrate Colchicine Site Binders Colchicine Site Binders Colchicine Site Binders->Microtubules Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis MDR1/P-gp Efflux Pump->this compound Efflux Tubulin Mutations Tubulin Mutations Tubulin Mutations->this compound Reduces Binding Altered Tubulin Isotype Expression Altered Tubulin Isotype Expression Altered Tubulin Isotype Expression->this compound Reduces Sensitivity Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Studies cluster_0 Cell Line Panel Start Start Select Parental Cell Line Select Parental Cell Line Start->Select Parental Cell Line Develop Resistant Cell Line Develop Resistant Cell Line Select Parental Cell Line->Develop Resistant Cell Line Chronic drug exposure Characterize Resistance Mechanism Characterize Resistance Mechanism Develop Resistant Cell Line->Characterize Resistance Mechanism e.g., Western blot for MDR1, sequencing for tubulin mutations Cytotoxicity Assays Cytotoxicity Assays Characterize Resistance Mechanism->Cytotoxicity Assays Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis IC50 determination Parental Cells Parental Cells Cytotoxicity Assays->Parental Cells Resistant Cells Resistant Cells Cytotoxicity Assays->Resistant Cells End End Data Analysis->End Compare resistance factors Parental Cells->Cytotoxicity Assays Treat with this compound & other tubulin inhibitors Resistant Cells->Cytotoxicity Assays Treat with this compound & other tubulin inhibitors

References

Ansamitocin P-3 Demonstrates Potent Efficacy in Drug-Resistant Cancer Models, Outperforming Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights the significant potential of Ansamitocin P-3, a potent microtubule-targeting agent, in overcoming drug resistance in cancer. A comparative analysis reveals its superior cytotoxic activity against multi-drug resistant (MDR) cancer cell lines when compared to conventional chemotherapeutics such as maytansine.

This compound, a structural analogue of maytansine, has shown exceptional potency in inhibiting the proliferation of various cancer cell lines, including those that have developed resistance to standard cancer therapies.[1][2] This comparison guide provides a detailed overview of its efficacy, supported by experimental data, and outlines the methodologies used to evaluate its performance against other agents in drug-resistant cancer models.

Comparative Efficacy in Drug-Resistant Cancer Cell Lines

This compound has demonstrated significant cytotoxicity in the multi-drug resistant mouse mammary tumor cell line, EMT-6/AR1.[1] The half-maximal inhibitory concentration (IC50) of this compound in this cell line was found to be 140 ± 17 pM.[1] For comparison, maytansine, a closely related compound, has a reported IC50 of 710 pM in the MCF-7 human breast adenocarcinoma cell line, indicating that this compound is significantly more potent.[1]

To provide a broader context of the efficacy of maytansinoids in drug-resistant models, the following table summarizes the in vitro cytotoxicity of maytansine and other microtubule-targeting agents in a multi-drug resistant (MDR1-positive) colon adenocarcinoma cell line (COLO 205MDR) and its parental, drug-sensitive cell line (COLO 205).

Cell LineDrugIC50 (nmol/L)Fold Resistance
COLO 205 Maytansine0.3 ± 0.05-
COLO 205MDR Maytansine2.4 ± 0.48
COLO 205 Paclitaxel1.5 ± 0.2-
COLO 205MDR Paclitaxel20 ± 313
COLO 205 Vinblastine0.8 ± 0.1-
COLO 205MDR Vinblastine14 ± 217

Data sourced from a study on antibody-maytansinoid conjugates. While not this compound, maytansine is a close structural and functional analog.

The data clearly indicates that while the MDR1-positive cells show resistance to all tested agents, the fold-resistance to maytansine is lower than that observed for paclitaxel and vinblastine, suggesting that maytansinoids may be more effective in overcoming this common resistance mechanism.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

This compound exerts its potent anti-cancer effects by disrupting microtubule dynamics.[1][2] It binds to tubulin, the building block of microtubules, and inhibits its polymerization. This interference with the microtubule assembly leads to mitotic arrest, where the cancer cells are unable to complete cell division.[1]

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] In MCF-7 cells, treatment with this compound has been shown to activate the tumor suppressor protein p53, a key regulator of apoptosis.[1] This activation leads to an increase in the expression of p21, a downstream target of p53, which further contributes to cell cycle arrest and apoptosis.[1]

Ansamitocin_P3_Signaling_Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibits Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest p53 p53 Activation MitoticArrest->p53 Apoptosis Apoptosis p53->Apoptosis Induces

This compound induced apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Proliferation Assay

Cell Lines:

  • Human breast adenocarcinoma (MCF-7)

  • Human cervical carcinoma (HeLa)

  • Multi-drug resistant mouse mammary tumor (EMT-6/AR1)

  • Human breast adenocarcinoma (MDA-MB-231)

Culture Conditions: MCF-7 and HeLa cells were cultured in Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2.2 g/L sodium bicarbonate, and 1% antibiotic-antimycotic solution.[1] MDA-MB-231 cells were cultured in Leibovitz's L-15 medium.[1] The EMT-6/AR1 cell line was cultured as previously described.[1] All cell lines were maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

Proliferation Assay (Sulforhodamine B Assay): Cells were seeded in 96-well plates and incubated with varying concentrations of this compound (1–1000 pM) for 24 hours (for EMT-6/AR1, HeLa, and MDA-MB-231) or 48 hours (for MCF-7).[1] Following incubation, the cells were fixed with trichloroacetic acid, washed, and stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.[1] The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm to determine cell density.[1] The IC50 values were then calculated.[1]

Proliferation_Assay_Workflow cluster_0 Cell Seeding and Treatment cluster_1 SRB Staining cluster_2 Measurement and Analysis Seed Seed cells in 96-well plates Treat Add this compound Seed->Treat Incubate Incubate for 24-48h Treat->Incubate Fix Fix with TCA Incubate->Fix Wash1 Wash with water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with 1% acetic acid Stain->Wash2 Solubilize Solubilize dye Wash2->Solubilize Read Read absorbance at 510 nm Solubilize->Read Calculate Calculate IC50 Read->Calculate

Workflow for the Sulforhodamine B (SRB) proliferation assay.
Cell Cycle Analysis

MCF-7 cells were treated with this compound for 24 hours.[1] The cells were then harvested, fixed in 70% ethanol, and stained with a solution containing propidium iodide (PI) and RNase.[1] The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was assessed in MCF-7 cells treated with this compound for 48 hours.[1] The cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) using a commercial kit.[1] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membrane integrity. The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[1]

Conclusion

This compound demonstrates remarkable potency against drug-resistant cancer cell lines, surpassing the efficacy of its parent compound, maytansine, and showing a potential advantage over other microtubule-targeting agents like paclitaxel and vinblastine in overcoming MDR1-mediated resistance. Its mechanism of action, involving the disruption of microtubule dynamics and the induction of p53-mediated apoptosis, provides a strong rationale for its further development as a therapeutic agent for treating resistant cancers. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and explore the full potential of this promising anti-cancer compound.

References

A Comparative Guide to Ansamitocin P-3 from Diverse Microbial Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ansamitocin P-3, a potent antitumor agent, is a secondary metabolite produced by several species of actinomycete bacteria. Its unique macrocyclic lactam structure and significant biological activity have made it a molecule of great interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide provides a comparative overview of this compound derived from different microbial sources, supported by available experimental data.

Microbial Producers of this compound

This compound is primarily known to be produced by the following genera of actinomycetes:

  • Actinosynnema : Specifically, Actinosynnema pretiosum is the most well-documented and industrially relevant producer of this compound.[1]

  • Nocardia : Ansamitocin was first isolated from a Nocardia species.[2] A mutant strain of Nocardia sp., N-1231, has been shown to produce this compound and P-4 as its main ansamitocin components.[3]

  • Nocardiopsis : A novel species, Nocardiopsis ansamitocini, has been identified as a producer of this compound.[][5][6]

  • Amycolatopsis : This genus is also known to produce ansamycins, the class of antibiotics to which this compound belongs.[7]

While several microbial sources have been identified, the vast majority of published research and quantitative production data focuses on Actinosynnema pretiosum.

Comparative Analysis of this compound Production

Quantitative comparison of this compound production across different genera is challenging due to the limited availability of specific yield data for Nocardia, Nocardiopsis, and Amycolatopsis. However, extensive research on Actinosynnema pretiosum has resulted in a wealth of data from various wild-type and engineered strains under optimized fermentation conditions. The following table summarizes representative production yields of this compound from Actinosynnema pretiosum.

Microbial SourceStrainFermentation Condition HighlightsThis compound Titer (mg/L)Reference
Actinosynnema pretiosumATCC 31565 (wild-type)Standard fermentation10-50[8]
Actinosynnema pretiosumMutant L-40 (ARTP mutated)Optimized fermentation242.9[9]
Actinosynnema pretiosumWXR-24Engineered for post-modification steps250.66[10]
Actinosynnema pretiosumWXR-30 (FtsZ overexpression)Engineered for improved resistance371.16[10]
Actinosynnema pretiosumATCC 31565Optimized medium with cane molasses, glycerol, and soybean powder111.9[11]
Actinosynnema pretiosumATCC 31565Supplementation with isobutanol, soybean oil, and vitamin B1141[11]
Actinosynnema pretiosumA. mirumOptimized medium with fructose144[]
Actinosynnema pretiosumSubmerged culture with Mg2+ additionEnhanced precursor supply85[12]
Actinosynnema pretiosumATCC 31280Overexpression of ALDH, FDTS, and dTGD50.33 - 83.47[7]
Actinosynnema pretiosumB24-13With soybean oil as an oxygen vector106.04[2]
Nocardia sp.N-1231 (mutant)Produces P-3 and P-4 as major componentsData not available[3]
Nocardiopsis ansamitociniEGI 80425TIdentified as a producerData not available[5][6]
Amycolatopsis sp.-Known ansamycin producerData not available[7]

Biological Activity of this compound

The biological activity of this compound is consistent across its microbial sources, as it is a specific chemical entity. Its primary mechanism of action is the inhibition of microtubule assembly by binding to tubulin. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, making it a potent cytotoxic agent against various cancer cell lines.[13]

Experimental Protocols

Detailed experimental protocols for the production, extraction, purification, and analysis of this compound are well-established for Actinosynnema pretiosum and can be adapted for other producing microorganisms.

Fermentation Protocol for Actinosynnema pretiosum
  • Seed Culture: Inoculate a spore suspension of A. pretiosum into a seed medium. The culture is incubated at 28°C with shaking at 220 rpm for 48 hours.[14]

  • Production Culture: Transfer the seed culture to a larger fermentation medium. The fermentation is carried out at 28°C and 220 rpm for up to 144 hours.[14] The composition of the fermentation medium can be optimized to enhance yield and may include various carbon and nitrogen sources, as well as precursors like isobutanol.[11][15]

Extraction and Purification Protocol
  • Solvent Extraction: After fermentation, the culture broth is extracted with an organic solvent such as ethyl acetate.[14]

  • Chromatography: The crude extract is then subjected to chromatographic purification. Techniques like column chromatography using silica gel or neutral alumina are employed.[16]

  • High-Performance Counter-Current Chromatography (HPCCC): For higher purity, HPCCC can be utilized. A two-phase solvent system, for example, hexane-ethyl acetate-methanol-water, can effectively separate this compound from the crude extract.[17]

  • Crystallization: The final step often involves crystallization to obtain high-purity this compound.[16]

Quantification Protocol
  • Sample Preparation: The fermentation culture is mixed with two volumes of methanol and sonicated. The mixture is then centrifuged, and the supernatant is filtered.[18]

  • High-Performance Liquid Chromatography (HPLC): The filtered supernatant is analyzed by HPLC. A C18 column is typically used with a mobile phase such as 70% methanol or an acetonitrile-water gradient. Detection is commonly performed at 254 nm.[2][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): For more sensitive and specific quantification, LC/MS/MS can be employed. This method allows for the precise measurement of this compound concentrations in complex biological matrices like plasma.[19]

Visualizing the Workflow and Biosynthesis

This compound Production and Analysis Workflow

The following diagram illustrates the general workflow for producing and analyzing this compound from a microbial source.

G cluster_0 Fermentation cluster_1 Extraction & Purification cluster_2 Analysis Seed Culture Seed Culture Production Culture Production Culture Seed Culture->Production Culture Solvent Extraction Solvent Extraction Production Culture->Solvent Extraction Harvest Chromatography Chromatography Solvent Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization HPLC HPLC Crystallization->HPLC Purity Check LC/MS/MS LC/MS/MS Crystallization->LC/MS/MS Quantification

Workflow for this compound Production and Analysis.
Simplified this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) pathway. The following diagram provides a simplified overview of the key steps.

G Starter Unit (AHBA) Starter Unit (AHBA) Polyketide Chain Assembly (PKS) Polyketide Chain Assembly (PKS) Starter Unit (AHBA)->Polyketide Chain Assembly (PKS) Proansamitocin Proansamitocin Polyketide Chain Assembly (PKS)->Proansamitocin Post-PKS Modifications Post-PKS Modifications Proansamitocin->Post-PKS Modifications This compound This compound Post-PKS Modifications->this compound

Simplified Biosynthetic Pathway of this compound.

References

Ansamitocin P-3 as an Antibody-Drug Conjugate Payload: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Ansamitocin P-3 as a potent and effective payload for Antibody-Drug Conjugates (ADCs). Through a detailed comparison with other commonly used ADC payloads, including the maytansinoids DM1 and DM4, and the auristatin MMAE, this document offers supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Executive Summary

This compound, a highly potent maytansinoid, has emerged as a clinically validated and commercially successful ADC payload. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. As the cytotoxic component of the FDA-approved ADC, Trastuzumab emtansine (T-DM1), this compound has demonstrated significant therapeutic efficacy. This guide provides a comparative analysis of its performance against other prominent ADC payloads, highlighting its potency, efficacy, and stability.

Mechanism of Action: Tubulin Inhibition

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[1][2] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This interference with microtubule assembly leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3]

Ansamitocin_P3_Mechanism_of_Action cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (e.g., Trastuzumab-Ansamitocin P-3) Receptor Tumor-Specific Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Ansamitocin_P3 This compound Lysosome->Ansamitocin_P3 Payload Release Tubulin Tubulin Dimers Ansamitocin_P3->Tubulin Binds to Tubulin Microtubule Microtubule Tubulin->Microtubule Inhibits Polymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound as an ADC payload.

Comparative In Vitro Cytotoxicity

The in vitro potency of an ADC payload is a critical determinant of its therapeutic potential. This compound consistently demonstrates high cytotoxicity across a range of cancer cell lines, often with IC50 values in the picomolar to nanomolar range. The following table summarizes available data comparing the in vitro cytotoxicity of this compound with other maytansinoid and auristatin payloads. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in cell lines and experimental conditions can influence results.

PayloadTarget Cell LineIC50 (pM)Reference
This compound MCF-7 (Breast Cancer)20 ± 3[4]
HeLa (Cervical Cancer)50 ± 0.5[4]
EMT-6/AR1 (Murine Mammary Carcinoma)140 ± 17[4]
MDA-MB-231 (Breast Cancer)150 ± 1.1[4]
DM1 JIMT-1 (Breast Cancer)~1000 (as T-DM1)[5]
DM4 VariousGenerally similar to DM1[6]
MMAE Various10 - 1000[7]

Note: The IC50 values can vary significantly based on the antibody, linker, and specific cancer cell line used in the ADC construct. The data presented for DM1 is in the context of the T-DM1 ADC.

Comparative In Vivo Efficacy

Preclinical in vivo studies are essential to validate the anti-tumor activity of an ADC. These studies typically involve xenograft models where human tumor cells are implanted in immunocompromised mice. The efficacy of the ADC is then assessed by measuring tumor growth inhibition and overall survival. While direct comparative in vivo studies are not always available, existing data supports the potent anti-tumor activity of this compound-based ADCs.

ADC PayloadTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
This compound (as T-DM1) N87 (Gastric Cancer Xenograft)15 mg/kg, single doseSignificant tumor regression[1]
DM1 (as T-DM1) Various HER2+ xenograftsVariesHigh[5]
MMAE Various xenograftsVariesHigh[8]

Note: Tumor growth inhibition is highly dependent on the tumor model, dosing schedule, and the specific ADC construct.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any therapeutic agent. Below are representative protocols for key assays used to evaluate ADC efficacy and stability.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effect of an ADC on cancer cell lines.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 ADC_Treatment Add serial dilutions of ADC Incubation1->ADC_Treatment Incubation2 Incubate (72-96h) ADC_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Solubilization Add solubilization buffer Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: A typical workflow for an in vitro cytotoxicity MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC constructs (this compound, DM1, DM4, MMAE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study (Xenograft Model)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[9][10]

Xenograft_Model_Workflow Start Start Cell_Implantation Subcutaneous implantation of human tumor cells into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization ADC_Administration Administer ADC or vehicle control (e.g., intravenously) Randomization->ADC_Administration Monitoring Monitor tumor volume and body weight regularly ADC_Administration->Monitoring Endpoint Endpoint determination (e.g., tumor size limit, study duration) Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition and survival data Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo ADC efficacy study using a xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)[11]

  • Human cancer cell line

  • Matrigel (optional)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

  • ADC Administration: Administer the ADC constructs and vehicle control according to the planned dosing schedule (e.g., intravenously once a week for three weeks).

  • Efficacy Assessment: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined duration.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group. Analyze survival data if applicable.

ADC Stability Assay in Plasma (ELISA-based)

This protocol provides a method to assess the stability of the ADC and the premature release of the payload in plasma.

Materials:

  • ADC construct

  • Human or mouse plasma

  • ELISA plates

  • Coating antibody (e.g., anti-human IgG)

  • Detection antibody (e.g., anti-payload antibody conjugated to HRP)

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat a 96-well ELISA plate with a capture antibody (e.g., anti-human IgG) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • ADC Capture: Add the plasma samples containing the ADC to the coated and blocked ELISA plate and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add the HRP-conjugated anti-payload detection antibody. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add TMB substrate. Incubate until a color develops.

  • Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis: A decrease in the signal over time indicates payload deconjugation and thus instability of the ADC in plasma.

Conclusion

This compound stands as a highly potent and clinically validated ADC payload. Its robust tubulin-inhibiting mechanism translates to significant in vitro and in vivo anti-tumor activity. While direct, comprehensive comparative data with other leading payloads under identical conditions remains an area for further research, the existing evidence, particularly its central role in the success of T-DM1, firmly establishes this compound as a top-tier choice for ADC development. The provided protocols offer a foundation for researchers to conduct their own validation and comparative studies, furthering our understanding of the optimal application of this powerful cytotoxic agent in the fight against cancer.

References

Ansamitocin P-3 Versus Other Maytansinoids in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ansamitocin P-3 and other clinically relevant maytansinoids, namely DM1 (Mertansine) and DM4 (Soravtansine), as payloads in antibody-drug conjugates (ADCs). This analysis is based on available preclinical data, focusing on their mechanism of action, cytotoxicity, and the analytical methods used for their characterization.

Introduction to Maytansinoid Payloads in ADCs

Maytansinoids are potent microtubule-targeting agents that have emerged as a cornerstone in the development of ADCs.[1][2] Their high cytotoxicity makes them ideal payloads for targeted delivery to cancer cells via monoclonal antibodies, minimizing systemic toxicity.[3][4] this compound, a natural product isolated from microorganisms, is a key member of the maytansinoid family and serves as a precursor for the semi-synthesis of DM1 and DM4, which are widely used in clinical and approved ADCs.[5][6]

Mechanism of Action: Microtubule Inhibition and Apoptosis Induction

This compound and its derivatives, DM1 and DM4, exert their cytotoxic effects by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[7] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[8]

The apoptotic signaling cascade initiated by maytansinoids involves the activation of the c-Jun N-terminal kinase (JNK) pathway and modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[3][9] This ultimately leads to the activation of caspases, the executioners of apoptosis.[10][11]

Maytansinoid-Induced Apoptosis Signaling Pathway Maytansinoid_ADC Maytansinoid-ADC Internalization Internalization & Linker Cleavage Maytansinoid_ADC->Internalization Maytansinoid Free Maytansinoid (this compound, DM1, DM4) Internalization->Maytansinoid Microtubule Microtubule Disruption Maytansinoid->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) Mitotic_Arrest->Bcl2_Family JNK_Activation->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Maytansinoid-induced apoptosis pathway.

Comparative Performance Data

Direct comparative studies of ADCs armed with this compound versus those with DM1 or DM4 are limited in publicly available literature. However, we can infer a comparison based on the cytotoxic activity of the free drugs and the performance of DM1 and DM4-based ADCs in preclinical and clinical settings.

In Vitro Cytotoxicity of Free Maytansinoids

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound. While direct comparative IC50 data for DM1 and DM4 as free drugs under identical experimental conditions is scarce, they are known to possess similarly potent cytotoxicity.[12]

Cell LineCancer TypeThis compound IC50 (pM)
MCF-7Breast Cancer20 ± 3[8]
HeLaCervical Cancer50 ± 0.5[8]
EMT-6/AR1Murine Breast Cancer140 ± 17[8]
MDA-MB-231Breast Cancer150 ± 1.1[8]
A-549Lung CancerData not available
HT-29Colon CancerData not available
U937Histiocytic Lymphoma180[8]

Note: The cytotoxicity of maytansinoids can vary depending on the cell line and experimental conditions.

Preclinical and Clinical Performance of DM1 and DM4-ADCs

DM1 and DM4 have been successfully incorporated into numerous ADCs, some of which are clinically approved and have demonstrated significant anti-tumor efficacy.

MaytansinoidADC ExampleTargetStatusKey Findings
DM1 Trastuzumab emtansine (T-DM1, Kadcyla®)HER2ApprovedEffective in HER2-positive breast cancer, including in patients resistant to trastuzumab alone.[13][14][15]
DM4 Mirvetuximab soravtansine (IMGN853)Folate Receptor AlphaApprovedShows significant clinical activity in platinum-resistant ovarian cancer.[16]

The clinical success of DM1 and DM4-based ADCs underscores the therapeutic potential of maytansinoid payloads. While no this compound ADCs are currently in late-stage clinical development, its high potency as a free drug suggests it could be an effective payload.

Experimental Protocols

The following sections detail standardized protocols for the characterization and evaluation of maytansinoid-based ADCs.

ADC Characterization: RP-HPLC and DSC

A general workflow for the characterization of maytansinoid ADCs involves determining the drug-to-antibody ratio (DAR), purity, and stability.

General Workflow for Maytansinoid ADC Characterization ADC_Sample Maytansinoid ADC Sample RP_HPLC Reversed-Phase HPLC (RP-HPLC) ADC_Sample->RP_HPLC DSC Differential Scanning Calorimetry (DSC) ADC_Sample->DSC Stability_Studies Plasma Stability Assay ADC_Sample->Stability_Studies DAR Determine Drug-to-Antibody Ratio (DAR) and Purity RP_HPLC->DAR Thermal_Stability Assess Thermal Stability (Tm) DSC->Thermal_Stability Payload_Release Measure Payload Release Over Time Stability_Studies->Payload_Release

Caption: ADC characterization workflow.

4.1.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR and Purity Analysis

This method is used to determine the average number of drug molecules conjugated to each antibody and to assess the purity of the ADC.

  • Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from approximately 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the maytansinoid (e.g., 252 nm).

  • Sample Preparation: The ADC sample is typically reduced with a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains of the antibody, allowing for a more accurate determination of drug distribution.

  • Data Analysis: The average DAR is calculated from the relative peak areas of the conjugated and unconjugated antibody chains.

4.1.2. Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC is employed to assess the thermal stability of the ADC by measuring the temperature at which the protein unfolds (melting temperature, Tm).

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: The ADC is dialyzed into a suitable buffer (e.g., phosphate-buffered saline, PBS). A matching buffer sample is used as a reference.

  • Heating Rate: A typical heating rate is 1°C/min over a temperature range of 20°C to 100°C.

  • Data Analysis: The thermogram is analyzed to determine the Tm of the different domains of the antibody. A decrease in Tm compared to the unconjugated antibody can indicate a decrease in stability due to conjugation.[17]

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.[4][18][19][20][21]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the maytansinoid ADC or free maytansinoid for a period of 72-96 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

References

Ansamitocin P-3: Unveiling Synergistic Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ansamitocin P-3, a potent microtubule-targeting agent, and its derivatives have emerged as a significant area of interest in oncology research, particularly in the context of combination therapies. As a member of the maytansinoid family, this compound's cytotoxic payload, DM1, is a key component of the antibody-drug conjugate (ADC) Trastuzumab Emtansine (T-DM1), which has demonstrated notable efficacy in the treatment of HER2-positive breast cancer. This guide delves into the preclinical and clinical evidence for the synergistic effects of this compound and its derivatives when combined with other anticancer drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.

Executive Summary

Preclinical studies have laid the groundwork for clinical trials by demonstrating enhanced antitumor activity when Trastuzumab Emtansine (T-DM1), which carries the this compound derivative DM1, is combined with other chemotherapeutic agents, notably taxanes and other HER2-targeted therapies. While direct quantitative synergy data for this compound as a standalone agent in combination is limited in publicly available literature, the extensive research on T-DM1 provides strong evidence for the synergistic potential of its maytansinoid payload. Clinical trials have further substantiated these findings, showing improved patient outcomes in certain combination regimens. This guide will synthesize the available data, detail experimental methodologies, and visualize the underlying mechanisms and workflows.

Preclinical Synergistic Effects: A Data-Driven Comparison

The synergistic potential of the maytansinoid DM1, the active payload of T-DM1, has been evaluated in combination with various anticancer agents in preclinical models. These studies are crucial for establishing the rationale for combination therapies in clinical settings.

Combination with Taxanes (Paclitaxel)

Preclinical experiments have indicated that the combination of T-DM1 with taxanes, such as paclitaxel, results in enhanced antitumor activity.[1] This observed synergy is believed to stem from the distinct mechanisms by which these two classes of microtubule inhibitors function. While maytansinoids like DM1 inhibit microtubule polymerization, taxanes stabilize microtubules, leading to a potent one-two punch against cancer cell division.

Table 1: Preclinical Efficacy of T-DM1 in Combination with Paclitaxel

Cell Line/ModelDrug(s)Concentration/DoseObserved EffectReference
HER2-positive breast cancer xenograftT-DM1 + PaclitaxelNot specifiedEnhanced antitumor activity[1]
Combination with other HER2-Targeted Therapies (Pertuzumab)

The combination of T-DM1 with pertuzumab, another HER2-targeted monoclonal antibody, has also shown enhanced antitumor effects in preclinical models.[1][2] Pertuzumab prevents HER2 dimerization, a key step in the activation of downstream signaling pathways that promote cell growth and survival. By combining this action with the cytotoxic payload delivery of T-DM1, a more comprehensive blockade of HER2 signaling and enhanced cancer cell killing can be achieved.

Table 2: Preclinical Efficacy of T-DM1 in Combination with Pertuzumab

Cell Line/ModelDrug(s)Concentration/DoseObserved EffectReference
HER2-positive gastric cancer xenograftT-DM1 + PertuzumabNot specifiedEnhanced ADCC activity and antitumor effect[2]
HER2-positive breast cancer modelsT-DM1 + PertuzumabNot specifiedEnhanced antitumor activity[1]

Clinical Evidence of Synergistic Potential

The promising preclinical data has led to several clinical trials investigating the combination of T-DM1 with other anticancer drugs. These trials provide valuable insights into the clinical translation of the observed synergistic effects.

T-DM1 in Combination with Paclitaxel and Pertuzumab

A Phase Ib/IIa clinical trial (NCT00951665) evaluated the safety and efficacy of T-DM1 in combination with paclitaxel, with or without pertuzumab, in patients with HER2-positive metastatic breast cancer.[1][3] The study reported clinical activity for this regimen, although peripheral neuropathy was a common adverse event in the heavily pretreated patient population.[3][4]

Table 3: Clinical Trial Data for T-DM1 Combination Therapy

Trial IdentifierPhaseCombination RegimenCancer TypeKey FindingsReference
NCT00951665Ib/IIaT-DM1 + Paclitaxel ± PertuzumabHER2-positive Metastatic Breast CancerThe regimen showed clinical activity. Objective response rate (ORR) was 50.0% in the phase 2a portion.[1][3]
MARIANNE (NCT01120184)IIIT-DM1 + PertuzumabHER2-positive Advanced Breast CancerDid not show superiority over trastuzumab plus a taxane in terms of progression-free survival.[5]
KAITLIN (NCT01966471)IIIT-DM1 + Pertuzumab after anthracyclinesHigh-risk HER2-positive Early Breast CancerReplacing taxane and trastuzumab with T-DM1 did not significantly improve efficacy or overall safety.[6]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized experimental protocols based on the principles of in vitro and in vivo synergy studies.

In Vitro Synergy Assessment
  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Drug Preparation: this compound and the combination drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Cell Viability Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of each drug individually and in combination at fixed ratios.

  • Data Analysis: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo. The results are used to calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination. The Combination Index (CI) is then calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Synergy Assessment
  • Animal Models: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells to establish xenograft tumors.

  • Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, single-agent this compound, single-agent combination drug, and the combination of both drugs. Drugs are administered via appropriate routes (e.g., intravenous, intraperitoneal) at predetermined doses and schedules.

  • Tumor Growth Measurement: Tumor volume is measured periodically using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine if the TGI of the combination therapy is significantly greater than the TGI of the individual agents, which would suggest a synergistic or additive effect.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound and its derivatives is the inhibition of microtubule polymerization by binding to tubulin. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Ansamitocin_P3_Mechanism Mechanism of Action of this compound Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Ansamitocin_P3->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of this compound induced apoptosis.

When combined with other agents, the synergistic effect can arise from targeting different critical pathways for cancer cell survival and proliferation.

Synergistic_Pathway Potential Synergistic Pathways cluster_ansamitocin This compound cluster_taxane Taxane cluster_pertuzumab Pertuzumab Ansamitocin_P3 This compound Microtubule_Disruption Microtubule Disruption Ansamitocin_P3->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Taxane Taxane Microtubule_Stabilization Microtubule Stabilization Taxane->Microtubule_Stabilization Microtubule_Stabilization->Cell_Cycle_Arrest Pertuzumab Pertuzumab HER2_Dimerization HER2 Dimerization Inhibition Pertuzumab->HER2_Dimerization Proliferation_Signaling Proliferation Signaling HER2_Dimerization->Proliferation_Signaling Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Proliferation_Signaling->Apoptosis Inhibition promotes

Caption: Synergistic targeting of distinct cancer pathways.

Conclusion

The available evidence strongly suggests that this compound and its derivatives, particularly DM1, hold significant promise for use in combination cancer therapies. The enhanced antitumor activity observed in preclinical models when combined with taxanes and other targeted therapies has been partially validated in clinical trials, although toxicity remains a consideration. Further research is warranted to fully elucidate the synergistic mechanisms at a molecular level and to identify optimal combination strategies and patient populations that would benefit most from these therapeutic approaches. The continued exploration of this compound and other maytansinoids in combination regimens is a promising avenue for the development of more effective and durable cancer treatments.

References

Assessing the Therapeutic Index of Ansamitocin P-3 Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of Antibody-Drug Conjugates (ADCs) utilizing the potent microtubule inhibitor, Ansamitocin P-3, with other ADCs employing related maytansinoid payloads (DM1 and DM4) and auristatins. The objective is to offer a clear, data-driven assessment to inform preclinical and clinical development strategies.

Executive Summary

This compound, a highly potent maytansinoid, serves as a cytotoxic payload in ADCs, designed to selectively deliver powerful chemotherapy to cancer cells while minimizing systemic toxicity.[1][2] The therapeutic index, a critical measure of a drug's safety and efficacy, is a key consideration in ADC development. This guide synthesizes available preclinical data to compare the anti-tumor activity and tolerability of this compound-based ADCs with other prominent microtubule-targeting ADCs. While direct head-to-head comparative studies for this compound ADCs are limited in publicly available literature, data from closely related maytansinoid ADCs, such as those utilizing DM1 (emtansine), provide valuable insights.

Comparative Efficacy and Toxicity of Microtubule-Inhibiting ADC Payloads

The therapeutic index is determined by the relationship between the dose required for therapeutic efficacy (Effective Dose, ED) and the dose at which toxicity occurs (Tolerated Dose, TD). A wider therapeutic window indicates a safer and more effective drug. The following tables summarize key preclinical data for this compound and other maytansinoid-based ADCs.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50/ED50 (µg/mL)
A-549Lung Carcinoma4 x 10⁻⁷
HT-29Colon Adenocarcinoma4 x 10⁻⁷
MCF-7Breast Adenocarcinoma2 x 10⁻⁶
HCT-116Colorectal Carcinoma0.081 nM

Data sourced from references[3].

Table 2: Preclinical In Vivo Efficacy of this compound
Tumor ModelTreatment RegimenOutcome
Leukemia SN36>1 µgSignificant growth suppression
B16 Melanoma (i.p.)25 µg/kg/day130% increase in survival time
Ehrlich Ascites CarcinomaNot SpecifiedSignificant increase in survival time
Sarcoma 180Not SpecifiedSignificant increase in survival time
P815 MastocytomaNot SpecifiedSignificant increase in survival time

Data sourced from references[3].

Table 3: Comparative Preclinical Data of Maytansinoid and Auristatin ADCs
ADC PlatformTargetPayloadAnimal ModelEfficacy OutcomeToxicity Finding (Maximum Tolerated Dose - MTD)
Maytansinoid-based
Trastuzumab Emtansine (T-DM1)HER2DM1MouseTumor growth inhibition in HER2-positive xenografts.[4][5]Thrombocytopenia and hepatotoxicity are commonly reported clinical toxicities.[6]
An anti-EpCAM ADCEpCAMDM1MouseMarked efficacy in eradicating MDR1-expressing human xenograft tumors.Not specified.
Auristatin-based
Brentuximab VedotinCD30MMAEMouseTumor regression in Hodgkin lymphoma xenografts.Neutropenia and peripheral neuropathy are common clinical toxicities.[6]
Enfortumab VedotinNectin-4MMAEMouseTumor growth inhibition in bladder cancer xenografts.Skin reactions, peripheral neuropathy, and hyperglycemia are noted toxicities.
Disitamab VedotinHER2MMAEMouseMore potent inhibition of lung metastases compared to T-DM1 in a resistant model.[4][5]Not specified in direct comparison.

This table provides a general comparison. Direct head-to-head studies with identical experimental conditions are limited.

Mechanism of Action: Microtubule Depolymerization

This compound and other maytansinoids, as well as auristatins, exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.

G cluster_adc ADC Targeting cluster_payload Payload Action cluster_cellular_effect Cellular Effect ADC This compound ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Ansamitocin This compound Released Lysosome->Ansamitocin Payload Release Tubulin α/β-Tubulin Dimers Ansamitocin->Tubulin Binds to Vinblastine Site Microtubule Microtubule Ansamitocin->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Disruption Microtubule Network Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis p53-mediated pathway

This compound binds to tubulin at the vinblastine site, leading to the inhibition of microtubule assembly and the promotion of their disassembly.[4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, often through a p53-mediated pathway.[4][5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the therapeutic index of different ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

G start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (cell adherence) seed_cells->incubate1 add_adc Add serial dilutions of ADC incubate1->add_adc incubate2 Incubate for 72-120h add_adc->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Protocol:

  • Cell Seeding: Plate tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a range of concentrations of the ADC.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce MTT to formazan, a purple crystalline product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the ADC concentration to determine the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

These studies evaluate the anti-tumor activity of an ADC in a living organism, typically in immunodeficient mice bearing human tumor xenografts.

G start Start implant_cells Subcutaneously implant human tumor cells into immunodeficient mice start->implant_cells tumor_growth Allow tumors to reach a predetermined size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer_adc Administer ADC (intravenously) according to the defined schedule randomize->administer_adc monitor Monitor tumor volume and body weight regularly (e.g., twice weekly) administer_adc->monitor endpoint Continue until tumors in the control group reach a predetermined endpoint size monitor->endpoint data_analysis Analyze tumor growth inhibition (TGI) and assess statistical significance endpoint->data_analysis end End data_analysis->end

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, non-targeting ADC, and various doses of the therapeutic ADC).

  • ADC Administration: Administer the ADCs, typically via intravenous injection, following a predetermined dosing schedule (e.g., once weekly for three weeks).

  • Monitoring: Measure tumor dimensions and mouse body weight regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Maximum Tolerated Dose (MTD) Study

This study determines the highest dose of an ADC that can be administered without causing unacceptable toxicity.

G start Start dose_escalation Administer escalating doses of the ADC to different cohorts of rodents (e.g., rats) start->dose_escalation monitor_toxicity Monitor for clinical signs of toxicity, body weight changes, and mortality dose_escalation->monitor_toxicity hematology Collect blood samples for hematology and clinical chemistry analysis monitor_toxicity->hematology necropsy Perform gross necropsy and histopathological examination of major organs at study termination hematology->necropsy determine_mtd Identify the dose level below which adverse effects are considered acceptable necropsy->determine_mtd end End determine_mtd->end

Protocol:

  • Dose Escalation: Administer single or multiple doses of the ADC to groups of rodents (often rats) at escalating dose levels.

  • Clinical Observation: Monitor the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and activity levels.

  • Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study. Significant weight loss is a key indicator of toxicity.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples to analyze for changes in blood cell counts and markers of liver and kidney function.

  • Pathology: Perform a full necropsy and histopathological examination of major organs to identify any treatment-related changes.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or greater than a predetermined percentage of body weight loss (e.g., 20%).[7]

Conclusion and Future Directions

This compound is a highly potent microtubule inhibitor with significant potential as an ADC payload. The available data on related maytansinoid ADCs, such as T-DM1, suggest a promising therapeutic window, although off-target toxicities like thrombocytopenia and hepatotoxicity are known challenges.[6] Comparative data with auristatin-based ADCs indicate that the choice of payload can significantly influence the efficacy and toxicity profile, with some studies suggesting superior potency for certain auristatin ADCs in specific models.[4][5]

To definitively establish the therapeutic index of this compound ADCs, direct, well-controlled preclinical studies are necessary. These studies should compare this compound ADCs with other microtubule-targeting ADCs using the same antibody, linker, and experimental models. Future research should also focus on innovative strategies to widen the therapeutic window of maytansinoid ADCs, such as linker optimization and the development of novel conjugation technologies. A thorough understanding of the comparative therapeutic index will be critical for the successful clinical translation of this compound-based ADCs.

References

Ansamitocin P-3: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Dimensionality on Drug Efficacy.

The transition from traditional two-dimensional (2D) cell monolayers to more physiologically relevant three-dimensional (3D) cell culture models represents a critical advancement in preclinical drug discovery. This guide provides a comparative analysis of the cytotoxic activity of Ansamitocin P-3, a potent microtubule-depolymerizing agent, in 2D versus 3D cell culture environments. While direct comparative studies on this compound are limited, this guide draws upon data from the closely related maytansinoid derivative DM1, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), to illuminate the expected disparities in performance and provide a framework for experimental design.

Executive Summary

Conventional 2D cell cultures, while useful for high-throughput screening, often overestimate the potency of anticancer agents. In contrast, 3D cell culture models, such as tumor spheroids, better mimic the complex microenvironment of solid tumors, including the presence of cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of a quiescent core. These factors contribute to a well-documented increase in drug resistance. This guide will demonstrate that while this compound exhibits picomolar efficacy in 2D cultures, a significant increase in the half-maximal inhibitory concentration (IC50) is anticipated in 3D models, reflecting a more clinically relevant drug response.

Data Presentation: 2D vs. 3D Efficacy

The following tables summarize the cytotoxic activity of this compound in various cancer cell lines grown in 2D culture and the comparative efficacy of the related maytansinoid DM1 (as part of T-DM1) in both 2D and 3D models.

Table 1: this compound Activity in 2D Cell Culture Models

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Cancer20 ± 3[1]
HeLaCervical Cancer50 ± 0.5[1]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[1]
MDA-MB-231Breast Cancer150 ± 1.1[1]

Table 2: Comparative IC50 of Trastuzumab Emtansine (T-DM1) in 2D vs. 3D Cell Culture Models

Cell LineCancer Type2D IC50 (ng/mL)3D Spheroid IC50 (ng/mL)Fold Increase in Resistance (3D vs. 2D)Reference
BT-474Breast Cancer1.815.28.4[2][3]
SK-BR-3Breast Cancer0.912.513.9[2][3]
MDA-MB-361Breast Cancer2.528.111.2[2][3]

Note: The payload of T-DM1 is DM1, a maytansinoid derivative closely related to this compound.

Mechanism of Action: this compound

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1][4]

cluster_drug_interaction Cellular Interaction cluster_downstream_effects Downstream Effects This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Depolymerization Microtubule Depolymerization Tubulin->Microtubule Depolymerization Mitotic Arrest Mitotic Arrest Microtubule Depolymerization->Mitotic Arrest Activation of Spindle Checkpoint (Mad2, BubR1) Activation of Spindle Checkpoint (Mad2, BubR1) Mitotic Arrest->Activation of Spindle Checkpoint (Mad2, BubR1) p53 Activation p53 Activation Activation of Spindle Checkpoint (Mad2, BubR1)->p53 Activation Apoptosis Apoptosis p50 p50 p50->Apoptosis cluster_2d 2D Culture Screening cluster_3d 3D Model Validation High-Throughput Screening High-Throughput Screening Dose-Response Curves Dose-Response Curves High-Throughput Screening->Dose-Response Curves Initial IC50 Determination Initial IC50 Determination Dose-Response Curves->Initial IC50 Determination Spheroid Formation Spheroid Formation Initial IC50 Determination->Spheroid Formation Lead Compound Selection Extended Drug Treatment Extended Drug Treatment Spheroid Formation->Extended Drug Treatment 3D Viability/Toxicity Assays 3D Viability/Toxicity Assays Extended Drug Treatment->3D Viability/Toxicity Assays Comparative IC50 Analysis Comparative IC50 Analysis 3D Viability/Toxicity Assays->Comparative IC50 Analysis In Vivo Studies In Vivo Studies Comparative IC50 Analysis->In Vivo Studies Preclinical Candidate Selection

References

Validating Cellular Target Engagement of Ansamitocin P-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ansamitocin P-3, a potent microtubule inhibitor, serves as a critical component in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its efficacy hinges on its ability to bind to its cellular target, tubulin, and disrupt microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[1][3] This guide provides a comparative overview of key methods to validate the target engagement of this compound in cells, offering insights for researchers in drug development.

This compound functions by depolymerizing microtubules, binding to tubulin in a manner that partially overlaps with the vinblastine binding site.[3] This interaction induces conformational changes in tubulin, inhibiting its assembly into microtubules.[3][4] The consequences of this target engagement are profound, leading to mitotic arrest and activation of apoptotic pathways.[3]

Comparative Analysis of Target Engagement Validation Methods

Validating that a compound like this compound reaches and interacts with its intended target within a cell is a cornerstone of preclinical drug development. Several orthogonal methods can be employed to confirm tubulin engagement, each with distinct advantages and limitations.

Method Principle Information Provided Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[5][6]Direct evidence of target binding in a cellular context.[5]Label-free, applicable to native proteins.Not all binding events result in a thermal shift; can be low-throughput.[7]
Immunofluorescence Microscopy Visualization of microtubule integrity and spindle formation using tubulin-specific antibodies.[8][9]Phenotypic consequence of target engagement (microtubule disruption).[3]Provides spatial information within the cell; visually intuitive.Indirect measure of binding; quantification can be challenging.
Cell Cycle Analysis (Flow Cytometry) Quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10][11][12]Downstream functional outcome of microtubule disruption (mitotic arrest).[4]High-throughput; quantitative.[11]Indirect evidence of target engagement; other mechanisms can cause cell cycle arrest.
Tubulin Polymerization Assay Measures the in vitro assembly of purified tubulin into microtubules, often by monitoring light scattering or fluorescence.[13][14][15]Direct biochemical evidence of interference with tubulin polymerization.[16]Highly specific to the mechanism of action.In vitro assay, does not confirm cellular permeability or engagement.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a common alternative microtubule inhibitor, Paclitaxel, which stabilizes microtubules.

Table 1: In Vitro Activity and Cellular Potency
Compound Target Binding Affinity (Kd) IC50 (MCF-7 cells) Mechanism
This compoundTubulin1.3 ± 0.7 µM[3][17]20 ± 3 pM[3][17]Microtubule Depolymerization[3]
PaclitaxelTubulin~0.1 µM~2-10 nMMicrotubule Stabilization
Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells
Treatment % of Cells in G2/M Phase
Control (Vehicle)26%[4]
This compound (50 pM)50%[4]
This compound (100 pM)70%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Culture cells to ~80% confluency. Treat with this compound or vehicle control for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse cells by three freeze-thaw cycles.

  • Centrifugation: Separate soluble proteins from precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Analyze the supernatant (soluble fraction) by Western blotting using an anti-tubulin antibody to detect the amount of soluble tubulin at each temperature. A shift in the melting curve indicates target engagement.[5][7]

Immunofluorescence Protocol for Microtubule Staining
  • Cell Culture: Grow cells on coverslips to sub-confluent densities.

  • Treatment: Treat cells with this compound or a vehicle control.

  • Fixation: Fix cells with ice-cold methanol for 5-10 minutes at -20°C to preserve microtubule structures.[9]

  • Permeabilization & Blocking: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes and block with 1% BSA in PBS for 30 minutes.

  • Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Mounting and Imaging: Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence or confocal microscope.[8]

Cell Cycle Analysis by Flow Cytometry Protocol
  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle. Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge cells to remove ethanol and wash with PBS. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12]

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The G2/M population will exhibit approximately twice the DNA content of the G1 population.[10][12]

Visualizing Cellular Pathways and Workflows

This compound Mechanism of Action

Ansamitocin_Pathway Ansamitocin This compound Tubulin Tubulin Dimers Ansamitocin->Tubulin Binds to Microtubules Microtubules Ansamitocin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Required for CellCycle Cell Cycle Arrest (G2/M) Mitosis->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: this compound's mechanism of action.

CETSA Experimental Workflow

CETSA_Workflow cluster_cell Intact Cells cluster_analysis Analysis A Treat cells (this compound) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble & Insoluble Fractions C->D E Western Blot for Tubulin (Soluble Fraction) D->E F Generate Melt Curve E->F

Caption: Cellular Thermal Shift Assay workflow.

Immunofluorescence Workflow

IF_Workflow A Culture & Treat Cells B Fix & Permeabilize A->B C Primary Antibody (Anti-Tubulin) B->C D Secondary Antibody (Fluorescent) C->D E Mount & Image D->E F Analyze Microtubule Structure E->F

Caption: Immunofluorescence workflow for microtubules.

References

Benchmarking Ansamitocin P-3: A Comparative Analysis Against Novel Microtubule Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the microtubule-targeting agent Ansamitocin P-3 with novel agents in the same class, including Eribulin, Combretastatin A-4, and Plinabulin. The information is compiled from various preclinical studies to offer a comprehensive overview of their relative performance, supported by experimental data.

Introduction to Microtubule-Targeting Agents

Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a prime target for anticancer therapies. Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This compound, a maytansinoid, is a potent microtubule depolymerizer. In recent years, several novel MTAs with distinct mechanisms and properties have emerged, necessitating a comparative evaluation to guide future research and drug development.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding occurs at or near the vinblastine-binding site, leading to the inhibition of microtubule assembly and the induction of microtubule disassembly.[1][2] This disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged mitotic block and ultimately triggering apoptosis.[1][2][3]

dot

cluster_0 Microtubule Dynamics cluster_1 This compound Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibition of Polymerization Inhibition of Polymerization Microtubule->Tubulin Dimers Depolymerization Induction of Depolymerization Induction of Depolymerization AP3 This compound AP3->Tubulin Dimers Binds to Tubulin Mitotic Arrest Mitotic Arrest Inhibition of Polymerization->Mitotic Arrest Induction of Depolymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of this compound action on microtubule dynamics.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound and novel microtubule agents across various cancer cell lines and biochemical assays. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50)
CompoundCell LineIC50Reference
This compound MCF-7 (Breast)20 ± 3 pM[1]
HeLa (Cervical)50 ± 0.5 pM[1]
MDA-MB-231 (Breast)150 ± 1.1 pM[1]
A549 (Lung)0.33 ± 0.13 nM[4]
NCI-H69 (Lung)0.69 ± 0.04 nM[4]
Eribulin Hematologic Cancer Lines0.13 - 12.12 nM[5]
TNBC Cell Lines< 5 nM (in 20/22 lines)[6]
A431 (Skin)0.20 nM[7]
DJM-1 (Skin)0.21 nM[7]
Combretastatin A-4 Bladder Cancer Lines< 4 nM[8]
HCT-116 (Colon)20 nM[9]
518A2 (Melanoma)1.8 nM[10]
Plinabulin HT-29 (Colon)9.8 nM[11]
DU 145 (Prostate)18 nM[11]
PC-3 (Prostate)13 nM[11]
MDA-MB-231 (Breast)14 nM[11]
Table 2: Effect on Tubulin Polymerization
CompoundAssay TypeParameterValueReference
This compound Tubulin BindingKd1.3 ± 0.7 µM[1][2]
Eribulin Tubulin BindingKd (to soluble tubulin)46 ± 28 µM[12]
Tubulin BindingKd (to microtubule ends)3.5 ± 0.6 µM[12]
Combretastatin A-4 Tubulin PolymerizationIC501.0 µM[13]
Plinabulin Tubulin PolymerizationIC502.4 µM[14]
Table 3: Effect on Cell Cycle
CompoundCell LineEffectReference
This compound MCF-7G2/M Arrest[1][15]
Eribulin Leukemia Cell LinesG2/M Arrest[5]
HeLaG2/M Arrest[16]
cSCC Cell LinesG2/M Arrest[7]
Combretastatin A-4 Bladder Cancer LinesG2/M Arrest[8]
Plinabulin MCF-7Mitotic Arrest[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (Sulforhodamine B Assay)
  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound from 1 pM to 1000 pM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO).[1][17]

  • Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove the TCA.

  • Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell survival against the drug concentration.

Tubulin Polymerization Assay (Light Scattering Assay)
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no compound.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The light scattering is proportional to the amount of microtubule polymer formed.

  • Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 for polymerization inhibition can be calculated.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

  • Staining: Add propidium iodide (PI) staining solution to the cells. PI intercalates with DNA.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow and Signaling Pathway Diagrams

dot

cluster_workflow Experimental Workflow: Comparing Microtubule Agents cluster_invitro In Vitro Assays start Start cytotoxicity Cytotoxicity Assay (e.g., SRB, MTT) start->cytotoxicity tubulin_poly Tubulin Polymerization Assay start->tubulin_poly cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle data_analysis Data Analysis (IC50, Kd, % Arrest) cytotoxicity->data_analysis tubulin_poly->data_analysis cell_cycle->data_analysis comparison Comparative Analysis data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: A typical experimental workflow for comparing microtubule agents.

dot

cluster_pathway Signaling Pathway of Microtubule Disruption-Induced Apoptosis mta Microtubule-Targeting Agent (e.g., this compound) microtubule Microtubule Disruption mta->microtubule sac Spindle Assembly Checkpoint (SAC) Activation microtubule->sac mitotic_arrest Mitotic Arrest sac->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway from microtubule disruption to apoptosis.

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational guidance for the potent microtubule inhibitor, Ansamitocin P-3, ensuring the protection of laboratory personnel and the integrity of research.

This compound, a potent anti-tumor maytansinoid antibiotic, is a valuable compound in drug development and cancer research.[][2] However, its cytotoxic properties necessitate stringent handling procedures to ensure the safety of researchers. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational plans, and proper disposal methods.

Hazard Identification and Safety Summary

This compound is classified as hazardous. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[3][4][5][6] It may also cause respiratory irritation.[3][5][6] Furthermore, it is very toxic to aquatic life with long-lasting effects.[7] There are no established occupational exposure limit values for this compound.[7][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.To protect eyes from splashes and solid particles.[5][7][8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene; double-gloving is recommended). Impervious lab coat or disposable gown.To prevent skin contact and contamination of personal clothing.[5][7][8][9]
Respiratory Protection NIOSH-approved N95 or higher-level respirator.To be used when handling the powder outside of a chemical fume hood or if dust generation is likely.[9]
Foot Protection Closed-toe shoes.To protect feet from potential spills.[9]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is critical for safely handling this compound in a laboratory setting.

Preparation and Engineering Controls
  • Work Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Safety Equipment: Ensure an accessible safety shower and eyewash station are available and in good working order before beginning any work.[5][7]

  • Gather Materials: Assemble all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers before retrieving the compound.

Handling and Experimental Procedures
  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Aliquoting: When weighing the solid compound, do so within the fume hood. Avoid creating dust.[7] Use appropriate tools to handle the material and prevent spills.

  • Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to prevent splashing.

  • General Practices: Avoid all direct contact with the substance.[7] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling, even if gloves were worn.[3][7]

Storage
  • Container: Keep the container tightly sealed when not in use.[3][7]

  • Conditions: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7][8]

  • Temperature: For powdered this compound, a storage temperature of -20°C is recommended.[7][8] If in solvent, store at -80°C.[7]

Spill Management
  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.[7]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Containment: For small spills, prevent further spread.[8]

  • Cleanup:

    • Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4][6]

    • Liquid Spills: Absorb the solution with an inert material (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[7]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[7]

Disposal Plan
  • Waste Collection: All waste materials, including contaminated PPE, disposable labware, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[7]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[7][8] This should be handled by a licensed disposal company.[4] Do not dispose of with household garbage or allow it to enter the sewage system.[3]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3][7]

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

AnsamitocinP3_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_post Post-Experiment cluster_spill Spill Response (If Applicable) cluster_storage Storage prep_area 1. Prepare Designated Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) gather_ppe 3. Assemble All PPE don_ppe 4. Don Full PPE gather_ppe->don_ppe handle_compound 5. Conduct Experiment (Weighing, Aliquoting) don_ppe->handle_compound decontaminate 6. Decontaminate Work Area handle_compound->decontaminate spill_node A. Evacuate & Ventilate handle_compound->spill_node SPILL storage_node Store at -20°C (Powder) or -80°C (in Solvent) handle_compound->storage_node dispose_waste 7. Dispose of Waste Properly doff_ppe 8. Doff PPE wash_hands 9. Wash Hands Thoroughly contain_spill B. Contain Spill cleanup_spill C. Clean & Decontaminate

Caption: Procedural workflow for the safe handling of this compound.

References

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